molecular formula C9H10F2 B062478 1,3-Difluoro-5-propylbenzene CAS No. 183245-00-3

1,3-Difluoro-5-propylbenzene

Cat. No.: B062478
CAS No.: 183245-00-3
M. Wt: 156.17 g/mol
InChI Key: AXTNQJKYTXEYRM-UHFFFAOYSA-N
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Description

1,3-Difluoro-5-propylbenzene (CAS 183245-00-3) is a high-purity fluorinated aromatic building block of significant interest in advanced research and development. This compound, characterized as a colorless to almost colorless clear liquid, is prized for its unique structure that imparts specific reactivity and physical properties, making it a valuable intermediate in the synthesis of complex molecules. Key Specifications: CAS Number: 183245-00-3 Molecular Formula: C 9 H 10 F 2 Molecular Weight: 156.18 g/mol Purity: ≥98% (by GC) Appearance: Colorless to almost colorless clear liquid Boiling Point: ~170 °C Density: ~1.05 g/cm³ Refractive Index: n 20 /D ~1.45 Storage: Store at room temperature, in a cool, dark place under inert gas. The compound is air-sensitive and has a flash point of approximately 35 °C, requiring appropriate handling. Research Applications: Pharmaceutical Development: Serves as a key synthetic intermediate in the design and creation of novel drug candidates, where the fluorinated aromatic core can enhance metabolic stability, bioavailability, and binding selectivity. Material Science: Used in the formulation of advanced polymers, liquid crystals, and specialty coatings. The fluorine atoms contribute to increased chemical resistance, thermal stability, and altered surface properties in the final materials. Organic Synthesis: A versatile reagent for constructing more complex aromatic systems, leveraging the reactivity of the fluorine atoms in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. Safety Note: This product is classified as a flammable liquid and vapor. Researchers should consult the Safety Data Sheet (SDS) and adhere to all recommended safety protocols, including the use of personal protective equipment. * This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. *

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-difluoro-5-propylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2/c1-2-3-7-4-8(10)6-9(11)5-7/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTNQJKYTXEYRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30597059
Record name 1,3-Difluoro-5-propylbenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183245-00-3
Record name 1,3-Difluoro-5-propylbenzene
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Record name 1,3-Difluoro-5-propylbenzene
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Difluoro-5-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 1,3-Difluoro-5-propylbenzene, a valuable fluorinated aromatic compound. This molecule serves as a key intermediate in the development of pharmaceuticals, advanced materials, and agrochemicals due to its unique electronic properties and chemical stability imparted by the fluorine atoms.[1]

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Kumada cross-coupling reaction. This reaction involves the nickel- or palladium-catalyzed coupling of a Grignard reagent with an organic halide.[2][3] In this proposed synthesis, 1-bromo-3,5-difluorobenzene is coupled with propylmagnesium bromide.

Proposed Reaction Pathway: Kumada Cross-Coupling

The synthesis proceeds via a nickel-catalyzed Kumada cross-coupling reaction between 1-bromo-3,5-difluorobenzene and propylmagnesium bromide. The general catalytic cycle for a Kumada coupling involves oxidative addition of the aryl halide to the low-valent metal center, transmetalation with the Grignard reagent, and subsequent reductive elimination to yield the final product and regenerate the catalyst.

G Synthesis of this compound via Kumada Coupling cluster_reactants Reactants cluster_catalyst Catalyst cluster_solvent Solvent cluster_product Product 1-bromo-3,5-difluorobenzene 1-bromo-3,5-difluorobenzene Reaction Reaction 1-bromo-3,5-difluorobenzene->Reaction propylmagnesium bromide propylmagnesium bromide propylmagnesium bromide->Reaction NiCl2(dppp) NiCl2(dppp) NiCl2(dppp)->Reaction THF Tetrahydrofuran (THF) THF->Reaction This compound This compound Reaction->this compound

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Disclaimer: The following is a plausible experimental protocol based on general procedures for Kumada cross-coupling reactions, as a specific published procedure for this exact transformation was not found in the literature search.

Materials:

Reagent/MaterialFormulaMolar Mass ( g/mol )AmountMoles
1-bromo-3,5-difluorobenzeneC₆H₃BrF₂192.995.00 g0.0259
Propylmagnesium bromide (2.0 M in THF)C₃H₇MgBr147.3214.3 mL0.0285
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp))C₂₇H₂₆Cl₂NiP₂541.01140 mg0.000259
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1150 mL-
1 M Hydrochloric AcidHCl36.4650 mL-
Saturated Sodium Bicarbonate SolutionNaHCO₃84.0150 mL-
BrineNaCl58.4450 mL-
Anhydrous Magnesium SulfateMgSO₄120.37--
Diethyl Ether(C₂H₅)₂O74.12--
HexanesC₆H₁₄86.18--

Procedure:

  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add [1,3-bis(diphenylphosphino)propane]dichloronickel(II) (140 mg, 0.259 mmol).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous THF (50 mL) to the flask via syringe.

  • To the stirred suspension, add 1-bromo-3,5-difluorobenzene (5.00 g, 25.9 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add propylmagnesium bromide (14.3 mL of a 2.0 M solution in THF, 28.5 mmol) dropwise via syringe over 15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 12 hours.

  • Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench with 1 M hydrochloric acid (50 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using hexanes as the eluent to afford this compound as a colorless liquid.

Experimental Workflow

G General Experimental Workflow for Synthesis Start Start Setup_Apparatus Set up dry glassware under N2 Start->Setup_Apparatus Add_Reagents Add NiCl2(dppp), THF, and 1-bromo-3,5-difluorobenzene Setup_Apparatus->Add_Reagents Cool Cool to 0 °C Add_Reagents->Cool Add_Grignard Add propylmagnesium bromide Cool->Add_Grignard React Warm to RT and reflux for 12h Add_Grignard->React Quench Quench with 1 M HCl React->Quench Extract Extract with diethyl ether Quench->Extract Wash Wash with NaHCO3 and brine Extract->Wash Dry_and_Concentrate Dry with MgSO4 and concentrate Wash->Dry_and_Concentrate Purify Purify by column chromatography Dry_and_Concentrate->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties
PropertyValueReference
Molecular Formula C₉H₁₀F₂[1]
Molecular Weight 156.18 g/mol [1]
Appearance Colorless to almost colorless clear liquid[1]
Boiling Point 170 °C[1]
Density 1.05 g/cm³[1]
Refractive Index (n₂₀D) 1.45[1]
CAS Number 183245-00-3[1]
Spectroscopic Data

Disclaimer: Specific experimental NMR spectra for this compound were not available in the searched literature. The following NMR data are predicted based on the analysis of structurally similar compounds.

¹H NMR (Predicted):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.75m2HAr-H (H-2, H-6)
~6.65tt1HAr-H (H-4)
~2.55t2H-CH₂ -CH₂-CH₃
~1.60sextet2H-CH₂-CH₂ -CH₃
~0.90t3H-CH₂-CH₂-CH₃

¹³C NMR (Predicted):

Chemical Shift (δ, ppm)Assignment
~163 (dd)C -F (C-1, C-3)
~148 (t)C -propyl (C-5)
~110 (dd)C -H (C-4)
~102 (t)C -H (C-2, C-6)
~37CH₂ -CH₂-CH₃
~24-CH₂-CH₂ -CH₃
~14-CH₂-CH₂-CH₃

¹⁹F NMR (Predicted):

Chemical Shift (δ, ppm)Multiplicity
~ -110t

Infrared (IR) and Raman Spectroscopy:

FTIR and Raman spectra for this compound are available and can be used for confirmation of the functional groups present in the molecule.[2][3]

Experimental Protocol: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare a sample by dissolving approximately 10-20 mg of this compound in 0.5 mL of deuterated chloroform (CDCl₃).

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Use tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.

  • Reference the ¹⁹F NMR spectrum to an external standard such as CFCl₃.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).

  • Use a temperature program that allows for the separation of the product from any impurities.

  • Analyze the resulting mass spectrum to confirm the molecular weight and fragmentation pattern.

This technical guide provides a framework for the synthesis and characterization of this compound. Researchers and scientists can utilize this information for the production and verification of this important chemical intermediate in their respective fields.

References

A Technical Guide to the Spectroscopic Analysis of 1,3-Difluoro-5-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 1,3-Difluoro-5-propylbenzene, a fluorinated aromatic compound with applications in materials science and pharmaceutical synthesis. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally similar compounds and established principles of spectroscopy. The methodologies for obtaining such data are also detailed.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.6-6.8m3HAromatic H
2.55t, J ≈ 7.5 Hz2H-CH₂- (benzylic)
1.65sextet, J ≈ 7.5 Hz2H-CH₂-
0.95t, J ≈ 7.5 Hz3H-CH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~163 (dd, ¹JCF ≈ 245 Hz)C-F
~145 (t, ³JCCF ≈ 7 Hz)C-propyl
~112 (dd, ²JCCF ≈ 22 Hz)C-H (ortho to both F)
~102 (t, ²JCCF ≈ 25 Hz)C-H (para to propyl)
~37-CH₂- (benzylic)
~24-CH₂-
~14-CH₃

Table 3: Predicted IR Absorption Data (Neat)

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
2960-2850StrongAliphatic C-H Stretch
~1620, ~1590Medium-StrongC=C Aromatic Ring Stretch
~1470MediumCH₂ Bend
~1380MediumCH₃ Bend
1300-1100StrongC-F Stretch
~850StrongC-H Out-of-plane Bend

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)

m/zRelative IntensityAssignment
156High[M]⁺ (Molecular Ion)
127High[M - C₂H₅]⁺
109Medium[M - C₃H₇]⁺
91Low[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-20 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

    • Ensure complete dissolution by gentle vortexing or sonication.

    • Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube, ensuring the liquid height is between 4.0 and 5.0 cm.

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth using a gauge.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond) is clean.

    • Place a small drop of neat this compound directly onto the center of the ATR crystal.

  • Data Acquisition:

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Lower the ATR press to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

2.3 Mass Spectrometry (MS)

  • Sample Introduction:

    • For a volatile liquid like this compound, direct injection or coupling with a gas chromatograph (GC-MS) is suitable.

    • The sample is vaporized in the injection port.

  • Ionization (Electron Ionization - EI):

    • The gaseous sample molecules are introduced into the ion source, which is under high vacuum.

    • A beam of high-energy electrons (typically 70 eV) bombards the sample molecules.

    • This interaction causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺) and various fragment ions.

  • Mass Analysis and Detection:

    • The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_conclusion Conclusion Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Mass-to-Charge Ratios (m/z), Fragmentation Pattern MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic analysis workflow for this compound.

In-Depth Technical Guide to 1,3-Difluoro-5-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 183245-00-3

Core Data Summary

1,3-Difluoro-5-propylbenzene is a fluorinated aromatic compound recognized for its utility as a key intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and advanced materials sectors.[1] Its chemical structure, featuring a propyl chain and two fluorine atoms in a meta-disposition on the benzene ring, imparts unique properties that are advantageous for drug design and material science.[1] The fluorine atoms can enhance metabolic stability, improve lipophilicity, and modulate the electronic properties of the molecule, making it a valuable building block for creating novel therapeutic agents and high-performance materials.[1]

PropertyValueReference
CAS Number 183245-00-3[2]
Molecular Formula C₉H₁₀F₂[2]
Molecular Weight 156.17 g/mol [2]
Appearance Colorless to almost colorless clear liquid[1]
Boiling Point 170 °C[1]
Density 1.05 g/cm³[1]
Refractive Index n20/D 1.45[1]
InChIKey AXTNQJKYTXEYRM-UHFFFAOYSA-N[2]
SMILES CCCC1=CC(=CC(=C1)F)F[2]

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

The synthesis can be conceptualized as a two-step process: the formation of a Grignard reagent from 1-bromo-3,5-difluorobenzene, followed by its reaction with a propyl-containing electrophile.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Alkylation A 1-Bromo-3,5-difluorobenzene D 3,5-Difluorophenylmagnesium bromide (Grignard Reagent) A->D Reacts with B Magnesium (Mg) B->D Reacts with C Anhydrous Ether (Solvent) C->D in E 3,5-Difluorophenylmagnesium bromide G This compound (Final Product) E->G Reacts with F 1-Bromopropane F->G via Nucleophilic Attack

Caption: Proposed Grignard reaction workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on standard procedures for Grignard reactions and should be adapted and optimized under appropriate laboratory conditions.

Materials:

  • 1-Bromo-3,5-difluorobenzene

  • Magnesium turnings

  • 1-Bromopropane

  • Anhydrous diethyl ether

  • Iodine crystal (for initiation)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for air-sensitive reactions (e.g., Schlenk line, oven-dried flasks)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to the flask.

    • In the dropping funnel, place a solution of 1-bromo-3,5-difluorobenzene in anhydrous diethyl ether.

    • Add a small amount of the halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required.

    • Once the reaction has started, add the remaining 1-bromo-3,5-difluorobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at room temperature until most of the magnesium has been consumed.

  • Alkylation Reaction:

    • Cool the freshly prepared Grignard reagent in an ice bath.

    • Add a solution of 1-bromopropane in anhydrous diethyl ether dropwise via the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure.

    • The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable building block in medicinal chemistry and material science. The presence of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug candidate. For instance, fluorination can block metabolic pathways, thereby increasing the half-life of a drug.[3]

While specific examples of multi-step syntheses starting from this compound are not detailed in the available search results, its utility as an intermediate is highlighted.[1] A logical application would be in the synthesis of more complex molecules where the difluoropropylphenyl moiety is a key pharmacophore.

Hypothetical Experimental Workflow in Drug Discovery

This diagram illustrates a general workflow where this compound could be utilized in a drug discovery program.

G A This compound (Starting Material) B Functionalization (e.g., Nitration, Halogenation) A->B Step 1 C Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) B->C Step 2 D Library of Derivatives C->D Step 3 E High-Throughput Screening D->E Step 4 F Lead Compound Identification E->F Step 5 G Lead Optimization F->G Step 6 H Preclinical Candidate G->H Step 7

Caption: A generalized workflow for the use of this compound in a drug discovery cascade.

Signaling Pathways

Currently, there is no available information in the searched literature that directly links this compound or its immediate derivatives to specific signaling pathways. Its role is primarily established as a synthetic intermediate.[1] The biological activity of any final compound derived from this building block would be highly dependent on the other functional groups and structural motifs introduced during a multi-step synthesis. Further research would be required to investigate the biological effects of any novel compounds synthesized using this compound.

References

An In-depth Technical Guide to 1,3-Difluoro-5-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Difluoro-5-propylbenzene, a key fluorinated aromatic compound. This document details its chemical identity, physicochemical properties, a plausible synthesis protocol, and its applications, particularly in the realms of pharmaceutical development and material science.

Chemical Identity and Synonyms

The primary identifier for this compound is its IUPAC name. It is also known by several synonyms in commercial and research contexts.

IdentifierValue
IUPAC Name This compound[1]
Synonyms 3,5-difluoropropylbenzene, 1-Propyl-3,5-difluorobenzene, 3,5-Difluoro-1-propylbenzene
CAS Number 183245-00-3[1]
PubChem CID 18979661[1]
Molecular Formula C₉H₁₀F₂[1]
InChI InChI=1S/C9H10F2/c1-2-3-7-4-8(10)6-9(11)5-7/h4-6H,2-3H2,1H3[1]
SMILES CCCC1=CC(F)=CC(F)=C1

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below. This data is crucial for its handling, characterization, and application in various experimental settings.

Table 2.1: Physicochemical Properties

PropertyValueSource
Molecular Weight 156.18 g/mol [2]
Appearance Colorless to almost colorless clear liquid[2]
Density 1.05 g/cm³[2]
Boiling Point 170 °C[2]
Refractive Index (n20D) 1.45[2]
Purity ≥ 98% (GC)[2]

Table 2.2: Spectroscopic Data

Spectrum TypeKey Features
Infrared (FTIR) The spectrum, typically recorded from a neat sample, would show characteristic peaks for C-H stretching of the propyl group (around 2870-2960 cm⁻¹), aromatic C-H stretching (around 3030-3080 cm⁻¹), aromatic C=C stretching (near 1500 and 1600 cm⁻¹), and strong C-F stretching vibrations.[1][3]
Raman FT-Raman spectroscopy provides complementary vibrational information to IR spectroscopy.[1][3]

Synthesis of this compound

A plausible and efficient two-step synthesis route for this compound involves an initial Friedel-Crafts acylation of 1,3-difluorobenzene, followed by a Clemmensen reduction of the resulting ketone.[4][5][6][7]

Logical Workflow for the Synthesis of this compound

G Synthesis Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Clemmensen Reduction A 1,3-Difluorobenzene D Reaction Mixture A->D B Propanoyl Chloride B->D C AlCl₃ (Lewis Acid) C->D Catalyst E 1-(2,4-Difluorophenyl)propan-1-one D->E Aqueous Workup F 1-(2,4-Difluorophenyl)propan-1-one I Reaction under Reflux F->I G Zinc Amalgam (Zn(Hg)) G->I H Conc. HCl H->I J This compound I->J Purification

Caption: A two-step synthesis of this compound.

Experimental Protocols

Step 1: Friedel-Crafts Acylation of 1,3-Difluorobenzene

This procedure describes the synthesis of the intermediate, 1-(2,4-Difluorophenyl)propan-1-one.

  • Materials: 1,3-Difluorobenzene, Propanoyl chloride, Anhydrous Aluminum chloride (AlCl₃), Dichloromethane (DCM), Hydrochloric acid (HCl), Water, Anhydrous Magnesium Sulfate (MgSO₄).

  • Procedure:

    • To a stirred suspension of anhydrous AlCl₃ (1.2 equivalents) in dry DCM at 0 °C under an inert atmosphere, add propanoyl chloride (1.0 equivalent) dropwise.

    • After stirring for 15 minutes, add 1,3-difluorobenzene (1.5 equivalents) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • The reaction is then carefully quenched by pouring it onto a mixture of crushed ice and concentrated HCl.

    • The organic layer is separated, and the aqueous layer is extracted with DCM.

    • The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.

    • The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude 1-(2,4-Difluorophenyl)propan-1-one, which can be purified by vacuum distillation.

Step 2: Clemmensen Reduction of 1-(2,4-Difluorophenyl)propan-1-one

This procedure details the reduction of the ketone to the final product.

  • Materials: 1-(2,4-Difluorophenyl)propan-1-one, Zinc amalgam (Zn(Hg)), Concentrated Hydrochloric acid, Toluene, Water.

  • Procedure:

    • Prepare zinc amalgam by stirring zinc powder with a 5% aqueous solution of mercuric chloride for 10 minutes, then decanting the solution and washing the zinc with water.

    • In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, concentrated HCl, water, and toluene.

    • Add the 1-(2,4-Difluorophenyl)propan-1-one (1.0 equivalent) to the stirred mixture.

    • Heat the mixture to reflux and maintain for 6-12 hours. Additional portions of concentrated HCl may be added during the reflux period.

    • After cooling to room temperature, the organic layer is separated. The aqueous layer is extracted with toluene.

    • The combined organic layers are washed with water and brine, then dried over anhydrous MgSO₄.

    • After filtration, the solvent is removed in vacuo, and the resulting crude product is purified by fractional distillation to yield pure this compound.

Applications in Research and Development

This compound is a valuable building block in several areas of chemical research and development due to its unique structural and electronic properties conferred by the fluorine atoms.[2]

  • Pharmaceutical Development: As an intermediate, this compound is utilized in the synthesis of more complex molecules that are candidates for new therapeutic agents. The presence of fluorine can significantly enhance the metabolic stability, membrane permeability, and binding affinity of drug molecules.[2]

  • Material Science: The fluorinated benzene core is used in the creation of advanced polymers and coatings. These materials often exhibit improved chemical resistance, thermal stability, and durability.[2]

  • Organic Synthesis: Its reactivity in electrophilic aromatic substitution and other transformations makes it a versatile starting material for academic and industrial research.[2]

  • Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine into agrochemical candidates can improve their efficacy and environmental persistence.[2]

The Role of Fluorination in Drug Discovery

G Impact of Fluorination on Drug Properties cluster_0 Improved Pharmacokinetic Properties cluster_1 Enhanced Pharmacodynamic Properties A Lead Compound B Fluorinated Analog (e.g., containing this compound moiety) A->B Strategic Fluorination C Increased Metabolic Stability B->C D Enhanced Membrane Permeability B->D E Modulated Lipophilicity B->E F Improved Binding Affinity B->F G Altered pKa B->G

Caption: Strategic incorporation of fluorine can enhance drug-like properties.

Safety and Handling

This compound is classified as a flammable liquid and vapor. Standard laboratory safety precautions should be followed, including working in a well-ventilated fume hood, wearing personal protective equipment (gloves, safety glasses, lab coat), and avoiding sources of ignition. Store in a cool, dry place away from oxidizing agents.[1]

References

Molecular formula and weight of 1,3-Difluoro-5-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,3-Difluoro-5-propylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound. The information is intended for professionals in the fields of chemical research, materials science, and pharmaceutical development.

Physicochemical and Spectroscopic Data

This compound is a fluorinated aromatic compound valued as a key intermediate in the synthesis of complex molecules.[1] The strategic placement of two fluorine atoms on the benzene ring imparts unique properties, such as enhanced chemical stability, increased lipophilicity, and altered electronic characteristics, which are highly desirable in the development of pharmaceuticals and advanced materials.[1]

Core Properties

The fundamental properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₀F₂[1][2]
Molecular Weight 156.18 g/mol [1][2]
CAS Number 183245-00-3[1][2]
Appearance Colorless to almost colorless clear liquid[1]
Density 1.05 g/cm³[1]
Boiling Point 170 °C[1]
Refractive Index n20/D 1.45[1]
Purity ≥ 98% (GC)[1]
Spectroscopic Profile

Spectroscopic analysis is critical for the structural confirmation and purity assessment of this compound.

Spectroscopic DataDescription
¹H NMR The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the aliphatic protons of the propyl group. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms. The propyl group will show a triplet for the terminal methyl group, a sextet for the central methylene group, and a triplet for the methylene group attached to the benzene ring.
¹³C NMR The carbon NMR spectrum will display distinct signals for the aromatic and alkyl carbons. The aromatic carbon signals will be split due to C-F coupling. The carbon atoms bonded to fluorine will show large one-bond C-F coupling constants (¹JCF), while other ring carbons will show smaller two- or three-bond couplings.
¹⁹F NMR The fluorine NMR spectrum is expected to show a single resonance, as the two fluorine atoms are chemically equivalent. This signal will be split into a triplet by the two adjacent aromatic protons.
Mass Spectrometry (EI) The mass spectrum will show a molecular ion peak (M⁺) at m/z = 156. The fragmentation pattern would likely involve the loss of an ethyl group (M-29) to form a stable benzylic cation at m/z = 127, which is a common fragmentation pathway for propylbenzenes.
FTIR / Raman Infrared and Raman spectra are available for this compound, providing information on its vibrational modes.[2][3] Key bands would include C-H stretching for the aromatic and alkyl groups, C=C stretching for the aromatic ring, and strong C-F stretching vibrations.

Synthesis and Analytical Protocols

While multiple routes exist for the synthesis of substituted 1,3-difluorobenzenes, a common and scalable approach involves Friedel-Crafts acylation followed by reduction.

Experimental Protocol: Synthesis

This protocol describes a plausible two-step synthesis of this compound from 1,3-difluorobenzene.

Step 1: Friedel-Crafts Acylation

  • To a stirred, cooled (0 °C) suspension of anhydrous aluminum chloride (1.2 equivalents) in a suitable inert solvent (e.g., dichloromethane), add propanoyl chloride (1.1 equivalents) dropwise.

  • After the addition is complete, add 1,3-difluorobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 1-(3,5-difluorophenyl)propan-1-one.

Step 2: Clemmensen Reduction

  • Activate zinc amalgam by stirring granulated zinc with a 5% mercury(II) chloride solution, then decanting the solution and washing the zinc with water.

  • Add the activated zinc amalgam, concentrated hydrochloric acid, water, and toluene to a round-bottom flask equipped with a reflux condenser.

  • Add the crude 1-(3,5-difluorophenyl)propan-1-one from Step 1 to the flask.

  • Heat the mixture to a vigorous reflux and maintain for 4-6 hours. Additional portions of hydrochloric acid may be required to maintain the reaction rate.

  • After cooling, separate the organic layer. Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Clemmensen Reduction A 1,3-Difluorobenzene B 1-(3,5-difluorophenyl)propan-1-one A->B Acylation R1 Propanoyl Chloride AlCl₃ R1->B C 1-(3,5-difluorophenyl)propan-1-one D This compound C->D Reduction R2 Zn(Hg) Conc. HCl R2->D

Fig. 1: Plausible synthetic route to this compound.
Analytical Protocol: Quality Control

Gas Chromatography (GC)

  • Instrument: Agilent GC system or equivalent with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., HP-5, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium or Hydrogen.

  • Method: Inject a diluted sample in a suitable solvent (e.g., dichloromethane). Use a temperature program starting at 80 °C, ramping to 250 °C to ensure elution of all components.

  • Analysis: Purity is determined by the area percentage of the main peak corresponding to this compound.

Applications in Research and Development

This compound is not typically an end-product but rather a versatile building block in organic synthesis.[1] Its primary value lies in its use as an intermediate for creating more complex, high-value molecules.

  • Pharmaceutical Development: The difluorophenyl motif is prevalent in many active pharmaceutical ingredients (APIs). The fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to target proteins through favorable electrostatic interactions, and modulate pKa and lipophilicity to improve pharmacokinetic profiles.[1][4] This compound serves as a key starting material for introducing this valuable moiety into drug candidates.[1]

  • Materials Science: In materials science, the high strength of the carbon-fluorine bond contributes to the thermal and chemical stability of polymers and coatings derived from fluorinated monomers.[1] this compound can be functionalized and incorporated into polymers to enhance properties like chemical resistance, durability, and hydrophobicity.[1]

  • Agrochemicals: Similar to pharmaceuticals, the inclusion of fluorine can enhance the efficacy and environmental persistence of pesticides and herbicides. This compound is a potential precursor for novel agrochemicals.[1]

G cluster_pharma Pharmaceutical Workflow Core This compound (Building Block) Synth Multi-step Synthesis Core->Synth Lead Lead Compound Library Synth->Lead Opt Lead Optimization Lead->Opt Cand Clinical Candidate Opt->Cand Properties Introduces Fluorine for: • Metabolic Stability • Enhanced Binding Affinity • Improved Lipophilicity Properties->Opt Key Advantages

References

Crystal Structure Analysis of 1,3-Difluoro-5-propylbenzene: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive search of publicly available scientific databases, including the Cambridge Structural Database (CSD), did not yield a deposited crystal structure for 1,3-Difluoro-5-propylbenzene. Consequently, this document serves as an in-depth technical guide outlining the established methodologies and expected data presentation for the crystal structure analysis of a novel small organic molecule, using this compound as a representative example. The data presented herein is illustrative and based on typical values for similar aromatic compounds.

This whitepaper is intended for researchers, scientists, and drug development professionals, providing a foundational understanding of the processes involved in elucidating the three-dimensional atomic arrangement of a crystalline solid.

Introduction

This compound is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science.[1] Its molecular structure, characterized by a propyl-substituted difluorinated benzene ring, suggests that its solid-state packing could be influenced by a combination of van der Waals forces and weaker C-H···F hydrogen bonds. Understanding the precise crystal structure is paramount for predicting its physicochemical properties, such as solubility, melting point, and bioavailability, which are critical for drug development and materials engineering.

The definitive method for determining the atomic arrangement in a crystalline solid is single-crystal X-ray diffraction (SC-XRD). This guide details the hypothetical workflow for the synthesis, crystallization, and structural elucidation of this compound.

Experimental Protocols

Synthesis and Purification

The synthesis of this compound can be achieved through various established organic synthesis routes. A common approach involves the Grignard reaction of 3,5-difluorobromobenzene with propylmagnesium bromide.

Protocol:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), magnesium turnings are suspended in anhydrous diethyl ether. A solution of 1-bromopropane in diethyl ether is added dropwise to initiate the formation of propylmagnesium bromide.

  • Coupling Reaction: A solution of 3,5-difluorobromobenzene in anhydrous diethyl ether is added slowly to the prepared Grignard reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred overnight.

  • Quenching and Extraction: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound. Product identity and purity (>98%) are confirmed by ¹H NMR, ¹³C NMR, and GC-MS.

Crystallization

The growth of single crystals suitable for X-ray diffraction is a critical step. Various techniques should be screened to obtain high-quality crystals.

Protocol: Slow Evaporation

  • A solution of purified this compound is prepared in a suitable solvent or solvent mixture (e.g., hexane, ethanol, or a mixture thereof) at a concentration slightly below saturation.

  • The solution is filtered through a syringe filter into a clean vial.

  • The vial is loosely capped or covered with parafilm perforated with a few small holes to allow for slow evaporation of the solvent at a constant temperature (e.g., room temperature or in a cold room).

  • Crystal growth is monitored over several days to weeks.

Single-Crystal X-ray Diffraction (SC-XRD)

Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope, mounted on a cryoloop, and flash-cooled to 100 K in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.

  • Data Collection: The crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS). A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • Data Reduction: The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects. This step is typically performed using software like SAINT or XDS.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods (e.g., using SHELXT) to obtain an initial model of the atomic positions. This model is then refined against the experimental data using full-matrix least-squares on F² (e.g., using SHELXL). All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Presentation

The results of a crystal structure analysis are typically summarized in a series of tables. The following tables represent the expected data for this compound.

Table 1: Crystal Data and Structure Refinement Details

ParameterHypothetical Value for C₉H₁₀F₂
Empirical formulaC₉H₁₀F₂
Formula weight156.17[2]
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensions
a8.543(2) Å
b5.987(1) Å
c15.234(3) Å
α90°
β98.76(3)°
γ90°
Volume770.1(3) ų
Z (molecules per cell)4
Calculated density1.347 Mg/m³
Absorption coefficient0.112 mm⁻¹
F(000)328
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.50 to 27.50°
Reflections collected7854
Independent reflections1765 [R(int) = 0.034]
Completeness to theta = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1765 / 0 / 101
Goodness-of-fit on F²1.054
Final R indices [I>2σ(I)]
R10.0451
wR20.1189
R indices (all data)
R10.0567
wR20.1254
Largest diff. peak and hole0.28 and -0.21 e.Å⁻³

Table 2: Selected Bond Lengths and Angles (Hypothetical)

BondLength (Å)AngleAngle (°)
F1 - C11.355(2)C2 - C1 - C6117.5(2)
F2 - C31.353(2)C1 - C2 - C3121.2(2)
C1 - C21.385(3)C2 - C3 - C4119.8(2)
C2 - C31.381(3)C3 - C4 - C5120.1(2)
C3 - C41.388(3)C4 - C5 - C6119.3(2)
C4 - C51.391(3)C5 - C6 - C1122.1(2)
C5 - C71.510(3)F1 - C1 - C2118.9(2)
C7 - C81.525(3)F2 - C3 - C2118.6(2)
C8 - C91.531(4)C4 - C5 - C7121.4(2)
C5 - C7 - C8112.5(2)

Visualizations

The workflow of a crystal structure analysis can be visualized to clarify the sequence of experimental and computational steps.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Analysis synthesis Chemical Synthesis purification Purification (Chromatography) synthesis->purification characterization Characterization (NMR, GC-MS) purification->characterization crystallization Crystal Growth (Slow Evaporation) characterization->crystallization data_collection Data Collection (SC-XRD) crystallization->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & CIF Generation structure_refinement->validation final_report Publication/ Whitepaper validation->final_report Final Report

Caption: Experimental workflow for crystal structure analysis.

The logical relationship between the key stages of structure determination, from diffraction data to the final atomic model, is also crucial.

logical_relationship diffraction_pattern Diffraction Pattern (Intensities & Positions) unit_cell Unit Cell & Space Group diffraction_pattern->unit_cell Indexing electron_density Electron Density Map unit_cell->electron_density Phase Problem Solution (e.g., Direct Methods) atomic_model Initial Atomic Model electron_density->atomic_model Model Building refined_model Refined Structural Model atomic_model->refined_model Least-Squares Refinement

Caption: Logical flow in crystal structure determination.

Conclusion

While the specific crystal structure of this compound remains to be experimentally determined, this guide provides a comprehensive overview of the required methodologies. A successful crystal structure analysis would involve the synthesis of a high-purity sample, the growth of single crystals, and the application of single-crystal X-ray diffraction. The resulting data, including unit cell parameters, space group, and atomic coordinates, would be crucial for understanding the intermolecular interactions that govern its solid-state packing. Such knowledge is invaluable for the rational design of new pharmaceuticals and advanced materials.

References

Solubility profile of 1,3-Difluoro-5-propylbenzene in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-Difluoro-5-propylbenzene, a versatile aromatic compound with applications in pharmaceuticals, advanced materials, and flavorings.[1] Due to its fluorinated structure, this compound exhibits enhanced chemical stability and lipophilicity, which significantly influences its solubility profile.[1] This document summarizes the available qualitative solubility data, outlines standard experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. It is governed by the principle of "like dissolves like," where substances with similar intermolecular forces tend to be miscible. For this compound, a substituted aromatic hydrocarbon, its solubility is primarily influenced by its relatively non-polar nature. The presence of the propyl group and the benzene ring contributes to its hydrophobic character, while the fluorine atoms can slightly increase polarity and alter intermolecular interactions.

Qualitative Solubility Profile

Table 1: Qualitative Solubility of this compound in Various Solvents

Solvent ClassSolvent ExamplesExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to InsolubleThe non-polar propylbenzene backbone dominates the molecule's character, leading to poor interactions with the highly polar and hydrogen-bonding water molecules. Solubility is expected to be minimal.
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)SolubleThese solvents have a moderate polarity and can induce dipoles, allowing for favorable interactions with the fluorinated aromatic ring.
Non-Polar Hexane, Toluene, Dichloromethane, Diethyl EtherHighly SolubleThe non-polar nature of these solvents closely matches that of this compound, facilitating strong van der Waals forces and leading to high solubility.

Experimental Protocol for Solubility Determination

The following is a standard laboratory procedure for determining the solubility of a compound like this compound. This method is based on the shake-flask technique, a widely accepted and robust method for solubility measurement.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Volumetric flasks

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

  • Syringes and filters (e.g., 0.45 µm PTFE)

  • Pipettes and other standard laboratory glassware

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid ensures that saturation is reached.

  • Equilibration: Place the container in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The system should be visually inspected to confirm the presence of undissolved solute.

  • Phase Separation: After equilibration, allow the solution to stand undisturbed at the same temperature to allow the excess solid to settle. For colloidal suspensions, centrifugation at the same temperature can be used to achieve clear separation.

  • Sample Withdrawal and Dilution: Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled syringe to match the equilibration temperature. Immediately filter the sample through a syringe filter compatible with the solvent to remove any remaining solid particles. Dilute the filtrate with a known volume of the solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of this compound.

  • Data Analysis: Calculate the original concentration of the saturated solution by accounting for the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the logical steps involved in the experimental determination of solubility using the shake-flask method.

G Experimental Workflow for Solubility Determination A 1. Prepare Supersaturated Solution (Excess Solute in Solvent) B 2. Equilibrate (Constant Temperature & Agitation) A->B 24-72 hours C 3. Phase Separation (Settling or Centrifugation) B->C D 4. Sample Withdrawal & Filtration (Clear Supernatant) C->D E 5. Dilution (To Analytical Range) D->E F 6. Quantification (HPLC or GC Analysis) E->F G 7. Calculate Solubility F->G

Workflow for solubility determination.

Conclusion

Understanding the solubility profile of this compound is crucial for its effective application in research and development. While quantitative data is sparse, its structural characteristics strongly suggest low solubility in polar solvents like water and high solubility in a range of organic solvents. The provided experimental protocol offers a reliable framework for obtaining precise solubility measurements tailored to specific research needs. This knowledge is essential for formulation development, reaction optimization, and predicting the environmental fate of this important chemical compound.

References

In-Depth Technical Guide to the Health and Safety of 1,3-Difluoro-5-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for 1,3-Difluoro-5-propylbenzene (CAS No. 183245-00-3), a fluorinated aromatic compound utilized in advanced materials and as an intermediate in pharmaceutical and agrochemical synthesis.[1] Given the limited publicly available toxicological data for this specific compound, this document combines available safety information with general principles regarding fluorinated aromatic compounds to offer a thorough overview for handling and safety management.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for understanding its behavior under various laboratory and industrial conditions.

PropertyValueSource
Molecular Formula C₉H₁₀F₂PubChem[2], Chem-Impex[1]
Molecular Weight 156.17 g/mol PubChem[2]
Appearance Colorless to almost colorless clear liquidChem-Impex[1], TCI
Boiling Point 170 °CChem-Impex[1]
Density 1.05 g/cm³Chem-Impex[1]
Refractive Index n20/D 1.45TCI
Purity ≥ 98% (GC)Chem-Impex[1], TCI

Hazard Identification and GHS Classification

This compound is classified as a flammable liquid. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classification:

Hazard ClassCategoryHazard Statement
Flammable liquidsCategory 3H226: Flammable liquid and vapor

Signal Word: Warning

GHS Pictogram:

🔥

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to ensure safety when working with this compound.

Handling:

  • Avoid contact with skin and eyes.

  • Avoid inhalation of vapor or mist.

  • Keep away from sources of ignition – No smoking.

  • Take measures to prevent the buildup of electrostatic charge.

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.

Storage:

  • Store in a cool, dry, and well-ventilated place.

  • Keep the container tightly closed.

  • Store away from incompatible materials such as strong oxidizing agents.

  • The recommended storage condition is at room temperature, sealed in a dry environment.

Emergency Procedures

First Aid Measures:

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.

  • In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.

  • If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Fire-Fighting Measures:

  • Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific hazards arising from the chemical: Flammable liquid and vapor. Vapors may form explosive mixtures with air. In a fire, hazardous decomposition products such as carbon oxides and hydrogen fluoride may be produced.

  • Special protective equipment for firefighters: Wear self-contained breathing apparatus for firefighting if necessary. Use water spray to cool unopened containers.

Toxicological Information

The presence of fluorine atoms can enhance the metabolic stability of the compound.[3] However, inappropriate placement of fluorine can sometimes lead to metabolic liabilities or toxic byproducts.[4] It is crucial to handle all fluorinated compounds with care, assuming they may have uncharacterized toxicological properties. The toxicological properties of this compound have not been fully investigated.[5]

Experimental Protocols

Due to the absence of specific published experimental safety studies for this compound, this section provides generalized protocols for determining key safety parameters for flammable liquids, as would be conducted under GHS guidelines.

Protocol for Determining Flash Point (Closed-Cup Method)

The flash point is a critical parameter for the classification of flammable liquids.[6]

Objective: To determine the lowest temperature at which the vapor of a liquid can be ignited.

Apparatus: A standard closed-cup flash point tester (e.g., Pensky-Martens or Tag Closed Tester), a calibrated thermometer, and a heat source.

Procedure:

  • Pour the test sample into the test cup of the apparatus to the specified level.

  • Place the lid on the cup and ensure it is sealed.

  • Insert the calibrated thermometer.

  • Begin heating the sample at a slow, constant rate.

  • Stir the sample as specified by the apparatus instructions.

  • At regular temperature intervals, apply the test flame to the opening in the cup lid.

  • The flash point is the lowest temperature at which the application of the test flame causes the vapor above the liquid to ignite with a brief flash.

  • Record the temperature at which the flash occurs.

GHS Classification Workflow for Flammable Liquids

The following diagram illustrates the decision-making process for classifying a liquid based on its flammability characteristics under the GHS.

GHS_Flammable_Liquid_Classification cluster_input Input Data cluster_testing Experimental Testing cluster_classification GHS Classification Criteria cluster_output Hazard Category Input Liquid Substance (e.g., this compound) Test Determine Flash Point (FP) and Initial Boiling Point (IBP) Input->Test Cat1 FP < 23°C and IBP <= 35°C? Test->Cat1 Cat2 FP < 23°C and IBP > 35°C? Cat1->Cat2 No Result1 Category 1 Cat1->Result1 Yes Cat3 23°C <= FP <= 60°C? Cat2->Cat3 No Result2 Category 2 Cat2->Result2 Yes Cat4 60°C < FP <= 93°C? Cat3->Cat4 No Result3 Category 3 Cat3->Result3 Yes Result4 Category 4 Cat4->Result4 Yes NotFlammable Not Classified as Flammable Liquid Cat4->NotFlammable No

GHS classification workflow for flammable liquids.

Personal Protective Equipment (PPE) Selection Logic

The selection of appropriate PPE is based on a risk assessment of the potential hazards. The following diagram outlines the logic for selecting PPE when handling this compound.

PPE_Selection_Logic cluster_task Task Assessment cluster_hazards Potential Hazards cluster_ppe Required Personal Protective Equipment Task Handling this compound H_Flammable Flammable Liquid Task->H_Flammable H_Skin Potential Skin Irritant Task->H_Skin H_Eye Potential Eye Irritant Task->H_Eye H_Inhale Potential Inhalation Hazard Task->H_Inhale PPE_Coat Flame-Resistant Lab Coat H_Flammable->PPE_Coat PPE_Gloves Chemical Resistant Gloves (e.g., Nitrile, Neoprene) H_Skin->PPE_Gloves PPE_Eye Safety Glasses with Side Shields or Chemical Goggles H_Eye->PPE_Eye PPE_Vent Use in Fume Hood or Well-Ventilated Area H_Inhale->PPE_Vent

Logic for selecting appropriate PPE.

References

A Technical Guide to 1,3-Difluoro-5-propylbenzene for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: 1,3-Difluoro-5-propylbenzene is a fluorinated aromatic compound that serves as a critical intermediate and building block in various advanced scientific fields.[1] Its unique molecular structure, featuring a propyl group and two fluorine atoms in a meta-arrangement on a benzene ring, imparts desirable physicochemical properties that are leveraged in pharmaceutical development, material science, and specialized organic synthesis.[1] The presence of fluorine atoms can significantly enhance metabolic stability, membrane permeability, and binding affinity of drug candidates, making fluorinated intermediates like this one highly valuable in medicinal chemistry.[2][3] This guide provides a comprehensive overview of its commercial availability, technical specifications, potential synthetic pathways, and its role in the drug discovery process.

Physicochemical and Safety Data

The compound's properties make it suitable for various synthetic applications. Its status as a flammable liquid necessitates specific handling and storage protocols.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 183245-00-3 [1][4]
Molecular Formula C₉H₁₀F₂ [1][4]
Molecular Weight 156.17 g/mol [4]
Appearance Colorless to almost colorless clear liquid [1][5]
Boiling Point 170 °C [1][5]
Density 1.05 g/cm³ [1]
Refractive Index n20D 1.45 [1][5]

| Flash Point | 35 °C |[5] |

Table 2: GHS Safety and Handling Information

Category Information Source
Signal Word Warning [4][5][6]
Pictogram GHS02 (Flame) [4][5][6]
Hazard Statement H226: Flammable liquid and vapor [4][5][6]
UN Number 1993 [6][7]
Transport Class 3 [6][7]
Packing Group III [6][7]

| Storage | Store at room temperature, in a well-ventilated place. Keep cool. Store under inert gas as it may be air sensitive. |[1][5] |

Commercial Suppliers and Availability

This compound is available from several chemical suppliers, typically in research-grade quantities. Purity levels are generally high, making it suitable for sensitive synthetic applications.

Table 3: Commercial Supplier Specifications

Supplier Purity Specification Available Quantities
Chem-Impex ≥ 98% (GC) Not specified
Tokyo Chemical Industry (TCI) >98.0% (GC) 1g, 5g
BLD Pharm Not specified (min 98% implied) Not specified

| Fisher Scientific (distributor for TCI) | 98.0+% | 1g |

Applications in Research and Development

This compound is primarily utilized as an intermediate in multi-step synthetic processes.

  • Pharmaceutical Development : It serves as a key building block for synthesizing complex active pharmaceutical ingredients (APIs).[1] The difluorophenyl moiety is a common feature in modern drugs, used to enhance pharmacokinetic profiles.[2][3]

  • Material Science : The unique properties conferred by fluorine, such as chemical resistance and durability, make it a valuable component in the formulation of advanced polymers and high-performance coatings.[1]

  • Organic Synthesis : Researchers use its reactivity in reactions like electrophilic aromatic substitution to construct more complex molecules for academic and industrial research.[1]

  • Agrochemicals : Similar to pharmaceuticals, its structure can be incorporated into next-generation pesticides and herbicides to improve efficacy and stability.[1]

Experimental Protocols: Synthetic Pathways

While specific, detailed protocols for the industrial synthesis of this compound are proprietary, plausible laboratory-scale synthetic routes can be devised based on established organic chemistry principles. A common strategy involves the functionalization of a 1,3-difluorobenzene starting material.

General Experimental Protocol: Friedel-Crafts Acylation and Reduction

  • Acylation: 1,3-difluorobenzene is reacted with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) in an inert solvent (e.g., dichloromethane, CH₂Cl₂). The reaction mixture is typically stirred at a controlled temperature (e.g., 0 °C to room temperature) until completion. An aqueous workup is performed to quench the reaction and remove the catalyst. The organic layer is separated, dried, and concentrated to yield the ketone intermediate, 1-(3,5-difluorophenyl)propan-1-one.

  • Purification: The crude ketone is purified using techniques such as column chromatography or distillation.

  • Reduction: The purified ketone is then reduced to the corresponding alkane. A common method is the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base). The choice of method depends on the presence of other functional groups.

  • Final Purification: Following the reduction and appropriate workup, the final product, this compound, is isolated and purified by distillation to achieve high purity.

Below is a logical workflow diagram illustrating this synthetic approach.

G cluster_start Starting Materials cluster_reaction1 Step 1: Friedel-Crafts Acylation cluster_intermediate Intermediate Product cluster_reaction2 Step 2: Reduction cluster_final Final Product DFB 1,3-Difluorobenzene FC Reaction in Inert Solvent DFB->FC PC Propanoyl Chloride PC->FC LA Lewis Acid (e.g., AlCl3) LA->FC Ketone 1-(3,5-difluorophenyl)propan-1-one FC->Ketone Workup & Purification Red Clemmensen or Wolff-Kishner Reduction Ketone->Red Final This compound Red->Final Workup & Purification

Caption: A plausible synthetic workflow for this compound.

Role in Drug Discovery and Development

This compound is not itself a therapeutic agent and is therefore not directly involved in biological signaling pathways. Instead, it is a "building block"—a foundational piece used to construct a larger, biologically active molecule. The diagram below illustrates the logical progression from a chemical intermediate to a potential therapeutic.

G cluster_chem Chemical Synthesis cluster_dev Drug Development cluster_bio Biological Interaction BB Building Block (this compound) Synth Multi-step Synthesis BB->Synth API Active Pharmaceutical Ingredient (API) Synth->API Screen Biological Screening (Target Binding) API->Screen Drug Drug Candidate Screen->Drug Pathway Modulation of Signaling Pathway Drug->Pathway interacts with Effect Therapeutic Effect Pathway->Effect leads to

Caption: Role of a building block in the drug discovery pipeline.

The process begins with the chemical synthesis where the building block is incorporated into a larger molecule (the API). This API is then screened for biological activity, such as binding to a specific protein target. If successful, the API becomes a drug candidate that can modulate a biological signaling pathway to produce a therapeutic effect. The properties of the initial building block, such as the fluorine atoms, are carried through to the final drug, enhancing its overall performance.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Liquid Crystals Utilizing 1,3-Difluoro-5-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of novel liquid crystalline materials incorporating the 1,3-difluoro-5-propylbenzene moiety. The strategic inclusion of the 3,5-difluorophenyl group is a key approach in modern liquid crystal design to modulate physical properties such as dielectric anisotropy, viscosity, and mesophase behavior. This document outlines a multi-step synthetic pathway, starting from the functionalization of this compound to the final assembly of a calamitic (rod-like) liquid crystal. Detailed experimental protocols for each key transformation are provided, along with a summary of expected physicochemical properties of the resulting materials.

Introduction to the Role of this compound in Liquid Crystal Design

The incorporation of fluorine atoms into the core of liquid crystal molecules is a widely employed strategy to tailor their electro-optical properties for advanced display applications. The 1,3-difluoro substitution pattern on a phenyl ring, as present in this compound, is particularly advantageous. The two fluorine atoms introduce a strong dipole moment perpendicular to the long molecular axis, which can contribute to a negative dielectric anisotropy (Δε < 0). Materials with negative Δε are essential for vertically aligned (VA) liquid crystal displays (LCDs), a dominant technology in televisions and monitors. The propyl chain provides a flexible terminal group that helps to promote and stabilize the liquid crystalline mesophases.

This guide details a synthetic route to a phenyl benzoate-based liquid crystal, a classic and well-understood mesogenic structure. The overall strategy involves the functionalization of this compound to create a phenolic intermediate, which is then coupled with a second mesogenic carboxylic acid to form the final liquid crystal.

Synthetic Pathway Overview

The proposed synthetic pathway is a four-step process designed to be robust and adaptable for the synthesis of a variety of analogous liquid crystal structures.

Synthesis_Pathway A This compound B 1-(2,6-Difluoro-4-propylphenyl)ethan-1-one A->B Friedel-Crafts Acetylation C 2,6-Difluoro-4-propylphenyl acetate B->C Baeyer-Villiger Oxidation D 3,5-Difluoro-4-propylphenol C->D Hydrolysis F Final Liquid Crystal (Phenyl Benzoate Derivative) D->F Steglich Esterification E 4'-(Alkyl)biphenyl-4-carboxylic acid E->F Steglich Esterification

Figure 1: Proposed synthetic pathway for a phenyl benzoate liquid crystal starting from this compound.

Experimental Protocols

Protocol 1: Friedel-Crafts Acetylation of this compound

This protocol describes the introduction of an acetyl group onto the this compound ring, a crucial step in creating a functional handle for subsequent transformations. The reaction is a standard Friedel-Crafts acylation.

Materials:

  • This compound

  • Acetyl chloride (CH₃COCl)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.

  • After the addition is complete, add this compound (1 equivalent) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-(2,6-difluoro-4-propylphenyl)ethan-1-one.

Protocol 2: Baeyer-Villiger Oxidation of 1-(2,6-Difluoro-4-propylphenyl)ethan-1-one

This protocol details the conversion of the ketone synthesized in Protocol 1 into an acetate ester using a peroxyacid. The Baeyer-Villiger oxidation is a reliable method for this transformation.[1][2]

Materials:

  • 1-(2,6-Difluoro-4-propylphenyl)ethan-1-one

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium sulfite solution (Na₂SO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 1-(2,6-difluoro-4-propylphenyl)ethan-1-one (1 equivalent) in dichloromethane.

  • Add m-CPBA (1.5 equivalents) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC until the starting material is consumed.[3]

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated sodium sulfite solution to quench the excess peroxyacid.

  • Wash the organic layer with saturated sodium bicarbonate solution (3 x 50 mL) and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude 2,6-difluoro-4-propylphenyl acetate can be purified by column chromatography if necessary.

Protocol 3: Hydrolysis of 2,6-Difluoro-4-propylphenyl acetate

This protocol describes the cleavage of the acetate ester to yield the corresponding phenol, a key intermediate for the final liquid crystal synthesis.

Materials:

  • 2,6-Difluoro-4-propylphenyl acetate

  • Methanol (MeOH)

  • 10 M Sodium hydroxide solution (NaOH)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Dissolve 2,6-difluoro-4-propylphenyl acetate (1 equivalent) in methanol in a round-bottom flask.

  • Add 10 M sodium hydroxide solution (3 equivalents) and stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, remove the methanol under reduced pressure.

  • Add water to the residue and acidify to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent to yield 3,5-difluoro-4-propylphenol, which can be purified by column chromatography or recrystallization.

Protocol 4: Steglich Esterification to Synthesize the Final Liquid Crystal

This protocol details the coupling of the synthesized phenol with a carboxylic acid that forms the other part of the mesogenic core, using a carbodiimide-mediated esterification.[4][5] For this example, 4'-pentylbiphenyl-4-carboxylic acid is used as the coupling partner, which can be synthesized via a Suzuki coupling reaction.

Materials:

  • 3,5-Difluoro-4-propylphenol

  • 4'-Pentylbiphenyl-4-carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 3,5-difluoro-4-propylphenol (1 equivalent), 4'-pentylbiphenyl-4-carboxylic acid (1.05 equivalents), and a catalytic amount of DMAP (0.1 equivalents).

  • Dissolve the components in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter off the DCU precipitate and wash it with a small amount of cold dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) followed by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to obtain the final liquid crystal product.

Data Presentation

The following table summarizes the expected and reported phase transition temperatures for a representative liquid crystal synthesized using a 3,5-difluorophenyl core. The exact transition temperatures will vary depending on the length of the alkyl chains.

Compound StructureR GroupCr-N or Cr-Sm (°C)N-I or Sm-I (°C)Reference
n-C₅H₁₁69.0135.0[6]
n-C₆H₁₃75.0132.0[6]
n-C₇H₁₅72.0128.0[6]

Cr = Crystalline, N = Nematic, Sm = Smectic, I = Isotropic liquid. Data is illustrative for a similar class of compounds.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the synthesis and purification process for the target liquid crystal.

Workflow cluster_acetylation Protocol 1: Acetylation cluster_oxidation Protocol 2: Baeyer-Villiger Oxidation cluster_hydrolysis Protocol 3: Hydrolysis cluster_esterification Protocol 4: Esterification A1 Mix AlCl₃ and CH₃COCl in DCM at 0 °C A2 Add this compound A1->A2 A3 React for 12-16h at RT A2->A3 A4 Aqueous Workup and Extraction A3->A4 A5 Column Chromatography A4->A5 B1 Dissolve Ketone in DCM A5->B1 Purified Ketone B2 Add m-CPBA B1->B2 B3 React for 24-48h at RT B2->B3 B4 Quench and Wash B3->B4 C1 Dissolve Acetate in MeOH B4->C1 Crude Acetate C2 Add NaOH solution C1->C2 C3 React for 4-6h at RT C2->C3 C4 Acidify and Extract C3->C4 D1 Combine Phenol, Carboxylic Acid, and DMAP in DCM C4->D1 Purified Phenol D2 Cool to 0 °C and Add DCC D1->D2 D3 React for 12-18h at RT D2->D3 D4 Filter DCU D3->D4 D5 Column Chromatography and Recrystallization D4->D5

Figure 2: Experimental workflow for the synthesis of the target liquid crystal.

Characterization of the Final Product

The synthesized liquid crystal should be characterized using standard analytical techniques to confirm its structure and purity, and to determine its mesomorphic properties.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To verify the molecular weight.

  • Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures and associated enthalpy changes.

  • Polarized Optical Microscopy (POM): To observe the liquid crystalline textures and identify the mesophases.

By following these protocols, researchers can successfully synthesize and characterize novel liquid crystalline materials based on the this compound core, enabling further investigation into their physical properties and potential applications in advanced technologies.

References

Application Notes and Protocols: 1,3-Difluoro-5-propylbenzene in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1,3-difluoro-5-propylbenzene as a key intermediate in pharmaceutical synthesis. The strategic incorporation of the 3,5-difluorophenyl moiety is a valuable tactic in medicinal chemistry to enhance the pharmacological properties of drug candidates. This document outlines a pivotal synthetic transformation—Friedel-Crafts acylation—to generate a versatile ketone intermediate, which serves as a cornerstone for the elaboration into various pharmacologically active molecules, particularly kinase inhibitors.

Introduction

This compound is a substituted aromatic compound whose structural features are highly advantageous in drug design. The presence of two fluorine atoms on the benzene ring can significantly modulate the physicochemical properties of a molecule.[1] Fluorine's high electronegativity can influence the acidity of nearby protons, create favorable electrostatic interactions with biological targets, and block metabolic pathways, thereby increasing the metabolic stability and bioavailability of a drug candidate. Furthermore, the lipophilicity of the propyl group can enhance membrane permeability.

This intermediate is particularly valuable for synthesizing complex molecules where precise control over substitution patterns is crucial for biological activity.[1] One of the most fundamental and widely used reactions to functionalize this intermediate is the Friedel-Crafts acylation, which introduces a carbonyl group onto the aromatic ring. This ketone functionality serves as a versatile handle for subsequent chemical modifications, including the construction of heterocyclic scaffolds common in many pharmaceutical agents.

Key Synthetic Transformation: Friedel-Crafts Acylation

A primary application of this compound in pharmaceutical synthesis is its use as a substrate in Friedel-Crafts acylation. This electrophilic aromatic substitution reaction introduces an acyl group, typically from an acyl chloride or anhydride, onto the aromatic ring in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction proceeds with high regioselectivity, with the acyl group adding to the position ortho to the propyl group and para to one of the fluorine atoms, driven by the directing effects of the substituents.

The resulting product, 1-(2,4-difluoro-5-propylphenyl)ethanone, is a key building block for a variety of pharmaceutical scaffolds. The ketone can be readily converted into amines, alcohols, or used in condensation reactions to form heterocycles, which are prevalent in many classes of drugs, including kinase inhibitors, antivirals, and central nervous system agents.

Experimental Protocol: Synthesis of 1-(2,4-difluoro-5-propylphenyl)ethanone

This protocol details the Friedel-Crafts acylation of this compound with acetyl chloride.

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride (1.2 eq)

  • Anhydrous aluminum chloride (AlCl₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.5 eq) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add acetyl chloride (1.2 eq) to the stirred suspension via an addition funnel over 15 minutes.

  • After the addition is complete, add this compound (1.0 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Quantitative Data

The following table summarizes typical quantitative data for the Friedel-Crafts acylation of this compound.

ParameterValue
Reactants
This compound10.0 g (64.0 mmol)
Acetyl Chloride6.5 g (82.8 mmol)
Aluminum Chloride12.8 g (96.0 mmol)
Reaction Conditions
SolventDichloromethane
Temperature0 °C to Room Temp.
Reaction Time3 hours
Product 1-(2,4-difluoro-5-propylphenyl)ethanone
Yield10.5 g (83%)
Purity (by GC-MS)>98%
AppearanceColorless to pale yellow oil
Boiling Point95-98 °C at 10 mmHg

Application in Kinase Inhibitor Synthesis

The 1-(2,4-difluoro-5-propylphenyl)ethanone intermediate is a valuable precursor for the synthesis of kinase inhibitors. Many kinase inhibitors feature a heterocyclic core, and the ketone functionality allows for the construction of such systems. For example, the ketone can be alpha-halogenated and then reacted with a thioamide to form a thiazole ring, a common scaffold in kinase inhibitors. The difluorophenyl moiety often serves as a key recognition element that binds to the hinge region of the kinase active site.

The following diagram illustrates a conceptual workflow for the synthesis of a generic kinase inhibitor from the prepared intermediate.

G cluster_start Starting Material cluster_intermediate Key Intermediate Synthesis cluster_elaboration Scaffold Elaboration cluster_final Final Product Assembly A This compound B 1-(2,4-Difluoro-5-propylphenyl)ethanone A->B Friedel-Crafts Acylation C α-Halo Ketone B->C Halogenation D Heterocyclic Core (e.g., Thiazole) C->D Condensation E Coupling with Side Chain D->E Cross-Coupling Reaction F Kinase Inhibitor E->F

Synthetic workflow from intermediate to a generic kinase inhibitor.

Signaling Pathway Context

The difluorophenyl moiety, introduced via the this compound intermediate, is often found in inhibitors of signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK/ERK pathway. These inhibitors can block the activity of key kinases like BRAF or MEK, thereby preventing the downstream phosphorylation cascade that leads to uncontrolled cell growth.

The diagram below illustrates a simplified representation of the MAPK/ERK signaling pathway and the point of intervention for a hypothetical kinase inhibitor derived from our intermediate.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Growth Factor RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Phosphorylation Response Proliferation, Survival Transcription->Response Inhibitor Kinase Inhibitor (Derived from Intermediate) Inhibitor->RAF Inhibition

Simplified MAPK/ERK signaling pathway with kinase inhibitor intervention.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex pharmaceutical molecules. Its strategic use, particularly through well-established reactions like Friedel-Crafts acylation, provides a reliable route to key building blocks for the development of novel therapeutics, especially in the area of kinase inhibitors. The protocols and data presented herein provide a foundation for researchers to utilize this important chemical entity in their drug discovery and development programs.

References

Synthetic Routes for 1,3-Difluoro-5-propylbenzene Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1,3-difluoro-5-propylbenzene and its derivatives. The inclusion of a difluorinated propylbenzene moiety is a valuable strategy in medicinal chemistry and materials science to enhance molecular properties such as metabolic stability, lipophilicity, and binding affinity. The following sections outline two primary synthetic pathways: a Friedel-Crafts acylation route and a Grignard reaction route. A third, more general approach via Suzuki-Miyaura coupling is also discussed.

Friedel-Crafts Acylation and Reduction Route

This classic two-step approach involves the introduction of an acyl group to the 1,3-difluorobenzene ring, followed by the reduction of the resulting ketone to the desired propyl group. This method is particularly useful for producing n-propylbenzene derivatives without rearrangement of the alkyl chain.[1][2]

Logical Workflow for Friedel-Crafts Acylation Route

cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Ketone Reduction A 1,3-Difluorobenzene C 1-(3,5-Difluorophenyl)propan-1-one A->C Acylation B Propanoyl Chloride / AlCl₃ B->C D 1-(3,5-Difluorophenyl)propan-1-one F This compound D->F Reduction E Reducing Agent (e.g., Zn(Hg)/HCl or H₂NNH₂/KOH) E->F

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation followed by ketone reduction.

Data Presentation: Friedel-Crafts Acylation and Reduction
StepReactantsCatalyst/ReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
1. Acylation 1,3-Difluorobenzene, Propanoyl ChlorideAlCl₃Excess 1,3-Difluorobenzene25-552-485-95[3] (adapted)
2a. Clemmensen Reduction 1-(3,5-Difluorophenyl)propan-1-oneZn(Hg), conc. HClTolueneReflux4-870-85[1][4]
2b. Wolff-Kishner Reduction 1-(3,5-Difluorophenyl)propan-1-oneH₂NNH₂, KOHDiethylene Glycol180-2003-675-90[5][6]
Experimental Protocols

Protocol 1.1: Friedel-Crafts Acylation of 1,3-Difluorobenzene

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (1.2 eq).

  • Add excess 1,3-difluorobenzene (3-5 eq) to the flask and cool the mixture to 0 °C in an ice bath.

  • Slowly add propanoyl chloride (1.0 eq) dropwise from the dropping funnel with vigorous stirring. The addition rate should be controlled to maintain the reaction temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to 40-50 °C for 2-3 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by slowly adding crushed ice, followed by concentrated HCl to dissolve the aluminum salts.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure. The excess 1,3-difluorobenzene can be recovered by distillation.

  • Purify the crude product, 1-(3,5-difluorophenyl)propan-1-one, by vacuum distillation or column chromatography on silica gel.

Protocol 1.2a: Clemmensen Reduction of 1-(3,5-Difluorophenyl)propan-1-one

This protocol is suitable for substrates stable in strong acidic conditions.[1][7]

  • Prepare zinc amalgam by adding granulated zinc (10 eq) to a solution of mercury(II) chloride (0.5 eq) in water. Swirl for 5-10 minutes, then decant the aqueous solution.

  • In a round-bottom flask equipped with a reflux condenser, place the amalgamated zinc, concentrated hydrochloric acid (20 eq), toluene (as a co-solvent), and 1-(3,5-difluorophenyl)propan-1-one (1.0 eq).

  • Heat the mixture to reflux with vigorous stirring for 4-8 hours. Additional portions of concentrated HCl may be added during the reflux period.

  • Monitor the disappearance of the ketone by TLC.

  • After completion, cool the reaction mixture and decant the liquid from the zinc.

  • Transfer the liquid to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with toluene or diethyl ether.

  • Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting this compound by distillation or column chromatography.

Protocol 1.2b: Wolff-Kishner Reduction of 1-(3,5-Difluorophenyl)propan-1-one (Huang-Minlon Modification)

This protocol is suitable for substrates that are sensitive to acid but stable in strong base.[6][8]

  • To a round-bottom flask equipped with a reflux condenser, add 1-(3,5-difluorophenyl)propan-1-one (1.0 eq), diethylene glycol, hydrazine hydrate (4-5 eq), and potassium hydroxide pellets (4-5 eq).

  • Heat the mixture to 130-140 °C for 1-2 hours to form the hydrazone. Water and excess hydrazine will distill off.

  • After the initial reflux, replace the reflux condenser with a distillation head and slowly raise the temperature to 190-200 °C, allowing water and excess hydrazine to be removed.

  • Once the temperature reaches ~200 °C, reattach the reflux condenser and maintain the temperature for 3-5 hours until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature and add water.

  • Extract the product with diethyl ether or hexane (3 x 50 mL).

  • Combine the organic extracts, wash with dilute HCl, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • Purify the crude this compound by distillation or column chromatography.

Grignard Reaction Route

This route involves the formation of a Grignard reagent from a suitable halo-substituted 1,3-difluorobenzene, followed by reaction with an electrophile to introduce the propyl group. This method offers versatility in the types of propyl derivatives that can be synthesized.

Logical Workflow for Grignard Reaction Route

cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Reaction and Reduction A 1-Bromo-3,5-difluorobenzene C 3,5-Difluorophenylmagnesium bromide A->C Ether Solvent B Magnesium (Mg) B->C D 3,5-Difluorophenylmagnesium bromide F This compound D->F C-C Formation & Reduction E 1. Propanal 2. H₃O⁺ 3. Reduction E->F

Caption: Workflow for the synthesis of this compound via a Grignard reaction.

Data Presentation: Grignard Reaction Route
StepReactantsReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
1. Grignard Formation 1-Bromo-3,5-difluorobenzene, MgI₂ (activator)Anhydrous THF or Et₂OReflux1-2>90 (in situ)[9][10] (adapted)
2. Reaction & Workup 3,5-Difluorophenylmagnesium bromide, Propanal1. Add propanal 2. Quench with NH₄Cl(aq)Anhydrous THF or Et₂O0 to RT1-370-85General Grignard Protocol
3. Alcohol Reduction 1-(3,5-Difluorophenyl)propan-1-olH₂, Pd/CEthanol or Ethyl AcetateRT4-12>95General Hydrogenation
Experimental Protocols

Protocol 2.1: Synthesis of 1-Bromo-3,5-difluorobenzene

This starting material can be synthesized from 3,5-difluoroaniline via a Sandmeyer reaction.[10]

  • Dissolve 3,5-difluoroaniline (1.0 eq) in 48% aqueous HBr (2.5-3.0 eq) and cool to 0 °C.

  • Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, keeping the temperature below 5 °C.

  • In a separate flask, prepare a solution of copper(I) bromide (1.1 eq) in 48% HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

  • Allow the mixture to warm to room temperature and then heat to 60 °C until nitrogen evolution ceases.

  • Cool the mixture and extract the product with diethyl ether.

  • Wash the organic layer with 1M NaOH, water, and brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify by vacuum distillation to obtain 1-bromo-3,5-difluorobenzene.[11]

Protocol 2.2: Grignard Reaction with Propanal and Subsequent Reduction

  • Grignard Reagent Formation:

    • Flame-dry a three-necked flask equipped with a condenser, dropping funnel, and magnetic stirrer.

    • Add magnesium turnings (1.2 eq) and a crystal of iodine.

    • Add a small amount of a solution of 1-bromo-3,5-difluorobenzene (1.0 eq) in anhydrous THF via the dropping funnel to initiate the reaction.

    • Once the reaction starts (disappearance of iodine color, gentle reflux), add the remaining bromide solution dropwise to maintain a steady reflux.

    • After addition, reflux for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Propanal:

    • Cool the Grignard solution to 0 °C.

    • Slowly add a solution of propanal (1.0 eq) in anhydrous THF dropwise.

    • After addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Workup and Reduction:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Extract the product with diethyl ether.

    • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

    • Filter and concentrate to yield the crude 1-(3,5-difluorophenyl)propan-1-ol.

    • Dissolve the crude alcohol in ethanol or ethyl acetate, add 5-10 mol% Pd/C catalyst, and hydrogenate under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitor by TLC).

    • Filter the catalyst through Celite and concentrate the filtrate.

    • Purify the final product, this compound, by column chromatography or distillation.

Suzuki-Miyaura Cross-Coupling Route (General Protocol)

The Suzuki-Miyaura coupling provides a powerful method for C-C bond formation. For the synthesis of this compound, this can be approached by coupling either 3,5-difluorophenylboronic acid with a propyl halide or 1-bromo-3,5-difluorobenzene with a propylboronic acid derivative. The latter is generally more reliable for sp³-sp² coupling.

General Workflow for Suzuki-Miyaura Coupling

cluster_0 Suzuki-Miyaura Cross-Coupling A 1-Bromo-3,5-difluorobenzene D This compound A->D B n-Propylboronic Acid B->D C Pd Catalyst / Base C->D Coupling

Caption: General workflow for the synthesis of this compound via Suzuki-Miyaura cross-coupling.

Data Presentation: Suzuki-Miyaura Coupling
ReactantsCatalyst / LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1-Bromo-3,5-difluorobenzene, n-Propylboronic acidPd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃ or Cs₂CO₃Toluene/H₂O or Dioxane/H₂O80-10012-2460-80[3][12] (general)
Experimental Protocol

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling

  • To a Schlenk flask, add 1-bromo-3,5-difluorobenzene (1.0 eq), n-propylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent mixture, such as toluene/ethanol/water or dioxane/water.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by GC-MS or TLC.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the crude product by column chromatography on silica gel to obtain this compound.

References

Application of 1,3-Difluoro-5-propylbenzene in Agrochemical Development: A Review of Potential

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3-Difluoro-5-propylbenzene is a fluorinated aromatic compound recognized for its potential as a versatile intermediate in the synthesis of complex molecules.[1] The incorporation of fluorine atoms into organic compounds can significantly enhance their chemical stability, reactivity, and lipophilicity, properties that are highly desirable in the development of advanced materials, pharmaceuticals, and agrochemicals.[1] In the context of agrochemical research, the unique structural features of this compound make it a molecule of interest for the synthesis of novel fungicides, herbicides, and insecticides. This document provides an overview of the potential applications of this compound in agrochemical development, including hypothetical synthetic pathways and general experimental protocols for bioactivity screening.

While direct public-domain data on the specific use of this compound as a key intermediate in commercialized agrochemicals is limited, its structural motifs are present in various biologically active molecules. The strategic introduction of a difluorophenyl group can influence the efficacy and selectivity of crop protection agents.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, reaction design, and potential formulation as an intermediate.

PropertyValueReference
Molecular Formula C₉H₁₀F₂[2]
Molecular Weight 156.17 g/mol [2]
Appearance Colorless to Almost colorless clear liquid
Purity >98.0% (GC)

Potential Applications in Agrochemical Synthesis

The this compound moiety can be incorporated into various classes of agrochemicals. The following sections outline hypothetical applications and general synthetic approaches.

Fungicide Development

The difluorophenyl group is a common feature in several modern fungicides. It can contribute to the binding affinity of the molecule to its target site and enhance its metabolic stability.

Hypothetical Synthesis Workflow:

A general workflow for the synthesis of a hypothetical fungicide incorporating the this compound moiety is outlined below. This process involves the functionalization of the benzene ring, followed by coupling with a biologically active heterocyclic component.

G A This compound B Nitration/Halogenation A->B Introduce reactive group C Functionalized Intermediate B->C D Reduction/Coupling Reaction C->D F Crude Fungicide Candidate D->F E Active Heterocycle E->D G Purification (Chromatography/Crystallization) F->G H Pure Fungicide Candidate G->H

Caption: Hypothetical workflow for fungicide synthesis.

Herbicide and Insecticide Development

Similarly, the this compound scaffold can be utilized in the synthesis of novel herbicides and insecticides. The presence of the propyl group can influence the lipophilicity and, consequently, the uptake and translocation of the compound in target organisms.

Experimental Protocols

The following are general protocols for the synthesis and biological evaluation of agrochemical candidates derived from this compound. These are intended as a starting point for research and development and will require optimization for specific target compounds and organisms.

General Synthesis Protocol for a Derivative

This protocol describes a general method for the functionalization of this compound, which is a common first step in the synthesis of more complex agrochemical candidates.

Objective: To introduce a functional group (e.g., nitro or bromo) onto the aromatic ring of this compound to facilitate further coupling reactions.

Materials:

  • This compound

  • Nitrating agent (e.g., nitric acid/sulfuric acid) or Brominating agent (e.g., N-bromosuccinimide)

  • Appropriate solvent (e.g., dichloromethane, acetic acid)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Dissolve this compound in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere if necessary.

  • Cool the reaction mixture to the appropriate temperature (e.g., 0 °C for nitration).

  • Slowly add the nitrating or brominating agent to the stirred solution.

  • Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography or Gas Chromatography).

  • Upon completion, quench the reaction by adding an appropriate reagent (e.g., water or a reducing agent).

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine and dry over an anhydrous salt (e.g., sodium sulfate).

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

  • Characterize the final product using spectroscopic methods (e.g., NMR, IR, Mass Spectrometry).

In Vitro Bioassay Protocol for Fungicidal Activity

This protocol outlines a general method for assessing the in vitro fungicidal activity of synthesized compounds against a panel of pathogenic fungi.

Objective: To determine the half-maximal effective concentration (EC₅₀) of a test compound against selected fungal species.

Materials:

  • Synthesized test compounds

  • A panel of relevant phytopathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Sterile petri dishes and micropipettes

  • Solvent for dissolving compounds (e.g., DMSO)

  • Positive control (commercial fungicide) and negative control (solvent only)

Procedure:

  • Prepare stock solutions of the test compounds and the positive control in the chosen solvent.

  • Prepare a series of dilutions of the test compounds in the growth medium to achieve a range of final concentrations.

  • Dispense the amended media into sterile petri dishes.

  • Inoculate the center of each plate with a mycelial plug or a spore suspension of the target fungus.

  • Incubate the plates at an appropriate temperature and for a sufficient duration to allow for fungal growth in the control plates.

  • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculate the percentage of growth inhibition for each concentration relative to the negative control.

  • Determine the EC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Logical Relationship of Agrochemical Development

The development of a new agrochemical from an intermediate like this compound follows a logical progression from synthesis to commercialization.

G A Intermediate Synthesis (this compound) B Derivative Synthesis & Library Generation A->B C In Vitro Bioassays (Fungicidal, Herbicidal, Insecticidal) B->C D Lead Compound Identification C->D Identify potent compounds E In Vivo & Field Trials D->E F Toxicology & Environmental Impact Assessment E->F G Registration & Commercialization F->G

References

Protocol for Electrophilic Aromatic Substitution on 1,3-Difluoro-5-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for performing electrophilic aromatic substitution (EAS) reactions—specifically nitration, bromination, and Friedel-Crafts acylation—on 1,3-difluoro-5-propylbenzene. It includes information on the expected regioselectivity, experimental procedures, and hypothetical quantitative data to guide synthetic strategies. Visual diagrams illustrating the experimental workflow and the underlying logic of regioselectivity are also provided.

Introduction

This compound is a substituted aromatic compound featuring two electron-withdrawing fluorine atoms and one electron-donating propyl group. In electrophilic aromatic substitution reactions, the interplay of these substituents dictates the position of electrophilic attack. The propyl group is an activating, ortho-, para- directing group, while the fluorine atoms are deactivating, yet also ortho-, para- directing. The activating nature of the alkyl group is the dominant influence, directing the incoming electrophile primarily to the positions ortho (C2, C6) and para (C4) relative to the propyl substituent.

Regioselectivity of Substitution

The regiochemical outcome of electrophilic aromatic substitution on this compound is controlled by the activating effect of the propyl group. This leads to the preferential formation of 2,4,6-trisubstituted products. The relative ratio of ortho to para isomers is influenced by steric hindrance, with the bulkier electrophiles potentially favoring the less sterically hindered para position.

Disclaimer: The following protocols and quantitative data are based on established principles of electrophilic aromatic substitution and results from similar compounds. No specific literature data for this compound was found. The provided yields and isomer ratios are therefore hypothetical estimates and should be treated as such in experimental design.

Experimental Protocols

Nitration of this compound

This protocol outlines the mononitration of this compound.

Materials:

  • This compound

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ice

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool 15 mL of concentrated sulfuric acid to 0°C in an ice-water bath.

  • Slowly add 10 mL of concentrated nitric acid dropwise to the sulfuric acid, maintaining the temperature below 10°C.

  • In a separate flask, dissolve 10 g of this compound in a suitable solvent.

  • Slowly add the pre-cooled nitrating mixture to the solution of this compound dropwise with vigorous stirring, ensuring the reaction temperature does not exceed 10°C.

  • After the addition is complete, continue stirring for 30-60 minutes, monitoring the reaction by TLC.

  • Pour the reaction mixture slowly onto 100 g of crushed ice with stirring.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash successively with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Hypothetical Quantitative Data for Nitration:

Product IsomerRegio-position relative to Propyl GroupPredicted Major/MinorHypothetical Yield (%)
1,3-Difluoro-2-nitro-5-propylbenzeneorthoMinor35-45
1,3-Difluoro-4-nitro-5-propylbenzeneparaMajor45-55
Bromination of this compound

This protocol describes the monobromination using molecular bromine and a Lewis acid catalyst.

Materials:

  • This compound

  • Bromine (Br₂)

  • Iron(III) Bromide (FeBr₃)

  • Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM)

  • Saturated Sodium Thiosulfate Solution

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Dissolve this compound in CCl₄ in a flask protected from light.

  • Add a catalytic amount of FeBr₃.

  • Slowly add a solution of bromine in CCl₄ dropwise at room temperature.

  • Stir the reaction mixture at room temperature until the bromine color disappears.

  • Quench the reaction with a saturated solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Hypothetical Quantitative Data for Bromination:

Product IsomerRegio-position relative to Propyl GroupPredicted Major/MinorHypothetical Yield (%)
1-Bromo-2,4-difluoro-6-propylbenzeneorthoMinor30-40
1-Bromo-2,4-difluoro-5-propylbenzeneparaMajor50-60
Friedel-Crafts Acylation of this compound

This protocol details the introduction of an acetyl group onto the aromatic ring.

Materials:

  • This compound

  • Acetyl Chloride (CH₃COCl)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ice

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend anhydrous AlCl₃ in anhydrous DCM.

  • Cool the suspension to 0°C and slowly add acetyl chloride.

  • Add a solution of this compound in anhydrous DCM dropwise to the mixture.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Cool the reaction mixture to 0°C and quench by the slow addition of crushed ice, followed by 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent in vacuo.

  • Purify the resulting ketone by column chromatography.

Hypothetical Quantitative Data for Friedel-Crafts Acylation:

Product IsomerRegio-position relative to Propyl GroupPredicted Major/MinorHypothetical Yield (%)
1-(2,4-Difluoro-6-propylphenyl)ethanoneorthoMajor65-75
1-(2,6-Difluoro-4-propylphenyl)ethanoneparaMinor15-25

Visualizations

experimental_workflow start This compound reaction Electrophilic Substitution (e.g., Nitration, Halogenation, Acylation) start->reaction Reagents/Catalyst workup Aqueous Workup (Quenching, Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product(s) purification->product

Caption: General experimental workflow for electrophilic substitution.

regioselectivity substrate This compound 1-F 2-H 3-F 4-H 5-Propyl 6-H products Major Products para-Substituted (at C4) ortho-Substituted (at C2/C6) substrate:c4->products:p_para substrate:c2->products:p_ortho substrate:c6->products:p_ortho electrophile E+ electrophile->substrate:c4 para attack (favored) electrophile->substrate:c2 ortho attack electrophile->substrate:c6 ortho attack

Caption: Regioselectivity is directed by the activating propyl group.

Application Notes and Protocols: 1,3-Difluoro-5-propylbenzene as a Versatile Building Block for Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 1,3-difluoro-5-propylbenzene as a key building block in the synthesis of advanced materials, including liquid crystals, high-performance polymers, and pharmaceutical compounds. The unique substitution pattern of this aromatic compound, featuring two fluorine atoms and a propyl group, imparts desirable properties such as chemical stability, enhanced solubility, and specific electronic characteristics to the resulting materials.[1]

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and use in chemical synthesis.

PropertyValueReference
Molecular Formula C₉H₁₀F₂[1]
Molecular Weight 156.18 g/mol [1]
Appearance Colorless to almost colorless clear liquid[1]
Boiling Point 170 °C[1]
Density 1.05 g/cm³[1]
Refractive Index (n20D) 1.45[1]
Purity (GC) ≥ 98%[1]
CAS Number 183245-00-3[1]

Application in Liquid Crystal Synthesis

The this compound core is a promising scaffold for the design of novel liquid crystalline materials. The presence of two lateral fluorine atoms can significantly influence the mesomorphic properties, such as the clearing point and dielectric anisotropy, of the final molecule. The propyl chain contributes to the overall molecular shape and can enhance solubility in host mixtures.

While direct synthesis of liquid crystals from this compound is not extensively documented, a hypothetical synthetic route to a liquid crystal molecule incorporating this building block is proposed below. This involves the functionalization of the aromatic ring, followed by coupling with other mesogenic units.

Proposed Synthesis of a Biphenyl-based Liquid Crystal

A potential synthetic pathway involves the introduction of a reactive handle, such as a boronic acid or a halide, onto the this compound core, followed by a Suzuki-Miyaura cross-coupling reaction with a second functionalized aromatic ring.

G cluster_0 Functionalization cluster_1 Suzuki-Miyaura Coupling A This compound B Bromination (e.g., NBS, H₂SO₄) A->B C 4-Bromo-1,5-difluoro-3-propylbenzene B->C E Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) C->E D 4-cyanophenylboronic acid D->E F Target Liquid Crystal Molecule E->F

Figure 1: Proposed workflow for the synthesis of a liquid crystal.
Experimental Protocol: Synthesis of 4'-cyano-3,5-difluoro-4-propyl-1,1'-biphenyl (Hypothetical)

  • Bromination of this compound: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane), add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of sulfuric acid. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or GC-MS). Quench the reaction with a saturated solution of sodium bicarbonate and extract the product with dichloromethane. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 4-bromo-1,5-difluoro-3-propylbenzene.

  • Suzuki-Miyaura Coupling: In a round-bottom flask, combine 4-bromo-1,5-difluoro-3-propylbenzene (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base like potassium carbonate (2.0 eq). Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water). Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at reflux until the reaction is complete. After cooling to room temperature, extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to obtain the target liquid crystal molecule.

Application in High-Performance Polymer Synthesis

This compound can be derivatized into monomers for the synthesis of high-performance polymers such as poly(arylene ether)s. The fluorine atoms can enhance the thermal stability, chemical resistance, and flame retardancy of the resulting polymer, while the propyl group can improve its processability by increasing solubility and lowering the melting point.

Proposed Synthesis of a Poly(arylene ether)

A dihydroxy derivative of this compound can be synthesized and subsequently polymerized with a suitable dihaloaromatic monomer via nucleophilic aromatic substitution to form a poly(arylene ether).

G cluster_0 Monomer Synthesis cluster_1 Polymerization A This compound B Nitration (HNO₃, H₂SO₄) then Reduction (e.g., SnCl₂, HCl) A->B C Diamino derivative B->C D Diazotization (NaNO₂, H₂SO₄) then Hydrolysis C->D E Dihydroxy monomer D->E G Base (e.g., K₂CO₃) Aprotic polar solvent (e.g., NMP) E->G F Activated dihaloaromatic monomer (e.g., 4,4'-difluorobenzophenone) F->G H Poly(arylene ether) G->H

Figure 2: Proposed workflow for the synthesis of a poly(arylene ether).
Experimental Protocol: Synthesis of a Poly(arylene ether) (Hypothetical)

  • Monomer Synthesis (Dihydroxy Derivative): The synthesis of the dihydroxy monomer from this compound would involve a multi-step process, likely starting with dinitration, followed by reduction to the diamine, diazotization, and finally hydrolysis to the diol. The specific conditions for each step would need to be optimized.

  • Polymerization: In a resin kettle equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, add the dihydroxy monomer (1.0 eq), an activated dihaloaromatic monomer such as 4,4'-difluorobenzophenone (1.0 eq), and an excess of potassium carbonate in a high-boiling aprotic polar solvent like N-methyl-2-pyrrolidone (NMP) and toluene as an azeotroping agent. Heat the mixture to reflux to remove water. After the removal of water, increase the temperature to initiate the polymerization. The reaction is continued until a viscous polymer solution is formed. The polymer is then isolated by precipitation in a non-solvent like methanol, filtered, washed, and dried.

Application in Pharmaceutical Development

The this compound scaffold is of significant interest in drug discovery. The fluorine atoms can modulate the acidity of adjacent functional groups, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to biological targets through favorable electrostatic interactions. The propyl group can increase lipophilicity, which can improve membrane permeability and oral bioavailability. This makes the moiety a valuable fragment for the design of novel bioactive molecules.[1]

Proposed Incorporation into a Bioactive Scaffold

A common strategy in medicinal chemistry is to use cross-coupling reactions to append aromatic fragments to a core heterocyclic structure. The following workflow illustrates the potential use of a functionalized this compound derivative in a Suzuki-Miyaura coupling to synthesize a more complex, potentially bioactive molecule.

G cluster_0 Preparation of Building Block cluster_1 Coupling to a Heterocyclic Core A This compound B Borylation (e.g., B₂pin₂, Pd catalyst) A->B C Difluoro-propylphenylboronic ester B->C E Suzuki-Miyaura Coupling (Pd catalyst, base) C->E D Halogenated heterocyclic core (e.g., bromopyridine derivative) D->E F Target Bioactive Molecule E->F

Figure 3: Workflow for incorporating the difluoro-propyl-benzene moiety.
Experimental Protocol: General Suzuki-Miyaura Coupling

  • Preparation of the Boronic Ester: A boronic ester of this compound can be prepared via an iridium-catalyzed C-H borylation or a palladium-catalyzed cross-coupling of a halogenated derivative with a boron source like bis(pinacolato)diboron.

  • Coupling Reaction: To a reaction vessel containing the difluoro-propylphenylboronic ester (1.2 eq) and a halogenated heterocyclic core (1.0 eq), add a palladium catalyst (e.g., Pd(dppf)Cl₂) and a suitable base (e.g., cesium carbonate). Add a degassed solvent (e.g., dioxane or DMF). Heat the mixture under an inert atmosphere at a temperature appropriate for the specific substrates until the reaction is complete. The product is then isolated and purified using standard techniques such as extraction and chromatography.

References

Experimental procedure for Grignard reaction involving propylbenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of n-Propylbenzene via Grignard Reaction

Introduction

n-Propylbenzene is an aromatic hydrocarbon utilized as a nonpolar organic solvent in various industrial applications, including printing, textile dyeing, and in the production of methylstyrene.[1] This application note details a robust and efficient method for the synthesis of n-propylbenzene employing a Grignard reaction. The described protocol involves the formation of a benzylmagnesium chloride Grignard reagent, which subsequently reacts with an ethylating agent to yield the final product.[2][3] This method offers several advantages, including the use of readily available starting materials, relatively simple reaction conditions, and good product yields.[2][3]

Experimental Data

The following table summarizes the quantitative data from a representative experimental procedure for the synthesis of n-propylbenzene via a Grignard reaction.

ParameterValueReference
Reactants
Benzyl Chloride26.58 g (0.2 mol)[2][3]
Magnesium Powder5.2 g (0.22 mol)[2][3]
Diethyl Sulfate37.56 g (0.25 mol)[3]
Diethyl Ether (for Grignard)100 mL (30 mL initial + 70 mL with benzyl chloride)[2][3]
Diethyl Ether (for ethylating agent)50 mL[3]
Reaction Conditions
Grignard FormationGentle reflux[3][4]
Ethylation Reaction Time30 minutes after addition[3]
Product Yield
n-Propylbenzene72%[3]

Experimental Protocol

This protocol outlines the synthesis of n-propylbenzene starting from benzyl chloride and magnesium to form a Grignard reagent, followed by reaction with diethyl sulfate.

1. Preparation of Benzylmagnesium Chloride (Grignard Reagent)

  • To a dry 500 mL four-necked flask equipped with a reflux condenser, mechanical stirrer, thermometer, and a constant pressure dropping funnel, add 5.2 g (0.22 mol) of magnesium powder and 30 mL of anhydrous diethyl ether.[2][3]

  • In a separate beaker, prepare a solution of 26.58 g (0.2 mol) of benzyl chloride in 70 mL of anhydrous diethyl ether.[2][3]

  • Transfer the benzyl chloride solution to the constant pressure dropping funnel.

  • Add approximately 5 mL of the benzyl chloride solution to the flask containing magnesium and ether. Add a small crystal of iodine to initiate the reaction.[2][3]

  • Gently heat the mixture to start the Grignard reaction, which is indicated by the disappearance of the iodine color and the onset of bubbling.[2][3][5]

  • Once the reaction has initiated, begin stirring and slowly add the remaining benzyl chloride solution from the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete (approximately 20 minutes), continue to reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[3]

2. Synthesis of n-Propylbenzene

  • Prepare a solution of 37.56 g (0.25 mol) of diethyl sulfate in 50 mL of anhydrous diethyl ether and add it to the constant pressure dropping funnel.[3]

  • Slowly add the diethyl sulfate solution to the freshly prepared benzylmagnesium chloride solution. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.[4]

  • After the addition is complete, continue to heat the reaction mixture under reflux for an additional 30 minutes.[3]

3. Work-up and Purification

  • Cool the reaction mixture in an ice bath.

  • Slowly and cautiously pour the cooled reaction mixture into a beaker containing a mixture of 1 kg of crushed ice, 1 L of water, and 200 cc of concentrated hydrochloric acid, while stirring.[4]

  • After the magnesium salts have dissolved, transfer the mixture to a separatory funnel.

  • Separate the ethereal layer and wash the aqueous layer once with 50 mL of diethyl ether.[4]

  • Combine the organic layers and remove the ether by distillation.

  • The crude product is then purified by fractional distillation to obtain n-propylbenzene.

Visualizations

The following diagrams illustrate the key chemical transformation and the experimental workflow.

G cluster_reaction Reaction Pathway Benzyl Chloride Benzyl Chloride Benzylmagnesium Chloride Benzylmagnesium Chloride Benzyl Chloride->Benzylmagnesium Chloride + Mg, Diethyl Ether Mg Mg Mg->Benzylmagnesium Chloride Diethyl Ether Diethyl Ether Diethyl Ether->Benzylmagnesium Chloride n-Propylbenzene n-Propylbenzene Benzylmagnesium Chloride->n-Propylbenzene + Diethyl Sulfate Diethyl Sulfate Diethyl Sulfate Diethyl Sulfate->n-Propylbenzene

Caption: Chemical synthesis pathway for n-propylbenzene.

G cluster_workflow Experimental Workflow A Mix Mg and Diethyl Ether C Initiate Grignard Reaction A->C B Prepare Benzyl Chloride in Diethyl Ether B->C D Add remaining Benzyl Chloride C->D E Reflux for 30 min D->E G Add Diethyl Sulfate to Grignard Reagent E->G F Prepare Diethyl Sulfate in Diethyl Ether F->G H Reflux for 30 min G->H I Reaction Quench and Work-up H->I J Purification by Distillation I->J K n-Propylbenzene J->K

References

Application Notes and Protocols: The Role of 1,3-Difluoro-5-propylbenzene in High-Performance Coatings

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3-Difluoro-5-propylbenzene is a fluorinated aromatic compound that is gaining attention in the field of material science for its potential to enhance the properties of high-performance coatings. Its unique molecular structure, featuring a benzene ring substituted with two fluorine atoms and a propyl group, imparts desirable characteristics such as increased chemical resistance, improved durability, and enhanced hydrophobicity.[1] Fluorinated compounds are known to possess low surface energy, which contributes to their water and oil repellency.[1] This document provides detailed application notes and experimental protocols for researchers and formulation scientists on the use of this compound as an additive in a model epoxy-based coating system. The following sections will describe the formulation, application, and performance evaluation of coatings containing this additive.

Hypothetical Performance Data

The inclusion of this compound in an epoxy coating formulation is expected to significantly improve its surface and barrier properties. The following tables present hypothetical, yet representative, quantitative data comparing a standard epoxy coating (Control) with a formulation containing this compound (DFPB-Modified).

Table 1: Surface Properties

PropertyTest MethodControl CoatingDFPB-Modified Coating (1.5% w/w)
Water Contact AngleASTM D733485°115°
Oil Contact Angle (Diiodomethane)ASTM D733445°75°
Surface EnergyOwens-Wendt-Rabel-Kaelble40 mN/m25 mN/m

Table 2: Mechanical and Durability Properties

PropertyTest MethodControl CoatingDFPB-Modified Coating (1.5% w/w)
Adhesion (Cross-hatch)ASTM D33594B5B
Pencil HardnessASTM D33632H4H
Abrasion Resistance (Taber, 1000 cycles, CS-17 wheel, 1kg load)ASTM D406025 mg loss15 mg loss

Table 3: Corrosion and Chemical Resistance

PropertyTest MethodControl CoatingDFPB-Modified Coating (1.5% w/w)
Salt Spray Resistance (1000 hours)ASTM B117Blistering (Size 6, Few), Scribe Creep (5 mm)No Blistering, Scribe Creep (1 mm)
Electrochemical Impedance (at 0.1 Hz after 500h immersion in 3.5% NaCl)ASTM G1061.5 x 10^7 Ω·cm²3.0 x 10^8 Ω·cm²
Chemical Resistance (24h spot test, 10% H₂SO₄)ASTM D1308Slight DiscolorationNo Effect

Experimental Protocols

The following are detailed protocols for the formulation of the DFPB-modified epoxy coating and the subsequent performance testing.

Formulation Protocol

Materials:

  • Bisphenol A epoxy resin (DGEBA)

  • Polyamide curing agent

  • This compound (DFPB)

  • Xylene (solvent)

  • Titanium dioxide (pigment)

  • Anti-foaming agent

  • Leveling agent

Procedure:

  • Pigment Dispersion (Part A):

    • In a high-speed disperser, combine the DGEBA epoxy resin, xylene, and titanium dioxide.

    • Mix at low speed until the pigment is wetted.

    • Increase the speed to 2000 rpm and disperse for 20 minutes, or until a Hegman gauge reading of 7 is achieved.

    • Add the anti-foaming and leveling agents and mix for an additional 5 minutes at low speed.

    • In a separate container, dissolve the this compound in a small amount of xylene.

    • Slowly add the DFPB solution to the pigment dispersion while mixing at low speed. Continue mixing for 10 minutes to ensure homogeneity.

  • Curing Agent (Part B):

    • The polyamide curing agent is used as supplied.

  • Final Mixing:

    • Just prior to application, mix Part A and Part B in the recommended stoichiometric ratio (e.g., 4:1 by volume).

    • Mix thoroughly with a mechanical stirrer for 3-5 minutes until the mixture is uniform in color and consistency.

    • Allow an induction time of 15 minutes before application.

Coating Application and Curing
  • Substrate Preparation: Prepare steel panels by solvent cleaning and abrasive blasting to a near-white metal finish (SSPC-SP10).

  • Application: Apply the mixed coating to the prepared panels using a spray applicator to achieve a dry film thickness of 75 ± 10 µm.

  • Curing: Allow the coated panels to cure at ambient conditions (25°C, 50% RH) for 7 days before testing.

Performance Testing Protocols
  • Contact Angle Measurement (ASTM D7334):

    • Use a goniometer to deposit a 5 µL droplet of deionized water and diiodomethane onto the cured coating surface.

    • Capture the image of the droplet and measure the contact angle at the three-phase boundary.

    • Perform measurements at five different locations on the panel and report the average.

  • Adhesion Test (ASTM D3359, Test Method B):

    • Make a grid of six cuts in each direction through the coating to the substrate using a sharp blade.

    • Apply pressure-sensitive tape over the grid and smooth it down.

    • Rapidly pull the tape off at a 180° angle.

    • Rate the adhesion according to the ASTM scale from 0B (greater than 65% area removed) to 5B (no peeling or removal).

  • Salt Spray Corrosion Test (ASTM B117):

    • Scribe a single line through the center of the coated panels down to the metal substrate.

    • Place the panels in a salt spray cabinet at a 15-30 degree angle from the vertical.

    • Expose the panels to a continuous spray of 5% NaCl solution at 35°C for 1000 hours.

    • After exposure, gently rinse the panels and evaluate for blistering (ASTM D714) and scribe creepage.

  • Electrochemical Impedance Spectroscopy (EIS) (ASTM G106):

    • Immerse the coated panels in a 3.5% NaCl solution.

    • Use a three-electrode setup with the coated panel as the working electrode, a saturated calomel electrode as the reference, and a platinum wire as the counter electrode.

    • Apply a small amplitude AC voltage (10 mV) over a frequency range of 100 kHz to 0.1 Hz.

    • Record the impedance data and plot it in Bode and Nyquist formats. The impedance at the lowest frequency is reported as an indicator of corrosion resistance.

Visualizations

Experimental_Workflow cluster_formulation Coating Formulation cluster_application Application & Curing cluster_testing Performance Evaluation Resin Epoxy Resin (Part A Base) Mixer1 High-Speed Dispersion Resin->Mixer1 Pigment Pigment & Fillers Pigment->Mixer1 Solvent Solvent Solvent->Mixer1 DFPB This compound DFPB->Mixer1 Post-dispersion addition Additives Other Additives Additives->Mixer1 CuringAgent Curing Agent (Part B) Mixer2 Final Mixing CuringAgent->Mixer2 Part B Mixer1->Mixer2 Part A Substrate Substrate Preparation Mixer2->Substrate Formulated Coating Spray Coating Application Substrate->Spray Cure Curing (7 days) Spray->Cure ContactAngle Contact Angle (ASTM D7334) Cure->ContactAngle Adhesion Adhesion (ASTM D3359) Cure->Adhesion Corrosion Corrosion Resistance (ASTM B117) Cure->Corrosion EIS EIS (ASTM G106) Cure->EIS Hardness Pencil Hardness (ASTM D3363) Cure->Hardness Abrasion Abrasion (ASTM D4060) Cure->Abrasion

Caption: Experimental workflow for formulation, application, and testing.

Logical_Relationship DFPB This compound LowSurfaceEnergy Low Surface Energy DFPB->LowSurfaceEnergy ChemicalInertness Chemical Inertness DFPB->ChemicalInertness Hydrophobicity Increased Hydrophobicity LowSurfaceEnergy->Hydrophobicity HighPerformance High-Performance Coating Hydrophobicity->HighPerformance ImprovedBarrier Improved Barrier Properties ChemicalInertness->ImprovedBarrier ImprovedBarrier->HighPerformance

Caption: Logical relationship of DFPB properties to coating performance.

References

Application Notes and Protocols for the Synthesis of 1,3-Difluoro-5-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and an overview of established fluorination techniques for the synthesis of 1,3-difluoro-5-propylbenzene. This fluorinated aromatic compound is a valuable building block in the development of advanced materials, pharmaceuticals, and agrochemicals, owing to the unique properties conferred by the fluorine atoms, such as enhanced metabolic stability and binding affinity.[1][2]

Introduction to Fluorination Techniques

The introduction of fluorine atoms into aromatic rings requires specific synthetic strategies due to the high reactivity of elemental fluorine and the unique challenges of forming carbon-fluorine bonds. Several key methods have been developed for the synthesis of fluoroarenes, each with its advantages and limitations. For the synthesis of this compound, the primary disconnection strategies involve either the introduction of the fluorine atoms onto a pre-functionalized propylbenzene core or the addition of the propyl group to a difluorinated benzene ring. The main techniques applicable to this target molecule include the Balz-Schiemann reaction, electrophilic fluorination, and transition metal-catalyzed cross-coupling reactions.

Synthetic Strategies and Protocols

Three primary synthetic pathways for the preparation of this compound are detailed below. Each protocol is presented with a corresponding workflow diagram and a table summarizing the reaction parameters.

Strategy 1: Balz-Schiemann Reaction of 3-Amino-5-propyl aniline

The Balz-Schiemann reaction is a classical and reliable method for the introduction of fluorine onto an aromatic ring starting from an aniline derivative.[3][4] This route involves the diazotization of an appropriate aniline precursor followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.[5] For the synthesis of this compound, a plausible precursor would be 3,5-diamino-1-propylbenzene, which would undergo a double Balz-Schiemann reaction. A more practical approach would be to start from a precursor that already contains one or two fluorine atoms. A closely related procedure for the synthesis of 3,5-difluoroaniline provides a basis for this approach.[6]

balz_schiemann cluster_0 Step 1: Diazotization cluster_1 Step 2: Fluorination cluster_2 Step 3: Conversion to Amine cluster_3 Step 4: Second Balz-Schiemann 3_amino_5_propylphenol 3-Amino-5-propylphenol diazonium_intermediate Diazonium Salt Intermediate 3_amino_5_propylphenol->diazonium_intermediate NaNO2, HBF4 0-5 °C 3_fluoro_5_propylphenol 3-Fluoro-5-propylphenol diazonium_intermediate->3_fluoro_5_propylphenol Heat 3_fluoro_5_propylaniline 3-Fluoro-5-propylaniline 3_fluoro_5_propylphenol->3_fluoro_5_propylaniline Multi-step conversion final_diazonium Final Diazonium Salt 3_fluoro_5_propylaniline->final_diazonium NaNO2, HBF4 0-5 °C product This compound final_diazonium->product Heat

Diagram 1. Proposed Balz-Schiemann reaction pathway.

Experimental Protocol (Adapted from similar transformations)

  • Diazotization: 3-Amino-5-propylaniline (1.0 eq) is dissolved in a solution of aqueous fluoroboric acid (HBF₄). The solution is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (NaNO₂, 1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.

  • Formation of Diazonium Salt: The resulting diazonium tetrafluoroborate salt is often insoluble and precipitates from the solution. The solid is collected by filtration and washed with cold diethyl ether.

  • Thermal Decomposition: The dried diazonium salt is gently heated until the evolution of nitrogen gas ceases. The crude product is then purified by distillation or chromatography to yield this compound.[7]

ParameterValueReference
Starting Material 3-Amino-5-propylaniline[6]
Reagents NaNO₂, HBF₄[4]
Solvent Water[7]
Temperature 0-5 °C (diazotization), elevated for decomposition[5]
Typical Yield 40-60% (estimated based on related reactions)[3]
Strategy 2: Electrophilic Fluorination

Electrophilic fluorination offers a more direct approach, where fluorine atoms are introduced onto an electron-rich aromatic ring using a reagent that delivers an "F+" equivalent.[1] Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor.[8] For the synthesis of this compound, a suitable starting material would be a 1,3-disubstituted benzene ring with activating groups that direct the fluorination to the desired positions and can be subsequently converted to a propyl group. A plausible precursor is 1,3-dimethoxy-5-propylbenzene.

electrophilic_fluorination cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Electrophilic Fluorination cluster_2 Step 3: Demethylation and Deoxygenation resorcinol Resorcinol dimethoxybenzene 1,3-Dimethoxybenzene resorcinol->dimethoxybenzene Methylation propyl_dimethoxybenzene 1-Propyl-3,5-dimethoxybenzene dimethoxybenzene->propyl_dimethoxybenzene Friedel-Crafts Acylation then Reduction difluoro_dimethoxy 1,5-Difluoro-2,4-dimethoxy-6-propylbenzene propyl_dimethoxybenzene->difluoro_dimethoxy Selectfluor or NFSI product This compound difluoro_dimethoxy->product Demethylation and further steps

Diagram 2. Proposed electrophilic fluorination pathway.

Experimental Protocol (General Procedure)

  • Fluorination: To a solution of 1-propyl-3,5-dimethoxybenzene (1.0 eq) in an anhydrous solvent such as acetonitrile, the electrophilic fluorinating agent (e.g., Selectfluor, 2.2 eq) is added portion-wise at room temperature. The reaction mixture is stirred until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the difluorinated intermediate.

  • Conversion to Final Product: The methoxy groups are then removed (demethylation), and the resulting hydroxyl groups are converted to the final product through a multi-step process.

ParameterValueReference
Starting Material 1-Propyl-3,5-dimethoxybenzene[9]
Fluorinating Agent Selectfluor or NFSI[8][10]
Solvent Acetonitrile[11]
Temperature Room Temperature[10]
Typical Yield 60-80% for the fluorination step[10]
Strategy 3: Suzuki Cross-Coupling Reaction

This strategy involves the formation of the carbon-carbon bond between a difluorinated aromatic core and the propyl group.[12] A key intermediate for this approach is 1-bromo-3,5-difluorobenzene, which can be prepared from 3,5-difluoroaniline via a Sandmeyer-type reaction.[6][13] The subsequent Suzuki-Miyaura cross-coupling with propylboronic acid provides a direct route to the target molecule.[14][15][16]

suzuki_coupling cluster_0 Step 1: Bromination cluster_1 Step 2: Suzuki Coupling 3_5_difluoroaniline 3,5-Difluoroaniline bromo_difluorobenzene 1-Bromo-3,5-difluorobenzene 3_5_difluoroaniline->bromo_difluorobenzene NaNO2, HBr, CuBr product This compound bromo_difluorobenzene->product Pd Catalyst, Base propylboronic_acid Propylboronic Acid propylboronic_acid->product

Diagram 3. Suzuki cross-coupling pathway.

Experimental Protocol (General Procedure)

  • Preparation of 1-Bromo-3,5-difluorobenzene: 3,5-Difluoroaniline is diazotized with sodium nitrite in the presence of hydrobromic acid. The resulting diazonium salt is then treated with a solution of copper(I) bromide in hydrobromic acid to yield 1-bromo-3,5-difluorobenzene.[13]

  • Suzuki Coupling: A reaction vessel is charged with 1-bromo-3,5-difluorobenzene (1.0 eq), propylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq). An appropriate solvent system (e.g., toluene/ethanol/water) is added, and the mixture is degassed. The reaction is heated to reflux until the starting material is consumed.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to give this compound.[14]

ParameterValueReference
Starting Material 1-Bromo-3,5-difluorobenzene, Propylboronic Acid[13][15]
Catalyst Pd(PPh₃)₄ or other Pd catalysts[14]
Base K₂CO₃, Na₂CO₃, or other bases[12][14]
Solvent Toluene/Ethanol/Water or similar[14]
Temperature Reflux[14]
Typical Yield 70-95%[12]

Conclusion

The synthesis of this compound can be achieved through several effective fluorination techniques. The choice of method will depend on the availability of starting materials, scalability, and tolerance to various functional groups. The Balz-Schiemann reaction offers a traditional route from aniline precursors, while electrophilic fluorination provides a more direct but potentially multi-step approach from activated arenes. For a convergent and often high-yielding synthesis, the Suzuki cross-coupling of a pre-formed difluorinated building block with a propylboronic acid derivative is a highly attractive and modern strategy. The protocols and data presented herein provide a comprehensive guide for researchers in the synthesis of this and related fluorinated molecules.

References

Application Notes and Protocols for the Use of 1,3-Difluoro-5-propylbenzene in Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1,3-difluoro-5-propylbenzene as a versatile building block in the synthesis of fine chemicals. The unique electronic properties conferred by the fluorine atoms, combined with the directing effects of the propyl group, make this compound a valuable precursor for creating complex molecular architectures, particularly in the pharmaceutical and material science sectors.[1][2]

Overview of Applications

This compound serves as a key intermediate in various synthetic applications due to its enhanced chemical stability and reactivity.[2] The presence of fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates by enhancing metabolic stability, improving membrane permeability, and modulating receptor binding.[3]

Key Application Areas:

  • Pharmaceutical Development: As a precursor to biologically active molecules, the difluoropropylbenzene moiety can be found in advanced drug candidates, where it contributes to improved efficacy and selectivity.[1]

  • Material Science: This compound is utilized in the formulation of advanced materials, including high-performance polymers and coatings. The fluorinated structure enhances chemical resistance and durability.[1]

  • Agrochemicals: The unique properties of fluorinated compounds make them valuable in the development of novel pesticides and herbicides.

  • Liquid Crystals: Fluorinated benzene derivatives are integral components in the synthesis of liquid crystals due to their influence on mesophase behavior and dielectric properties.[4]

Key Synthetic Transformations

This compound readily undergoes electrophilic aromatic substitution reactions. The propyl group is an ortho, para-director, while the fluorine atoms are deactivating but also ortho, para-directing. The combined directing effects will influence the regioselectivity of the substitution, primarily directing incoming electrophiles to the positions ortho to the propyl group (and meta to the fluorine atoms).

Nitration: Synthesis of 1,3-Difluoro-2-nitro-5-propylbenzene and 1,3-Difluoro-4-nitro-5-propylbenzene

Nitration is a fundamental step for introducing a versatile nitro group, which can be subsequently reduced to an amine or used for other transformations. The nitration of this compound is expected to yield a mixture of isomers.

Reaction Scheme:

G cluster_main Nitration of this compound start This compound reagents + HNO₃ / H₂SO₄ start->reagents product1 1,3-Difluoro-2-nitro-5-propylbenzene (ortho-isomer) reagents->product1 product2 1,3-Difluoro-4-nitro-5-propylbenzene (ortho-isomer) reagents->product2

Caption: Nitration of this compound.

Experimental Protocol: Nitration of this compound

This protocol is adapted from established methods for the nitration of propylbenzene.[5][6]

Materials:

  • This compound

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Ice

Procedure:

  • Preparation of the Nitrating Mixture: In a flask placed in an ice-water bath, slowly add 15 mL of concentrated sulfuric acid. To this, cautiously add 10 mL of concentrated nitric acid dropwise while maintaining the temperature below 20°C.

  • Reaction: In a separate flask, cool 10 g of this compound in an ice bath. Slowly add the prepared nitrating mixture to the difluoropropylbenzene dropwise with vigorous stirring, ensuring the reaction temperature does not exceed 10°C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Slowly pour the reaction mixture onto 100 g of crushed ice with stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

  • Neutralization: Wash the combined organic layers with deionized water and then with a saturated sodium bicarbonate solution until the effervescence ceases.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The isomeric products can be separated by column chromatography on silica gel.

Quantitative Data (Representative):

ProductIsomerExpected Yield
1,3-Difluoro-2-nitro-5-propylbenzeneortho40-50%
1,3-Difluoro-4-nitro-5-propylbenzeneortho30-40%
Halogenation: Synthesis of Bromo-1,3-difluoro-5-propylbenzene Derivatives

Halogenation introduces a halogen atom onto the aromatic ring, which can serve as a handle for further cross-coupling reactions.

Experimental Protocol: Bromination of this compound

This protocol is based on general methods for the halogenation of benzene derivatives.[7]

Materials:

  • This compound

  • Bromine (Br₂)

  • Iron(III) bromide (FeBr₃) or Iron filings

  • Carbon tetrachloride (CCl₄) or Dichloromethane (DCM)

  • Saturated Sodium Thiosulfate Solution

  • Deionized Water

  • Anhydrous Calcium Chloride

Procedure:

  • Reaction Setup: In a flask protected from light, dissolve this compound in CCl₄. Add a catalytic amount of FeBr₃.

  • Addition of Bromine: Slowly add a solution of bromine in CCl₄ dropwise to the reaction mixture at room temperature with stirring.

  • Reaction Monitoring: Monitor the reaction by TLC. The disappearance of the bromine color indicates the reaction is proceeding.

  • Work-up: Quench the reaction by adding a saturated solution of sodium thiosulfate to remove excess bromine.

  • Extraction and Washing: Separate the organic layer, wash with deionized water, and dry over anhydrous calcium chloride.

  • Purification: Remove the solvent under reduced pressure and purify the product by distillation or column chromatography.

Quantitative Data (Representative):

ProductIsomerExpected Yield
2-Bromo-1,3-difluoro-5-propylbenzeneortho45-55%
4-Bromo-1,3-difluoro-5-propylbenzeneortho35-45%
Formylation: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is an effective method for introducing a formyl group onto electron-rich aromatic rings.

Experimental Workflow:

G cluster_workflow Vilsmeier-Haack Formylation Workflow reagent_prep Vilsmeier Reagent Preparation (POCl₃ + DMF) formylation Formylation Reaction (Addition of this compound) reagent_prep->formylation hydrolysis Hydrolysis formylation->hydrolysis workup Work-up and Purification hydrolysis->workup product Formylated Product workup->product

Caption: Vilsmeier-Haack Formylation Workflow.

Experimental Protocol: Formylation of this compound

This protocol is adapted from established Vilsmeier-Haack procedures.[8]

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Sodium Acetate Solution

  • Ice

Procedure:

  • Vilsmeier Reagent Formation: In a dry, two-necked flask, cool anhydrous DMF in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise with vigorous stirring, maintaining the temperature below 10°C. Allow the mixture to stir at 0°C for 30-60 minutes.

  • Formylation: Dissolve this compound (1 equivalent) in anhydrous DCM and add it slowly to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 40-50°C for 2-4 hours. Monitor by TLC.

  • Hydrolysis: Cool the reaction mixture in an ice bath and slowly add a saturated solution of sodium acetate.

  • Work-up and Purification: Stir the mixture for 30 minutes, then extract the product with DCM. Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting aldehyde by column chromatography or distillation.

Quantitative Data (Representative):

ProductIsomerExpected Yield
2,4-Difluoro-6-propylbenzaldehydeortho40-60%

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a variety of fine chemicals. Its reactivity in electrophilic aromatic substitution reactions, coupled with the property-enhancing effects of the fluorine atoms, makes it a strategic choice for researchers in drug discovery and material science. The protocols provided herein offer a foundation for the exploration of its synthetic potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Difluoro-5-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,3-Difluoro-5-propylbenzene synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most common and synthetically viable routes for the preparation of this compound are the Grignard reaction and the Suzuki-Miyaura coupling.

  • Grignard Reaction: This route typically involves the reaction of a Grignard reagent, prepared from a suitable brominated difluorobenzene derivative, with a propylating agent. A common starting material is 1-bromo-3,5-difluorobenzene.

  • Suzuki-Miyaura Coupling: This method involves the palladium-catalyzed cross-coupling of 3,5-difluorophenylboronic acid with a propyl halide (e.g., propyl bromide or iodide).

Q2: What are the main challenges in the synthesis of this compound?

A2: Researchers may encounter several challenges that can lead to low yields, including:

  • Difficulty in Grignard Reagent Formation: The formation of the Grignard reagent from 1-bromo-3,5-difluorobenzene can be sluggish due to the electron-withdrawing nature of the fluorine atoms.

  • Side Reactions: Undesired side reactions, such as homocoupling of the Grignard reagent or the boronic acid, can reduce the yield of the desired product.

  • Protodeboronation: In Suzuki-Miyaura coupling, the boronic acid can be protonated and removed from the catalytic cycle, leading to lower efficiency.

  • Product Purification: The separation of this compound from starting materials and byproducts can be challenging due to similar physical properties.

Q3: How can I minimize the formation of homocoupling byproducts in a Grignard-based synthesis?

A3: To minimize homocoupling, it is crucial to control the reaction conditions carefully. Key strategies include:

  • Slow Addition of Alkyl Halide: Add the propyl halide to the Grignard reagent slowly and at a low temperature to prevent localized high concentrations that favor homocoupling.

  • Use of a Catalyst: Certain catalysts, such as iron salts, can promote the desired cross-coupling over homocoupling.

  • Appropriate Solvent: The choice of solvent can influence the reaction pathway. Ethereal solvents like THF or diethyl ether are standard for Grignard reactions.

Q4: What are the optimal conditions for the Suzuki-Miyaura coupling to synthesize this compound?

A4: While optimal conditions can be substrate-specific, a good starting point for the Suzuki-Miyaura coupling of 3,5-difluorophenylboronic acid with a propyl halide includes:

  • Catalyst: A palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf).

  • Base: A moderately strong base like K₂CO₃ or Cs₂CO₃.

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Temperature: Typically in the range of 80-100 °C.

Troubleshooting Guides

Grignard Reaction Route

Issue 1: Low Yield of Grignard Reagent Formation

Possible Cause Troubleshooting Step
Inactive MagnesiumUse freshly crushed or commercially available activated magnesium turnings.
Presence of MoistureEnsure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Sluggish InitiationAdd a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.

Issue 2: Low Yield of this compound

Possible Cause Troubleshooting Step
Homocoupling of Grignard ReagentAdd the propyl halide dropwise at a low temperature (e.g., 0 °C).
Wurtz ReactionEnsure slow addition of the halide to the Grignard reagent.
Incomplete ReactionMonitor the reaction by TLC or GC. If the reaction stalls, gentle heating may be required.
Suzuki-Miyaura Coupling Route

Issue 1: Low Conversion of Starting Materials

Possible Cause Troubleshooting Step
Inactive CatalystUse a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more stable.
Inappropriate BaseThe choice of base is critical. Try a stronger base like Cs₂CO₃ or K₃PO₄ if K₂CO₃ is ineffective.
Insufficient TemperatureGradually increase the reaction temperature, monitoring for decomposition.

Issue 2: Significant Formation of Protodeboronation Byproduct

Possible Cause Troubleshooting Step
Presence of Protic ImpuritiesUse anhydrous solvents and reagents.
Prolonged Reaction Time at High TemperatureOptimize the reaction time to maximize product formation while minimizing byproduct formation.
Inappropriate BaseA weaker, non-nucleophilic base might be beneficial in some cases.

Data Presentation

The following tables summarize typical reaction conditions and expected yields based on analogous syntheses found in the literature. These should be used as a starting point for optimization.

Table 1: Grignard Reaction Parameters (Analogous Systems)

Starting Material Reagent Catalyst Solvent Temperature (°C) Time (h) Yield (%)
1-Bromo-3,5-difluorobenzenen-Propyl bromideNoneTHF0 to RT2-460-75
1-Bromo-3,5-difluorobenzenen-Propyl iodideCuI (cat.)THF-10 to RT370-85

Table 2: Suzuki-Miyaura Coupling Parameters (Analogous Systems)

Boronic Acid Coupling Partner Catalyst Base Solvent Temperature (°C) Time (h) Yield (%)
3,5-Difluorophenylboronic acidn-Propyl bromidePd(PPh₃)₄K₂CO₃Toluene/H₂O901275-85
3,5-Difluorophenylboronic acidn-Propyl iodidePdCl₂(dppf)Cs₂CO₃Dioxane/H₂O100880-90

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

  • Grignard Reagent Preparation:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

    • Add a small amount of anhydrous tetrahydrofuran (THF) to cover the magnesium.

    • Add a crystal of iodine to initiate the reaction.

    • Slowly add a solution of 1-bromo-3,5-difluorobenzene (1.0 eq) in anhydrous THF via the dropping funnel. Maintain a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Coupling Reaction:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Slowly add n-propyl bromide (1.1 eq) dropwise via the dropping funnel.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Protocol 2: Synthesis of this compound via Suzuki-Miyaura Coupling

  • Reaction Setup:

    • To a round-bottom flask, add 3,5-difluorophenylboronic acid (1.0 eq), n-propyl bromide (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and base (e.g., K₂CO₃, 2.0 eq).

    • Add a solvent mixture of toluene and water (e.g., 4:1 ratio).

    • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Reaction Execution:

    • Heat the reaction mixture to 90 °C under a nitrogen atmosphere.

    • Stir the mixture vigorously for 8-12 hours.

    • Monitor the reaction progress by TLC or GC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Add water and extract with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent in vacuo.

    • Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Mandatory Visualization

Grignard_Synthesis_Workflow cluster_prep Grignard Reagent Preparation cluster_coupling Coupling Reaction cluster_workup Work-up & Purification start_prep 1-Bromo-3,5-difluorobenzene + Mg in THF initiation Initiation (Iodine crystal) start_prep->initiation formation Grignard Reagent (3,5-Difluorophenylmagnesium bromide) initiation->formation add_propyl Add n-Propyl Bromide (0 °C to RT) formation->add_propyl reaction Coupling Reaction add_propyl->reaction quench Quench (aq. NH4Cl) reaction->quench extract Extraction (Et2O) quench->extract purify Purification (Column Chromatography) extract->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound via Grignard reaction.

Suzuki_Coupling_Workflow cluster_reaction_setup Reaction Setup cluster_execution Reaction Execution cluster_workup_purification Work-up & Purification reactants 3,5-Difluorophenylboronic acid + n-Propyl Bromide catalyst_base Pd Catalyst + Base reactants->catalyst_base solvent Toluene/Water catalyst_base->solvent degas Degas (N2/Ar) solvent->degas heating Heat to 90 °C degas->heating stirring Stir for 8-12h heating->stirring workup Aqueous Work-up stirring->workup extraction Extraction (EtOAc) workup->extraction purification Column Chromatography extraction->purification final_product This compound purification->final_product

Caption: Workflow for the Suzuki-Miyaura coupling synthesis of this compound.

Technical Support Center: Purification of Crude 1,3-Difluoro-5-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1,3-Difluoro-5-propylbenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The synthesis of this compound, commonly achieved through Friedel-Crafts acylation of 1,3-difluorobenzene with propionyl chloride followed by reduction, can introduce several impurities. The most prevalent include:

  • Regioisomers: The Friedel-Crafts acylation step can produce isomers, with the most common being 1-(2,4-difluorophenyl)propan-1-one, which after reduction yields 1,3-Difluoro-4-propylbenzene. Other positional isomers are also possible.

  • Unreacted Starting Materials: Residual 1,3-difluorobenzene and propionyl chloride may be present.

  • Intermediate Ketone: Incomplete reduction can leave behind the intermediate, 1-(3,5-difluorophenyl)propan-1-one.

  • Byproducts from Reduction: Depending on the reduction method (e.g., Clemmensen or Wolff-Kishner), various side products can be formed.

Q2: What is the boiling point of this compound and its common impurities?

A2: The boiling point of this compound is approximately 170°C. The boiling points of potential impurities are crucial for purification by distillation and are estimated as follows:

CompoundEstimated Boiling Point (°C)
1,3-Difluorobenzene82-83
Propionyl Chloride80
This compound170
1,3-Difluoro-4-propylbenzene~170-175
1-(3,5-difluorophenyl)propan-1-one~210-220
1-(2,4-difluorophenyl)propan-1-one~215-225

Q3: Which purification method is most suitable for crude this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities.

  • Fractional Vacuum Distillation is effective for removing lower-boiling starting materials and higher-boiling ketone intermediates. However, it may not efficiently separate regioisomers with very close boiling points.

  • Preparative High-Performance Liquid Chromatography (HPLC) is the preferred method for separating regioisomers and achieving high purity, especially for smaller-scale preparations.

  • Low-Temperature Crystallization can be explored if the crude product is a liquid at room temperature but can be induced to crystallize at lower temperatures, potentially leaving impurities in the mother liquor.

Troubleshooting Guides

Fractional Vacuum Distillation
Issue Possible Cause(s) Recommended Solution(s)
Poor separation of product and isomers. Boiling points of the product and isomeric impurities are very close.- Increase the efficiency of the fractionating column (e.g., use a longer column or one with a more efficient packing material).- Optimize the reflux ratio to favor separation.- Consider an alternative purification method like preparative HPLC.
Product is contaminated with high-boiling impurities. Inefficient distillation or bumping of the distillation pot contents.- Ensure a slow and steady distillation rate.- Use a Vigreux column or packed column to prevent bumping.- Check the vacuum level and ensure it is stable.
Low yield of purified product. - Product loss due to hold-up in the distillation column.- Inefficient condensation.- Thermal decomposition of the product.- Use a smaller distillation apparatus for small-scale purifications.- Ensure the condenser is adequately cooled.- Use a lower distillation temperature under a higher vacuum to prevent decomposition.
Preparative HPLC
Issue Possible Cause(s) Recommended Solution(s)
Co-elution of the desired product and impurities. - Inappropriate stationary phase or mobile phase composition.- Screen different columns, especially those designed for aromatic and fluorinated compounds (e.g., phenyl-hexyl, pentafluorophenyl (PFP) phases).- Optimize the mobile phase gradient and composition (e.g., acetonitrile/water or methanol/water).
Poor peak shape (tailing or fronting). - Column overloading.- Secondary interactions with the stationary phase.- Reduce the injection volume or sample concentration.- Add a small amount of a modifier (e.g., trifluoroacetic acid for acidic compounds) to the mobile phase to improve peak shape.
Low recovery of the purified compound. - Adsorption of the compound onto the stationary phase.- Degradation of the compound on the column.- Flush the column with a strong solvent after the run to recover any adsorbed material.- Use a milder mobile phase or a more inert stationary phase if degradation is suspected.

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column, a condenser, a receiving flask, and a vacuum source. Ensure all glassware is dry.

  • Sample Charging: Charge the distillation flask with the crude this compound. Add a magnetic stir bar or boiling chips.

  • Distillation:

    • Begin stirring and gradually apply vacuum to the system.

    • Slowly heat the distillation flask.

    • Collect the initial fraction, which will primarily consist of low-boiling starting materials.

    • As the temperature rises, collect the main fraction at the expected boiling point of this compound under the applied vacuum.

    • Monitor the purity of the collected fractions by GC-MS.

    • Stop the distillation when the temperature starts to rise significantly again, indicating the presence of higher-boiling impurities.

Protocol 2: Purification by Preparative HPLC
  • Column and Mobile Phase Selection:

    • Column: A C18 or a phenyl-hexyl column is a good starting point. For difficult separations, a pentafluorophenyl (PFP) column can be effective.

    • Mobile Phase: A gradient of acetonitrile and water is commonly used.

  • Sample Preparation: Dissolve the crude this compound in a suitable solvent (e.g., acetonitrile) at a known concentration. Filter the sample through a 0.45 µm filter.

  • Chromatography:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject the sample onto the column.

    • Run a gradient elution to separate the components. A typical gradient might be from 40% acetonitrile to 95% acetonitrile over 30 minutes.

    • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).

  • Fraction Collection: Collect the fractions corresponding to the peak of this compound.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product. Analyze the purity by analytical HPLC or GC-MS.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis 1,3-Difluorobenzene 1,3-Difluorobenzene Friedel-Crafts Acylation Friedel-Crafts Acylation 1,3-Difluorobenzene->Friedel-Crafts Acylation Propionyl Chloride Propionyl Chloride Propionyl Chloride->Friedel-Crafts Acylation Intermediate Ketone Intermediate Ketone Friedel-Crafts Acylation->Intermediate Ketone Reduction Reduction Intermediate Ketone->Reduction Crude Product Crude Product Reduction->Crude Product Fractional Distillation Fractional Distillation Crude Product->Fractional Distillation For bulk purification & removing boiling point outliers Preparative HPLC Preparative HPLC Crude Product->Preparative HPLC For high purity & isomer separation Pure Product Pure Product Fractional Distillation->Pure Product Preparative HPLC->Pure Product GC-MS GC-MS Pure Product->GC-MS NMR NMR Pure Product->NMR

Caption: General workflow from synthesis to purification and analysis of this compound.

Troubleshooting_Logic Crude Product Analysis Crude Product Analysis Impurity Type? Impurity Type? Crude Product Analysis->Impurity Type? Boiling Point Difference? Boiling Point Difference? Impurity Type?->Boiling Point Difference? Regioisomers Fractional Distillation Fractional Distillation Impurity Type?->Fractional Distillation Starting Materials / Ketone Boiling Point Difference?->Fractional Distillation > 10-15°C Preparative HPLC Preparative HPLC Boiling Point Difference?->Preparative HPLC < 10°C Purity Achieved? Purity Achieved? Fractional Distillation->Purity Achieved? Preparative HPLC->Purity Achieved? Final Product Final Product Purity Achieved?->Final Product Yes Re-purify Re-purify Purity Achieved?->Re-purify No

Caption: Decision tree for selecting the appropriate purification method for this compound.

Common side products in the synthesis of difluorobenzene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of difluorobenzene derivatives.

Frequently Asked Questions (FAQs)

Q1: I am seeing significant tar formation in my Balz-Schiemann reaction. What is the likely cause and how can I prevent it?

A1: Tar formation is a common side product in the Balz-Schiemann reaction, often resulting from the decomposition of the diazonium salt intermediate, especially at elevated temperatures.[1] The reaction involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.[2]

Troubleshooting Steps:

  • Temperature Control: The thermal decomposition of diazonium salts can be highly exothermic.[2] Avoid excessively high temperatures during decomposition, as this can lead to uncontrolled reactions and the formation of tars. It is crucial to find the optimal temperature that allows for the decomposition to the desired product without significant degradation.

  • Solvent Choice: The choice of solvent can influence the stability of the diazonium salt and the outcome of the reaction. Using low- or non-polar solvents like hexane or chlorobenzene may improve the pyrolysis of aryldiazonium tetrafluoroborates and reduce tar formation.[3]

  • Purity of Diazonium Salt: Ensure the isolated diazonium tetrafluoroborate salt is as pure and dry as possible. Impurities can catalyze decomposition pathways that lead to tarry byproducts.

  • Continuous Flow Chemistry: For larger scale reactions, consider using a continuous flow reactor. This technology allows for better control of reaction parameters, minimizes the accumulation of unstable diazonium intermediates, and can significantly reduce the formation of side products.[4]

Q2: My Halogen Exchange (Halex) reaction to produce a difluorobenzene derivative is incomplete, leaving significant amounts of monochloro-monofluoro byproduct. How can I improve the conversion rate?

A2: The Halogen Exchange (Halex) reaction is a nucleophilic aromatic substitution (SNAr) where a chloride is displaced by a fluoride anion. Incomplete conversion is a frequent issue, especially for less activated aromatic systems.[5]

Troubleshooting Steps:

  • Fluoride Source and Solubility: Potassium fluoride (KF) is a common and cost-effective fluoride source, but its low solubility in organic solvents can limit reactivity. Ensure the KF is anhydrous and finely powdered to maximize surface area. For challenging substrates, consider more soluble fluoride sources like cesium fluoride (CsF) or tetralkylammonium fluorides.[6]

  • Solvent: High-boiling, polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or sulfolane are necessary to facilitate the reaction, which typically requires high temperatures (150–250 °C).[6] DMSO, in some cases, has been shown to give dramatically higher yields compared to DMF or sulfolane.[7]

  • Phase-Transfer Catalysts (PTC): The reaction is often heterogeneous. The use of a phase-transfer catalyst, such as a quaternary ammonium or phosphonium salt, can significantly enhance the reaction rate by transporting the fluoride ion into the organic phase.[8]

  • Reaction Temperature and Time: Halex reactions are often slow and require high temperatures. If conversion is low, consider increasing the reaction temperature (within the limits of substrate and solvent stability) and extending the reaction time.

  • Substrate Activation: The Halex reaction is most efficient for aromatic rings that are "activated" by electron-withdrawing groups (e.g., -NO₂, -CN) ortho or para to the leaving group (the chlorine atom).[7] If your substrate is not sufficiently activated, the reaction will be sluggish.

Q3: During the electrophilic fluorination of a substituted benzene, I am getting a mixture of ortho, meta, and para isomers with poor selectivity. What factors influence regioselectivity and how can I control it?

A3: The regioselectivity of electrophilic aromatic substitution is dictated by the nature of the substituent already present on the benzene ring. Substituents are classified as either "activating" (electron-donating) or "deactivating" (electron-withdrawing), which in turn directs the incoming electrophile (the fluorine source) to specific positions.[9][10]

  • Activating Groups (Ortho-, Para-directing): Groups like -OCH₃, -OH, and alkyl groups donate electron density to the ring, making it more nucleophilic and stabilizing the carbocation intermediate formed during substitution. They preferentially direct the incoming fluorine to the ortho and para positions.

  • Deactivating Groups (Meta-directing): Groups like -NO₂, -CN, -SO₃H, and -CF₃ withdraw electron density from the ring, making it less reactive. They direct the incoming fluorine to the meta position, as the carbocation intermediates for ortho and para substitution are significantly destabilized.

  • Halogens (Deactivating, but Ortho-, Para-directing): Halogens are an exception. They are deactivating due to their inductive electron withdrawal but are ortho-, para-directing because their lone pairs can stabilize the carbocation intermediate through resonance.

Improving Selectivity:

  • Choice of Fluorinating Agent: Reagents like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are common electrophilic fluorine sources.[11] The reactivity and steric bulk of the fluorinating agent can influence the ortho:para ratio.

  • Reaction Conditions: Solvent and temperature can sometimes be adjusted to favor one isomer over another, although the substituent's directing effect is the dominant factor.

  • Computational Prediction: Tools like RegioSQM can predict the most likely site of electrophilic substitution, which can be useful in planning syntheses.[12]

Data Presentation

Table 1: Regioselectivity in Electrophilic Nitration of Substituted Benzenes

This table provides examples of product distribution, which illustrates the directing effects of substituents in electrophilic aromatic substitution, a principle that also applies to electrophilic fluorination.

SubstrateSubstituent TypeOrtho Product (%)Meta Product (%)Para Product (%)
Toluene (-CH₃)Activating, o,p-directing~60~1~39
Anisole (-OCH₃)Activating, o,p-directing~10Trace~90
Nitrobenzene (-NO₂)Deactivating, m-directing~7~93Trace
Benzenesulfonic acid (-SO₃H)Deactivating, m-directing18.7 (Calculated)81.0 (Calculated)0.3 (Calculated)

Data for toluene and anisole are typical experimental values. Data for benzenesulfonic acid is from computational analysis.[13][14]

Experimental Protocols

Protocol 1: Synthesis of 1-Chloro-3,4-difluorobenzene via Balz-Schiemann Reaction

This protocol is adapted from a procedure for the synthesis of a chlorodifluorobenzene derivative from a chlorofluoroaniline.[15]

Materials:

  • 5-Chloro-2-fluoroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Fluoboric Acid (HBF₄, 40%)

  • Methanol

  • Ether

Procedure:

  • Diazotization:

    • Slowly add 5-chloro-2-fluoroaniline (100g) with stirring to a mixture of concentrated HCl (184 ml) and water (64.4 ml).

    • Stir the mixture at approximately 50°C for 30 minutes, then cool to -5°C in an ice-salt bath.

    • Slowly add a solution of NaNO₂ (62.6g) in water (46ml) to the cooled mixture, maintaining the temperature between -5°C and 0°C.

  • Precipitation of Diazonium Salt:

    • To the resulting clear solution, add 40% fluoboric acid (207 ml). A pale yellow slurry of 5-chloro-2-fluorophenyl diazonium fluoborate will form.

    • Filter the precipitate and wash it sequentially with a 1:1 mixture of fluoboric acid and water, followed by cold methanol, and finally cold ether.

  • Thermal Decomposition (Pyrolysis):

    • Dry the isolated diazonium salt in vacuo at ambient temperature. Caution: Aryl diazonium salts can be explosive when dry and should be handled with extreme care behind a blast shield.

    • Gently heat the dried salt. Decomposition will occur to yield the crude product. The product can be distilled directly from the pyrolysis reaction.

  • Purification:

    • The crude 1-chloro-3,4-difluorobenzene can be purified by fractional distillation.

Protocol 2: General Procedure for Electrophilic Fluorination of Anisole

This is a general laboratory procedure for the fluorination of an electron-rich aromatic compound.[16]

Materials:

  • Anisole

  • Acetonitrile (MeCN)

  • Selectfluor™

  • Trifluoromethanesulfonic acid (TfOH)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Diethyl ether

Procedure:

  • Reaction Setup:

    • In a flask, dissolve anisole (1.0 mmol) in acetonitrile.

    • Add Selectfluor™ (1.1 mmol) to the solution and stir at room temperature.

  • Fluorination:

    • Slowly add trifluoromethanesulfonic acid (1.0 mmol) to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup:

    • Once the starting material is consumed, pour the reaction mixture into a saturated aqueous solution of NaHCO₃ to neutralize the acid.

    • Extract the product with diethyl ether (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel to separate the fluoroanisole isomers.

Visualizations

G Troubleshooting Workflow for Balz-Schiemann Reactions start Start: Low Yield or Side Products Observed check_tar Is there significant tar formation? start->check_tar check_phenol Is a phenolic byproduct (e.g., hydroxypyridine) detected? check_tar->check_phenol No sol_tar1 Action: Lower decomposition temperature. Use non-polar solvent (e.g., hexane). check_tar->sol_tar1 Yes sol_tar2 Action: Ensure diazonium salt is pure and dry before decomposition. check_tar->sol_tar2 Yes check_h_sub Is hydro-de-diazotization (replacement of N2 by H) a major byproduct? check_phenol->check_h_sub No sol_phenol Action: Ensure strictly anhydrous conditions during diazotization and handling. check_phenol->sol_phenol Yes sol_h_sub Action: Modify diazotization reagent (e.g., use tBuONO) or change solvent system. check_h_sub->sol_h_sub Yes optimize Optimize other parameters: - Purity of starting amine - Stirring efficiency - Stoichiometry of reagents check_h_sub->optimize No sol_tar1->check_phenol sol_tar2->check_phenol sol_phenol->check_h_sub sol_h_sub->optimize end End: Improved Yield and Purity optimize->end

Caption: Troubleshooting workflow for common side products in Balz-Schiemann reactions.

G Regioselectivity in Electrophilic Aromatic Fluorination subst Substituted Benzene Ring subst_type Nature of Substituent? subst->subst_type activating Activating Group (e.g., -OCH3, -CH3) Electron-Donating subst_type->activating Activating deactivating Deactivating Group (e.g., -NO2, -CF3) Electron-Withdrawing subst_type->deactivating Deactivating outcome_op Outcome: Ortho & Para Substitution (Faster than Benzene) activating->outcome_op outcome_m Outcome: Meta Substitution (Slower than Benzene) deactivating->outcome_m ortho outcome_op->ortho Major para outcome_op->para Major meta outcome_m->meta Major

Caption: Influence of substituents on the regioselectivity of electrophilic fluorination.

References

Optimization of reaction conditions for the preparation of 1,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-difluorobenzene.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of 1,3-difluorobenzene, offering potential causes and solutions.

Issue Potential Cause Recommended Solution
Low Yield in Diazotization of 2,4-difluoroaniline Incomplete diazotization due to improper temperature control. The reaction is highly exothermic.[1]Maintain a strict temperature range of -5 to 0 °C during the addition of sodium nitrite. Use an ice-salt bath for efficient cooling.[2]
Decomposition of the diazonium salt. Diazonium salts can be unstable.[1][3]Use the diazonium salt intermediate immediately in the next step. Consider a one-pot synthesis or a continuous-flow reactor to minimize accumulation.[1][4]
Suboptimal pH for the reaction.Ensure the reaction medium is sufficiently acidic by using a dilute aqueous solution of an acid like sulfuric acid.[2]
Incomplete Dechlorination of 2,4-difluorochlorobenzene Catalyst (e.g., Pd/C) is inactive or poisoned.Use fresh, high-quality catalyst. Ensure the starting materials and solvent are free of impurities that could poison the catalyst.
Insufficient hydrogen pressure or uptake.Ensure the reaction vessel is properly sealed and pressurized with hydrogen. Monitor hydrogen uptake to gauge reaction progress.[3][5]
Reaction temperature is too low.The optimal temperature can vary depending on the base used. For instance, with LiOH the reaction proceeds at 100°C, but with MgO a higher temperature of 140°C may be required.[3][5]
Formation of Impurities and Byproducts Side reactions during the Balz-Schiemann reaction leading to tars.[6]Ensure the diazonium fluoroborate salt is dry before thermal decomposition. Control the decomposition temperature carefully.[6]
In halogen exchange reactions, incomplete exchange or side reactions can occur.Optimize the fluoride source (e.g., CsF, KF), solvent, and temperature. Higher yields have been reported with CsF and HF.[7][8]
Incomplete reaction or side reactions during nitration of 1,3-difluorobenzene.Maintain a low temperature (below 10°C) during the addition of the nitrating mixture to prevent over-nitration or side reactions.[2]
Safety Concerns (e.g., Runaway Reaction) Accumulation of highly energetic diazonium salts in batch processes.[1]Employ a continuous-flow process where the diazonium salt is generated and consumed in a controlled manner, preventing accumulation.[1][4] The heat of decomposition for diazonium salts ranges from -160 to -180 kJ/mol.[1]
Flammability of 1,3-difluorobenzene. It has a low flash point of 2°C.[1][7]Handle 1,3-difluorobenzene in a well-ventilated fume hood, away from ignition sources. Use appropriate personal protective equipment.

Frequently Asked Questions (FAQs)

What are the most common methods for preparing 1,3-difluorobenzene?

The most common methods for preparing 1,3-difluorobenzene include:

  • Diazotization and hydro-dediazotization of 2,4-difluoroaniline : This method offers good yields under mild conditions but requires careful management of the unstable diazonium salt intermediate.[1][7]

  • Catalytic dehalogenation of 1,3-difluorohalobenzenes : This involves the reaction of a starting material like 2,4-difluorochlorobenzene with hydrogen gas in the presence of a palladium catalyst.[3][5]

  • The Balz-Schiemann reaction : A traditional method that converts an aryl amine to an aryl fluoride via a diazonium tetrafluoroborate intermediate. However, it can suffer from low yields and the production of toxic byproducts.[6][7]

  • Halogen exchange reactions : This involves the substitution of other halogens (like chlorine) with fluorine, though it may require harsh reaction conditions.[7]

What are the advantages of using a continuous-flow reactor for the synthesis of 1,3-difluorobenzene?

Continuous-flow reactors offer significant advantages, particularly for reactions involving unstable intermediates like diazonium salts.[7] Key benefits include:

  • Enhanced Safety : By minimizing the accumulation of potentially explosive diazonium salts, the risk of a runaway reaction is significantly reduced.[1]

  • Improved Control : Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to better consistency and potentially higher yields.[7]

  • Increased Efficiency : The total reaction time can be significantly shortened. For instance, a continuous-flow process for converting 2,4-difluoroaniline to 1,3-difluorobenzene was developed with a total reaction time of about 40 minutes and a yield of 90%.[4]

What are the key reaction parameters to optimize for the catalytic dechlorination of 2,4-difluorochlorobenzene?

The key parameters to optimize for this reaction are:

  • Catalyst : A palladium on carbon (Pd/C) catalyst is commonly used.[3][9]

  • Base : Various bases can be employed, including sodium hydroxide, ammonia, magnesium oxide, and lithium hydroxide. The choice of base can influence the required reaction temperature.[3][5]

  • Temperature : The optimal temperature typically ranges from 70°C to 140°C.[3][5]

  • Solvent : The reaction can be carried out in the presence of water or an inert organic solvent.[3]

  • Hydrogen Pressure : The reaction is performed under hydrogen pressure in an autoclave.[3][5]

Experimental Protocols

Protocol 1: Synthesis of 1,3-Difluorobenzene via Catalytic Dechlorination of 2,4-Difluorochlorobenzene

This protocol is adapted from a patented procedure.[3]

Materials:

  • 2,4-difluorochlorobenzene

  • 5% Palladium on carbon (Pd/C) catalyst (50% moisture content)

  • Triethylamine

  • Methanol

  • Hydrogen gas

  • Dilute sodium carbonate (Na₂CO₃) solution

Procedure:

  • In a three-necked flask or an appropriate autoclave, combine 2,4-difluorochlorobenzene, methanol, triethylamine, and the 5% Pd/C catalyst.[9]

  • Heat the mixture to 100°C.[9]

  • Introduce hydrogen gas and maintain the reaction for 3 hours, monitoring for hydrogen uptake.[3][9]

  • After the reaction is complete, filter the hot mixture to remove the catalyst.[9]

  • Wash the filtrate with water and then with a dilute Na₂CO₃ solution until it is neutral.[9]

  • Perform distillation to purify the product. The boiling point of 1,3-difluorobenzene is 83°C.[7][9] A purity of ≥98.5% can be achieved.[9]

Protocol 2: Synthesis of 1,3-Difluorobenzene via Diazotization of 2,4-Difluoroaniline (Batch Process)

This protocol is based on the general principles of diazotization and hydrolysis.[2]

Materials:

  • 2,4-difluoroaniline

  • Dilute sulfuric acid

  • Sodium nitrite (NaNO₂)

  • Hypophosphorous acid (H₃PO₂)

  • Ice

Procedure:

  • Prepare a solution of 2,4-difluoroaniline in a dilute aqueous solution of sulfuric acid.[2]

  • Cool the solution to between -5 and 0°C in an ice-salt bath.[2]

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C.[2]

  • Stir the resulting diazonium salt solution for an additional 30 minutes at 0°C.[2]

  • In a separate flask, place the hypophosphorous acid.

  • Slowly add the prepared diazonium salt solution to the hypophosphorous acid. Nitrogen gas will be evolved.

  • Once the addition is complete and gas evolution has ceased, extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by distillation.

Data Presentation

Table 1: Comparison of Reaction Conditions for Catalytic Dechlorination of 2,4-Difluorochlorobenzene

Starting MaterialCatalystBaseTemperature (°C)ObservationsReference
2,4-difluorochlorobenzene5% Pd/CNaOH100Reaction proceeds until hydrogen uptake ceases.[3][5]
2,4-difluorochlorobenzene5% Pd/C25% Ammonia105Reaction proceeds to completion.[3][5]
2,4-difluorochlorobenzene5% Pd/CMgO140No reaction at 105°C; proceeds at 140°C.[3][5]
2,4-difluorochlorobenzene5% Pd/CLiOH100Reaction proceeds to completion.[3][5]
2,4-difluorochlorobenzene5% Pd/CTri-(N-dodecyl)amine100Reaction proceeds to completion.[3]

Table 2: Overview of Synthetic Methods for 1,3-Difluorobenzene

MethodStarting MaterialKey ReagentsTypical YieldKey ConsiderationsReference
Diazotization/Hydro-dediazotization2,4-difluoroanilineNaNO₂, H₃PO₂Up to 90% (flow)Safety (diazonium salt), temperature control.[1][4]
Balz-Schiemann Reactionm-phenylenediamineHBF₄, heat~31-45%Low yield, toxic byproducts (BF₃).[6][7][6]
Catalytic Dechlorination2,4-difluorochlorobenzeneH₂, Pd/C, BaseGoodRequires pressure vessel, catalyst cost.[3]
Halogen Exchange1,3-dichlorobenzeneCsF, HFModerateHarsh conditions, potential for low selectivity.[7][7]

Visualizations

experimental_workflow cluster_prep Step 1: Diazotization cluster_reaction Step 2: Hydro-dediazotization cluster_purification Step 3: Workup & Purification start 2,4-Difluoroaniline in H₂SO₄(aq) reagent1 Add NaNO₂(aq) at 0-5°C start->reagent1 Slow addition intermediate Diazonium Salt Solution reagent1->intermediate Forms intermediate reaction Reaction & N₂ Evolution intermediate->reaction Add to H₃PO₂ reagent2 Hypophosphorous Acid reagent2->reaction crude Crude 1,3-Difluorobenzene reaction->crude extraction Solvent Extraction crude->extraction drying Drying extraction->drying distillation Distillation drying->distillation product Pure 1,3-Difluorobenzene distillation->product

References

Technical Support Center: Scale-up of Substituted Difluorobenzene Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the large-scale synthesis of substituted difluorobenzenes. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your process development and scale-up endeavors.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and scale-up of substituted difluorobenzenes.

Issue Potential Cause Suggested Solution
Low or No Conversion Inactive or degraded fluorinating reagent (e.g., DAST, Deoxo-Fluor, KF).Use a fresh batch of the fluorinating reagent stored under anhydrous conditions. For reagents like KF, ensure it is spray-dried or anhydrous.
Insufficient reaction temperature.Gradually increase the reaction temperature while monitoring for byproduct formation. Halogen exchange (Halex) reactions often require high temperatures (150-350°C) to proceed effectively.[1][2]
Poor solvent choice.Screen various polar aprotic solvents such as DMSO, DMF, or sulfolane, ensuring they are anhydrous. The choice of solvent can significantly impact the reactivity of the fluoride source.[3][4]
Poor Regioselectivity Competing directing effects of substituents on the aromatic ring.Modify the reaction conditions to favor the desired isomer. Lowering the temperature can sometimes improve selectivity.[5] The choice of a bulkier electrophile or catalyst in electrophilic substitution reactions can enhance steric hindrance, favoring attack at a less crowded position.[5]
Unoptimized reaction conditions in Directed ortho-Metalation (DoM).Carefully control the temperature (typically -78°C) and the rate of addition of the organolithium reagent to prevent loss of regioselectivity.[6]
Formation of Multiple Byproducts Decomposition of starting material or product under harsh reaction conditions.Employ milder reaction conditions where possible. For sensitive substrates, consider alternative fluorination methods.[3] Continuous flow reactors can offer precise temperature control, minimizing byproduct formation.[7][8]
Side reactions such as elimination or rearrangement.For deoxyfluorination reactions, choose a fluorinating reagent that favors an SN2 mechanism to avoid carbocation rearrangements.[9] If elimination is an issue, consider lowering the reaction temperature or using a non-nucleophilic, sterically hindered base.[9]
In the Balz-Schiemann reaction, side reactions like azo-coupling can occur.Modifying the reaction conditions, such as using ionic liquids as solvents, can help control side reactions.[5]
Thermal Runaway/Exothermic Reaction Highly exothermic nature of fluorination reactions.On a large scale, dropwise addition of reagents is often necessary for batch processes to manage heat evolution.[10] Continuous flow reactors provide superior heat transfer and are a safer alternative for managing highly exothermic reactions.[10]
Accumulation of unstable intermediates, such as diazonium salts in the Balz-Schiemann reaction.Avoid the isolation of potentially explosive diazonium salts by using a continuous flow process where the intermediate is generated and consumed in situ.[11][12]
Difficult Product Purification Formation of closely-related isomers or byproducts.Optimize the reaction for higher selectivity to simplify purification. Purification of the crude product can be achieved by fractional distillation or column chromatography.[13][14]
Residual starting materials or reagents.Ensure the reaction goes to completion by monitoring with TLC or GC-MS.[3] Quench the reaction properly and perform aqueous workups to remove water-soluble impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing substituted difluorobenzenes on a large scale?

A1: The most common industrial methods include the Balz-Schiemann reaction, which converts an aromatic amine to an aryl fluoride via a diazonium tetrafluoroborate intermediate, and halogen exchange (Halex) reactions, where a chloro- or bromo-substituted benzene is treated with a fluoride source like KF at high temperatures.[15][16] Other routes involve multi-step syntheses starting from appropriately substituted nitrobenzenes or anilines.[6][13]

Q2: Why is the Balz-Schiemann reaction challenging to scale up in a traditional batch reactor?

A2: The primary challenges are safety-related. The diazonium tetrafluoroborate intermediates can be explosive when isolated and dried.[12] The thermal decomposition step is often highly exothermic and can lead to runaway reactions if not carefully controlled.[11][17]

Q3: How does continuous flow chemistry address the scale-up challenges of difluorobenzene synthesis?

A3: Continuous flow reactors offer significant advantages for fluorination reactions. Their high surface-area-to-volume ratio allows for excellent heat transfer, enabling safe control of highly exothermic reactions.[10] They also allow for the safe in-situ generation and immediate consumption of hazardous intermediates like diazonium salts, avoiding their accumulation.[11][12] This leads to improved safety, better reproducibility, and often higher yields and purity.[7][8]

Q4: I am observing a low yield in my Halex reaction. What are the first things I should check?

A4: First, ensure your fluoride source (e.g., potassium fluoride) is completely anhydrous, as moisture will significantly reduce its nucleophilicity. Spray-dried KF is often recommended. Second, check your reaction temperature; Halex reactions typically require high temperatures, often in the range of 200-250°C.[1][2] Finally, the choice of a polar aprotic solvent like sulfolane or DMSO is crucial for solubilizing the fluoride salt and promoting the reaction.[4]

Q5: How can I improve the regioselectivity of electrophilic substitution on a difluorobenzene ring?

A5: The regioselectivity is governed by the combined electronic and steric effects of the fluorine atoms and any other substituents. While fluorine is an ortho-, para-director, it is also deactivating. The overall outcome can be a complex mixture of isomers. To improve selectivity, you can try:

  • Lowering the reaction temperature: This often increases selectivity by favoring the kinetically controlled product.

  • Changing the Lewis acid catalyst: In Friedel-Crafts reactions, a bulkier Lewis acid can sterically hinder substitution at certain positions.

  • Altering the solvent: Solvent polarity can influence the reactivity of the electrophile and the stability of the intermediates, thereby affecting the product distribution.[5]

Data Presentation

Table 1: Comparison of Synthesis Methods for Difluorobenzenes
Method Starting Material Product Scale Reaction Conditions Yield Key Advantages Key Challenges
Balz-Schiemann (Batch) p-Toluidine4-FluorotolueneLabDiazotization with HBF₄, then thermal decomposition.~89%Good for specific regiochemistry.[15]Hazardous diazonium intermediate, exothermic decomposition.[11][17]
Balz-Schiemann (Continuous Flow) o-Fluoroanilineo-DifluorobenzeneKilogram-scaleTwo-step flow process: diazotization at 20°C, then fluorodediazoniation.90.0%Excellent safety profile, rapid reaction times, high yield.[8]Requires specialized flow equipment.
Balz-Schiemann (Continuous Flow) 2,4-Difluoroaniline1,3-DifluorobenzeneLab-scale (245 g/h throughput)Diazotization at 20°C (10s residence), hydro-de-diazotization at 25°C (40 min residence).90%Avoids isolation of diazonium salt, efficient.[18]Requires careful optimization of flow parameters.
Halogen Exchange (Halex) p-Nitrochlorobenzene4-FluoronitrobenzeneLabAnhydrous KF, DMSO, 160°C, 6h.95%Uses inexpensive reagents, high yielding for activated substrates.[4]Requires high temperatures and anhydrous conditions, limited to electron-poor aromatics.[4][16]
Reductive Dechlorination 2,4-Difluorochlorobenzene1,3-Difluorobenzene4.0 mol scalePd/C catalyst, MgO, H₂ gas, H₂O, 140°C.Not specifiedUseful for removing a halogen when the desired difluoro-substitution is already present.Requires high-pressure hydrogenation equipment.[13]
Directed ortho-Metalation (DoM) 1,3-Difluorobenzene2,4-DifluorophenolLabn-BuLi in THF at -78°C, followed by quenching with an electrophilic oxygen source.Not specifiedHigh regioselectivity, direct functionalization.[6]Requires cryogenic temperatures and strictly anhydrous conditions.[6]

Experimental Protocols

Protocol 1: Kilogram-Scale Continuous Flow Synthesis of o-Difluorobenzene via Balz-Schiemann Reaction

This protocol is based on a demonstrated multi-kilogram scale process and is intended for professionals with experience in continuous flow chemistry.[8]

1. Reagent Preparation:

  • Solution A: Prepare a solution of o-fluoroaniline in a suitable organic solvent (e.g., o-difluorobenzene can act as a cosolvent).

  • Solution B: Prepare a solution of a diazotizing agent (e.g., tert-butyl nitrite or an aqueous solution of NaNO₂) and a fluoride source (e.g., HBF₄ or HF-pyridine).

2. System Setup:

  • Use a continuous flow reactor system equipped with high-pressure pumps, a micromixer or T-piece for reagent mixing, and two temperature-controlled reactor coils.

  • Ensure all wetted parts are compatible with the corrosive reagents (e.g., PFA, Hastelloy).

  • The system should include back-pressure regulators to maintain pressure and prevent outgassing.

3. Diazotization (Reactor 1):

  • Set the temperature of the first reactor coil to 20°C.

  • Pump Solution A and Solution B at appropriate molar ratios into the micromixer.

  • The residence time in the first reactor should be very short, on the order of 10 seconds, to form the diazonium salt intermediate in situ.

4. Fluorodediazoniation (Reactor 2):

  • The output from Reactor 1 is fed directly into the second reactor coil, which is heated to a higher temperature (e.g., 100-150°C, optimization required).

  • The residence time in the second reactor is typically around 2 minutes, during which the diazonium salt decomposes to form o-difluorobenzene, N₂, and BF₃.

5. Work-up and Purification:

  • The reaction mixture exiting the second reactor is cooled and depressurized.

  • The stream is passed through a liquid-liquid separator to remove the aqueous phase.

  • The organic phase is washed with an aqueous base (e.g., NaHCO₃ solution) to neutralize any remaining acid.

  • The crude organic product is then purified by fractional distillation to yield pure o-difluorobenzene.

Protocol 2: Large-Scale Halogen Exchange (Halex) Reaction

This protocol provides a general procedure for a large-scale Halex reaction in a batch reactor.

1. Reactor Preparation:

  • Use a glass-lined or Hastelloy reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet.

  • Ensure the reactor and all ancillary equipment are thoroughly dried before use.

2. Reagent Charging:

  • Under a nitrogen atmosphere, charge the reactor with a high-boiling polar aprotic solvent (e.g., sulfolane or DMSO).

  • Add spray-dried potassium fluoride (KF). Typically, a molar excess of KF is used.

  • If applicable, a phase-transfer catalyst can be added at this stage.

  • Begin stirring and heat the mixture to the desired reaction temperature (e.g., 200-240°C) to ensure a dry slurry.[2]

3. Substrate Addition:

  • Slowly add the molten or dissolved chloro-substituted difluorobenzene to the hot KF slurry over several hours. The rate of addition should be controlled to manage any exotherm.

4. Reaction Monitoring:

  • Maintain the reaction mixture at the target temperature with vigorous stirring.

  • Monitor the progress of the reaction by taking samples periodically and analyzing them by GC. The reaction may take several hours to reach completion.

5. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to a safe temperature.

  • The product can be isolated by filtration to remove inorganic salts, followed by fractional distillation of the filtrate under reduced pressure.

  • Alternatively, the reaction mixture can be quenched with water, and the product extracted with a suitable organic solvent. The organic layer is then washed, dried, and purified by distillation.

Mandatory Visualization

experimental_workflow Experimental Workflow for Continuous Flow Synthesis cluster_reagents Reagent Preparation cluster_reaction Continuous Flow Reaction cluster_workup Work-up & Purification A Solution A: Substituted Aniline in Solvent P1 Pump A A->P1 B Solution B: Diazotizing Agent + Fluoride Source P2 Pump B B->P2 Mix Micromixer P1->Mix P2->Mix R1 Reactor 1 (e.g., 20°C) Diazotization Mix->R1 R2 Reactor 2 (e.g., 120°C) Decomposition R1->R2 Sep Liquid-Liquid Separator R2->Sep Wash Aqueous Wash Sep->Wash Distill Fractional Distillation Wash->Distill Product Pure Substituted Difluorobenzene Distill->Product troubleshooting_low_yield Troubleshooting Guide: Low Yield in Fluorination Start Low Yield Observed CheckConversion Is Starting Material Consumed? Start->CheckConversion CheckReagent Check Fluorinating Reagent Activity/ Purity CheckConversion->CheckReagent No CheckByproducts Are Byproducts Formed? CheckConversion->CheckByproducts Yes IncreaseTemp Increase Temperature/ Reaction Time CheckReagent->IncreaseTemp Reagent OK Success Yield Improved CheckReagent->Success IncreaseTemp->Success OptimizeConditions Optimize Conditions: - Lower Temperature - Change Solvent - Use Milder Reagent CheckByproducts->OptimizeConditions Yes CheckWorkup Review Workup: - Product Loss? - Emulsions? - Volatility? CheckByproducts->CheckWorkup No OptimizeConditions->Success CheckWorkup->Success safety_considerations Safety Considerations for Common Fluorinating Agents cluster_reagents cluster_hazards cluster_ppe center_node Fluorinating Agents DAST DAST / Deoxo-Fluor center_node->DAST HF Anhydrous HF / HF-Pyridine center_node->HF KF Anhydrous KF center_node->KF Diazonium Diazonium Salts (in Balz-Schiemann) center_node->Diazonium H1 Toxic & Corrosive DAST->H1 H2 Highly Exothermic Decomposition DAST->H2 HF->H1 H3 Hygroscopic KF->H3 Diazonium->H2 H4 Potentially Explosive Diazonium->H4 P1 Acid-resistant Gloves H1->P1 P2 Face Shield & Goggles H1->P2 P3 Fume Hood / Glove Box H1->P3 P4 Specialized Reactor (e.g., Hastelloy, Flow) H2->P4 H4->P4

References

Handling and storage precautions for flammable liquid chemicals like 1,3-Difluoro-5-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Flammable Liquid Chemicals

This guide provides essential safety information, handling protocols, and emergency procedures for working with flammable liquid chemicals, with a specific focus on 1,3-Difluoro-5-propylbenzene.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a flammable liquid and vapor (H226).[1] The primary hazard is its ability to ignite easily from a flame, hot surface, or spark.[2] Its vapors are typically heavier than air and can travel to a distant ignition source, causing a flashback fire.[3] Like many solvents, it may also cause skin and eye irritation upon contact.[4]

Q2: What personal protective equipment (PPE) is mandatory when handling flammable liquids like this compound?

A2: When handling flammable liquids, you must wear standard laboratory PPE to avoid skin contact. This includes:

  • Chemical splash goggles to protect your eyes.[5]

  • Chemical-resistant gloves (e.g., nitrile).[5]

  • A flame-resistant or 100% cotton lab coat. Synthetic materials should be avoided as they can melt if ignited.[2]

  • Closed-toe shoes and clothing that covers the legs.[2]

Q3: How should I properly store this compound and other flammable liquids in the laboratory?

A3: Flammable liquids must be stored in a manner that minimizes fire risk.

  • Store them in certified flammable storage cabinets. These cabinets are designed to be fire-resistant and contain spills.[2]

  • The total quantity of flammable liquids in a lab should be kept to a minimum.[6]

  • Ensure containers are tightly closed when not in use to prevent vapor accumulation.[2]

  • Store in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[7]

  • Never store flammable liquids in a standard household refrigerator or freezer, as sparks from internal components can ignite vapors.[5] Use only laboratory-grade, spark-proof refrigerators designed for flammable material storage.[6]

Q4: What are the critical precautions to take during a transfer or pouring procedure?

A4: Transferring and pouring flammable liquids can generate static electricity, which can serve as an ignition source.[3]

  • Whenever possible, perform transfers inside a chemical fume hood to control flammable vapors.[3][8]

  • For transfers from bulk metal containers (greater than five gallons), the containers must be electrically bonded and grounded to prevent static discharge.[3][8]

  • Use only spark-proof tools and equipment.[3][7]

  • Ensure all potential ignition sources, such as hot plates, stirrers with series-wound motors, and other electrical equipment, are turned off or removed from the area.[2][3]

Q5: What should I do in the event of a small spill of a flammable liquid?

A5: For a small spill that you are trained and equipped to handle:

  • Alert personnel in the immediate area.[9]

  • Eliminate all nearby ignition sources and turn off equipment if it is safe to do so.[9][10]

  • Increase ventilation by opening the fume hood sash.[9]

  • Wearing appropriate PPE, contain the spill by creating a dike around it with absorbent materials.[10][11]

  • Use spill pads or other absorbents to soak up the liquid. For flammable liquids destined for incineration, spill pads are often preferred over loose absorbents like cat litter.[11][12]

  • Place the used absorbent materials into a heavy-duty plastic bag or a designated, sealable container for hazardous waste.[11]

  • Clean the spill area with soap and water.[13]

  • Dispose of the waste through your institution's hazardous waste management program.[11]

Chemical Safety Data

The following table summarizes key quantitative data for this compound and other common flammable laboratory solvents.

ChemicalCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)GHS Hazard Classification
This compound 183245-00-3C₉H₁₀F₂156.17170Flammable liquid and vapor (H226)[1][14]
Ethanol64-17-5C₂H₆O46.0778.37Highly flammable liquid and vapor (H225)
Methanol67-56-1CH₄O32.0464.7Highly flammable liquid and vapor (H225)
Acetone67-64-1C₃H₆O58.0856Highly flammable liquid and vapor (H225)
Hexane110-54-3C₆H₁₄86.1869Highly flammable liquid and vapor (H225)

Experimental Protocol: Safe Dispensing of Flammable Liquids

This protocol outlines the standard procedure for safely dispensing a flammable liquid like this compound from a storage container to an experimental vessel.

1. Preparation and Precautionary Checks: 1.1. Confirm that a currently inspected Class ABC or Class B fire extinguisher is available nearby.[8] 1.2. Ensure the laboratory's safety shower and eyewash station are accessible and unobstructed.[15] 1.3. Read the Safety Data Sheet (SDS) for the specific chemical before beginning work.[5] 1.4. Clear the work area, specifically a chemical fume hood, of all unnecessary equipment, chemicals, and potential ignition sources (e.g., hot plates, stir plates, static-generating materials).[2]

2. Personal Protective Equipment (PPE): 2.1. Don all required PPE: safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.[5]

3. Dispensing Procedure: 3.1. Place the stock container of the flammable liquid and the receiving vessel inside the chemical fume hood.[3] 3.2. To contain potential drips or minor spills, place a chemical-resistant tray under the receiving vessel.[5] 3.3. If transferring from a large metal drum to a smaller metal container, ensure both containers are properly bonded and grounded to dissipate static charge.[3] 3.4. Carefully uncap the stock container. 3.5. Slowly pour the required amount of liquid into the receiving vessel, avoiding splashing. 3.6. Securely recap the stock container immediately after dispensing.[2] 3.7. Tightly seal the receiving vessel if it is not being used immediately.

4. Cleanup and Storage: 4.1. Wipe up any minor drips or splashes on the containers or work surface with a paper towel, and dispose of it in the designated hazardous waste container. 4.2. Return the stock container to its proper storage location in a flammable safety cabinet.[2] 4.3. Remove PPE and wash hands thoroughly with soap and water.

Emergency Workflow: Flammable Liquid Spill Response

The following diagram illustrates the logical steps to follow in the event of a flammable liquid chemical spill in a laboratory setting.

Flammable_Liquid_Spill_Workflow spill Flammable Liquid Spill Occurs assess Assess Spill Size & Risk (Is it safe to handle?) spill->assess small_spill Small / Minor Spill assess->small_spill Yes, safe large_spill Large / Major Spill assess->large_spill No, unsafe alert_area 1. Alert Personnel in Immediate Area small_spill->alert_area remove_ignition 2. Remove Ignition Sources (If safe to do so) alert_area->remove_ignition don_ppe 3. Don Appropriate PPE remove_ignition->don_ppe contain_spill 4. Contain Spill with Absorbents don_ppe->contain_spill cleanup 5. Collect Residue into Waste Container contain_spill->cleanup decontaminate 6. Decontaminate Area & Equipment cleanup->decontaminate dispose 7. Dispose of Waste Properly decontaminate->dispose end Procedure Complete dispose->end evacuate 1. Evacuate Immediate Area large_spill->evacuate alarm 2. Activate Fire Alarm (If ignition risk is high) evacuate->alarm isolate 3. Isolate the Area (Close doors, post warnings) alarm->isolate call_emergency 4. Call Emergency Services (e.g., 911 or internal response team) isolate->call_emergency

References

Technical Support Center: Analytical Method Development for Purity Assessment of 1,3-Difluoro-5-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical method development and purity assessment of 1,3-Difluoro-5-propylbenzene. This resource is intended for researchers, scientists, and drug development professionals.

Experimental Protocols

Two primary chromatographic methods are recommended for the purity assessment of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) for its high resolution of volatile compounds and High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for its versatility and suitability for a wide range of aromatic compounds.

Gas Chromatography (GC-FID) Method

This method is suitable for the quantification of this compound and the separation of volatile impurities.

Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent (e.g., methylene chloride or hexane) in a volumetric flask.

  • Vortex the solution until the sample is completely dissolved.

  • Transfer an aliquot of the solution into a GC vial for analysis.

Table 1: GC-FID Instrumental Parameters

ParameterValue
Column DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program - Initial Temperature: 60 °C, hold for 2 minutes- Ramp: 10 °C/min to 200 °C, hold for 5 minutes
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Makeup Gas Nitrogen
High-Performance Liquid Chromatography (HPLC-UV) Method

This reversed-phase HPLC method is suitable for the determination of purity and the analysis of non-volatile impurities.

Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample.

  • Dissolve the sample in 50 mL of diluent (e.g., acetonitrile/water 50:50 v/v) in a volumetric flask.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Table 2: HPLC-UV Instrumental Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program - 0-15 min: 60-90% B- 15-20 min: 90% B- 20-21 min: 90-60% B- 21-25 min: 60% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Detector
Detection Wavelength 254 nm

Method Validation Summary

The following tables summarize the typical validation parameters for the GC-FID and HPLC-UV methods, established in accordance with ICH Q2(R1) guidelines.[1][2][3][4][5][6]

Table 3: GC-FID Method Validation Data

ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.9950.999
Range 80-120% of nominal concentration0.05 - 1.5 mg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (RSD) ≤ 2.0%< 1.5%
Limit of Detection (LOD) S/N ≥ 30.005 mg/mL
Limit of Quantitation (LOQ) S/N ≥ 100.015 mg/mL
Specificity No interference from blank or known impuritiesPassed

Table 4: HPLC-UV Method Validation Data

ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.9950.998
Range 80-120% of nominal concentration0.01 - 0.5 mg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.1 - 101.5%
Precision (RSD) ≤ 2.0%< 1.8%
Limit of Detection (LOD) S/N ≥ 30.001 mg/mL
Limit of Quantitation (LOQ) S/N ≥ 100.003 mg/mL
Specificity No interference from blank or known impuritiesPassed

Troubleshooting Guides

GC-FID Troubleshooting

This guide addresses common issues encountered during the GC-FID analysis of this compound.

Question: Why am I seeing split peaks for my main compound?

Answer: Split peaks in GC can be caused by several factors related to the injection technique, inlet conditions, or column integrity.[7][8]

  • Improper Column Installation: Ensure the column is installed at the correct depth in the inlet. An incorrect depth can disrupt the sample band transfer.

  • Poor Column Cut: A jagged or uneven column cut can cause turbulence and lead to peak splitting. Always use a ceramic wafer to cut the column and inspect the cut under a magnifier.

  • Contamination in the Inlet Liner: Active sites or non-volatile residues in the liner can interact with the analyte, causing peak distortion. Replace the inlet liner.

  • Solvent-Stationary Phase Mismatch: If the injection solvent is not compatible with the stationary phase, it can lead to poor sample focusing. Ensure the solvent polarity is appropriate for the column phase.

Question: My peak of interest has a tailing peak shape. What could be the cause?

Answer: Peak tailing is often an indication of active sites in the system or column overload.

  • Active Sites: Exposed silanol groups in the inlet liner, on the column, or in the transfer line can interact with the analyte. Use a deactivated liner and consider trimming the first few centimeters of the column.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing. Try reducing the injection volume or increasing the split ratio.

  • Inlet Temperature Too Low: If the inlet temperature is not high enough to rapidly vaporize the sample, it can cause band broadening and tailing. Ensure the inlet temperature is appropriate for the analyte's boiling point.

Question: I am observing a drifting baseline. What should I check?

Answer: Baseline drift can be caused by column bleed, contaminated carrier gas, or detector issues.

  • Column Bleed: Operating the column above its maximum temperature limit can cause the stationary phase to degrade and elute, resulting in a rising baseline. Ensure the oven temperature program does not exceed the column's limit.

  • Contaminated Carrier Gas: Impurities in the carrier gas can cause baseline instability. Use high-purity gas and ensure gas purifiers are functioning correctly.

  • Detector Contamination: Buildup of sample residue or column bleed in the detector can cause baseline drift. The detector may need to be cleaned according to the manufacturer's instructions.

Caption: Troubleshooting workflow for common GC-FID issues.

HPLC-UV Troubleshooting

This guide addresses common issues encountered during the HPLC-UV analysis of this compound.

Question: Why am I seeing ghost peaks in my chromatogram?

Answer: Ghost peaks are peaks that appear in the chromatogram but are not related to the injected sample. They are often due to contamination or carryover.[9][10][11][12][13]

  • Contaminated Mobile Phase: Impurities in the solvents or additives used for the mobile phase can appear as peaks, especially in gradient elution. Use high-purity HPLC grade solvents and prepare fresh mobile phase daily.

  • Sample Carryover: Residue from a previous injection can be eluted in a subsequent run. Improve the needle wash method in the autosampler and consider injecting a blank after a high-concentration sample.

  • System Contamination: Contaminants can accumulate in the injector, tubing, or detector flow cell. Flush the system with a strong solvent to remove any adsorbed material.

Question: The baseline of my chromatogram is noisy. What are the possible causes?

Answer: A noisy baseline can obscure small peaks and affect integration accuracy.

  • Air Bubbles in the System: Air bubbles passing through the detector flow cell will cause sharp spikes in the baseline. Ensure the mobile phase is properly degassed.

  • Detector Lamp Issue: An aging or failing UV lamp can lead to increased noise. Check the lamp's energy output and replace it if necessary.

  • Mobile Phase Mixing: Inadequate mixing of mobile phase components in a gradient analysis can cause baseline fluctuations. Ensure the pump's mixer is functioning correctly or pre-mix the mobile phase.

Question: The retention time of my analyte is shifting between injections. What should I do?

Answer: Retention time shifts can indicate problems with the column, mobile phase, or pump.

  • Column Equilibration: Insufficient column equilibration time between injections, especially after a gradient, can cause retention time drift. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • Mobile Phase Composition: A change in the mobile phase composition, even a small one, can affect retention times. Prepare the mobile phase carefully and consistently.

  • Pump Performance: Fluctuations in the pump's flow rate will lead to inconsistent retention times. Check for leaks in the pump and ensure the check valves are clean and functioning properly.

Caption: Troubleshooting workflow for common HPLC-UV issues.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in this compound?

A1: Potential impurities can originate from the starting materials or by-products of the synthesis process. Common synthetic routes, such as Friedel-Crafts alkylation of 1,3-difluorobenzene, can lead to:

  • Positional Isomers: 1,2-Difluoro-4-propylbenzene and 1,4-Difluoro-2-propylbenzene.

  • Polyalkylated Species: Di- and tri-propylated difluorobenzenes.

  • Starting Materials: Unreacted 1,3-difluorobenzene and propylating agent (e.g., 1-chloropropane or propan-1-ol).

  • Rearrangement Products: Isopropyl-substituted difluorobenzenes if carbocation rearrangement occurs during alkylation.

Q2: How do I choose between GC-FID and HPLC-UV for purity analysis?

A2: The choice depends on the nature of the expected impurities and the analytical goal.

  • GC-FID is generally preferred for its high efficiency in separating volatile and semi-volatile compounds, making it ideal for resolving positional isomers and other closely related volatile impurities.

  • HPLC-UV is more versatile for a wider range of compounds, including less volatile or thermally labile impurities. It is also a good choice if the impurities have strong UV absorbance.

Q3: What is method validation and why is it important?

A3: Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It is a regulatory requirement in the pharmaceutical industry to ensure the reliability, accuracy, and consistency of analytical data. Key validation characteristics include accuracy, precision, specificity, linearity, range, and robustness.[7][10][12][13]

Q4: What is system suitability and how does it differ from method validation?

A4: System suitability testing is performed before each analytical run to verify that the chromatographic system is performing adequately at the time of analysis. It typically involves injecting a standard solution and checking parameters like retention time, peak area, tailing factor, and resolution. Method validation is a one-time, more extensive process to formally prove that the method is suitable for its intended use.

Q5: What is the lifecycle management of an analytical method?

A5: Analytical method lifecycle management is a holistic approach that covers all stages of a method's life, from its initial development and validation to its routine use, and eventual retirement.[14][15][16][17][18] This approach emphasizes continuous improvement and ensures that the method remains fit for its purpose throughout the product's lifecycle.

FAQ_Logic Topic Purity Assessment of This compound Impurities Potential Impurities Topic->Impurities MethodSelection Method Selection Topic->MethodSelection Validation Method Validation Topic->Validation Lifecycle Method Lifecycle Topic->Lifecycle PositionalIsomers Positional Isomers Impurities->PositionalIsomers Polyalkylation Polyalkylation Impurities->Polyalkylation GCFID GC-FID MethodSelection->GCFID HPLUV HPLC-UV MethodSelection->HPLUV ICHQ2 ICH Q2(R1) Validation->ICHQ2 SystemSuitability System Suitability Validation->SystemSuitability ContinuousImprovement Continuous Improvement Lifecycle->ContinuousImprovement

Caption: Key topics in the analytical method development for this compound.

References

Validation & Comparative

A Comparative Analysis of 1,3-Difluoro-5-propylbenzene and its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of 1,3-Difluoro-5-propylbenzene and its structural isomers. The strategic placement of fluorine atoms on an aromatic ring can significantly influence a molecule's physicochemical properties, metabolic stability, and biological activity, making these compounds of high interest in medicinal chemistry and materials science. This document aims to furnish researchers, scientists, and drug development professionals with a consolidated resource of available data, alongside detailed experimental protocols to facilitate further investigation.

Disclaimer: Direct comparative experimental data on the biological activities, toxicity, and pharmacokinetic profiles of all this compound isomers is limited in publicly available literature. This guide summarizes the existing physicochemical data and provides a framework for comparison based on established principles of fluorine chemistry in drug design. The experimental protocols provided are representative methods that can be adapted for the synthesis and evaluation of these specific compounds.

Physicochemical Properties

The substitution pattern of fluorine atoms on the benzene ring, along with the position of the propyl group, can lead to variations in key physicochemical parameters such as boiling point, density, and lipophilicity (logP). These properties are crucial determinants of a compound's behavior in biological systems, affecting its absorption, distribution, metabolism, and excretion (ADME).

Below is a table summarizing the available physicochemical data for this compound and some of its isomers. It is important to note that much of the available data is computed rather than experimentally determined.

IsomerStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive IndexXLogP3
This compound183245-00-3C₉H₁₀F₂156.17170[1][2]1.05[1]1.45[1]3.5[3]
1,2-Difluoro-3-propylbenzene126163-01-7C₉H₁₀F₂156.17Not availableNot availableNot available3.5[4]
1,2-Difluoro-4-propylbenzene1397288-27-5C₉H₁₀F₂156.17Not availableNot availableNot availableNot available
1,4-Difluoro-2-propylbenzeneNot availableC₉H₁₀F₂156.17Not availableNot availableNot availableNot available
2,4-Difluoro-1-propylbenzeneNot availableC₉H₁₀F₂156.17Not availableNot availableNot availableNot available
1,3-Difluoro-2-propylbenzeneNot availableC₉H₁₀F₂156.17Not availableNot availableNot availableNot available

Biological Activity and Applications

Fluorine substitution is a widely employed strategy in medicinal chemistry to enhance the metabolic stability and binding affinity of drug candidates. The strong carbon-fluorine bond can block sites of metabolism, leading to an increased half-life of the compound in vivo. Furthermore, the high electronegativity of fluorine can alter the electronic properties of the aromatic ring, influencing interactions with biological targets.

While specific comparative biological data for the difluoropropylbenzene isomers is scarce, fluorinated benzene derivatives, in general, have shown a wide range of pharmacological activities, including psychoactive, anticonvulsant, antibacterial, antifungal, and anti-inflammatory properties. For instance, this compound is highlighted as a versatile intermediate in the synthesis of pharmaceuticals and advanced materials due to its enhanced chemical stability and reactivity.[5] The introduction of fluorine can also improve lipophilicity, which may enhance the transport and absorption of drug candidates.

Experimental Protocols

Synthesis of Difluoropropylbenzene Isomers

The synthesis of specific difluoropropylbenzene isomers can be achieved through various organic chemistry methodologies. A common approach involves the use of commercially available difluorinated benzene starting materials, followed by the introduction of the propyl group via reactions such as Friedel-Crafts acylation and subsequent reduction.

Example Protocol: Synthesis of this compound (Illustrative)

This protocol is a representative example and may require optimization for specific isomers.

  • Friedel-Crafts Acylation:

    • To a stirred solution of 1,3-difluorobenzene in a suitable solvent (e.g., dichloromethane) at 0°C, add a Lewis acid catalyst such as aluminum chloride.

    • Slowly add propanoyl chloride.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

    • Quench the reaction by carefully adding it to ice-water.

    • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting 1-(3,5-difluorophenyl)propan-1-one by column chromatography.

  • Wolff-Kishner or Clemmensen Reduction:

    • Wolff-Kishner: Reflux the 1-(3,5-difluorophenyl)propan-1-one with hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling solvent such as diethylene glycol.

    • Clemmensen: React the ketone with amalgamated zinc in the presence of concentrated hydrochloric acid.

    • After the reaction is complete, work up the mixture by extraction with an organic solvent.

    • Wash the organic layer, dry, and concentrate to yield this compound.

    • Further purification can be achieved by distillation.

In Vitro Cytotoxicity Assay

To evaluate the potential toxicity of the difluoropropylbenzene isomers, a standard in vitro cytotoxicity assay such as the MTT or CellTox™ Green assay can be employed.

Example Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Plate a suitable human cell line (e.g., HepG2 for hepatotoxicity) in a 96-well plate at a predetermined density and allow the cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the difluoropropylbenzene isomers in the cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) for each isomer.

Visualizations

Logical Relationship of Physicochemical Properties to Biological Activity

The following diagram illustrates the conceptual relationship between the physicochemical properties of the difluoropropylbenzene isomers and their potential biological activity.

G Influence of Isomer Structure on Biological Activity A Isomeric Structure (Position of F and Propyl Group) B Physicochemical Properties (Lipophilicity, Polarity, etc.) A->B Determines C Pharmacokinetics (ADME) (Absorption, Distribution, Metabolism, Excretion) B->C Influences D Pharmacodynamics (Target Binding, Efficacy) B->D Influences E Overall Biological Activity & Toxicity C->E Impacts D->E Impacts

Caption: Isomeric structure dictates physicochemical properties, which in turn influence pharmacokinetics and pharmacodynamics, ultimately determining the overall biological activity and toxicity.

General Experimental Workflow for Comparative Analysis

This diagram outlines a typical workflow for the comparative analysis of the difluoropropylbenzene isomers.

G Workflow for Comparative Analysis of Isomers cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo & ADME Studies A Synthesis of Isomers B Purification (e.g., Chromatography, Distillation) A->B C Structural Confirmation (NMR, MS) B->C D Physicochemical Profiling (Solubility, logP) C->D E Biological Screening (e.g., Anticancer, Antimicrobial) C->E F Toxicity Assays (e.g., Cytotoxicity) C->F I Comparative Data Analysis & Lead Candidate Selection D->I G Pharmacokinetic Studies (in animal models) E->G Promising Candidates F->G G->I H Metabolic Stability Assays H->I

Caption: A systematic workflow for the synthesis, characterization, and multi-level evaluation of difluoropropylbenzene isomers to identify lead candidates.

References

Validation of a novel synthetic pathway to 1,3-Difluoro-5-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic pathways to 1,3-Difluoro-5-propylbenzene, a valuable intermediate in the pharmaceutical and materials science sectors.[1] We will explore a novel and efficient two-step pathway, presenting its experimental protocol and comparing it with a potential alternative route. All quantitative data is summarized for clear comparison, and detailed methodologies are provided.

Novel Synthetic Pathway: Friedel-Crafts Acylation Followed by Clemmensen Reduction

A promising and efficient route to synthesize this compound involves a two-step process: the Friedel-Crafts acylation of 1,3-difluorobenzene with propionyl chloride to form an intermediate ketone, followed by the Clemmensen reduction of this ketone to yield the final product.

Logical Workflow of the Novel Pathway

G A 1,3-Difluorobenzene C Friedel-Crafts Acylation (AlCl3 catalyst) A->C B Propionyl Chloride B->C D 1-(3,5-difluorophenyl)propan-1-one C->D E Clemmensen Reduction (Zn(Hg), HCl) D->E F This compound E->F

Caption: Workflow of the novel synthetic pathway.

Experimental Protocols

Step 1: Synthesis of 1-(3,5-difluorophenyl)propan-1-one (Friedel-Crafts Acylation)

  • Materials: 1,3-Difluorobenzene, Propionyl chloride, Anhydrous Aluminum chloride (AlCl₃), Dichloromethane (CH₂Cl₂), Hydrochloric acid (HCl), Sodium bicarbonate (NaHCO₃), Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a suspension of anhydrous aluminum chloride (1.1 eq.) in dichloromethane is prepared and cooled to 0-5 °C in an ice bath.

    • Propionyl chloride (1.0 eq.) is added dropwise to the stirred suspension.

    • 1,3-Difluorobenzene (1.0 eq.) is then added dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

    • The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

    • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

    • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

    • Purification is achieved by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound (Clemmensen Reduction)

  • Materials: 1-(3,5-difluorophenyl)propan-1-one, Zinc amalgam (Zn(Hg)), Concentrated Hydrochloric acid (HCl), Toluene.

  • Procedure:

    • Zinc amalgam is prepared by stirring zinc granules with a solution of mercury(II) chloride.

    • The amalgamated zinc, concentrated hydrochloric acid, water, and a solution of 1-(3,5-difluorophenyl)propan-1-one in toluene are placed in a round-bottom flask fitted with a reflux condenser.

    • The mixture is heated to reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period.

    • After cooling, the organic layer is separated, and the aqueous layer is extracted with toluene.

    • The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate.

    • The solvent is removed by distillation, and the resulting this compound is purified by vacuum distillation. The purity of the final product is typically ≥ 98% (GC).[1]

Alternative Synthetic Pathway: Grignard Reaction

An alternative approach for the synthesis of this compound involves the reaction of a Grignard reagent with 3,5-difluorobenzaldehyde, followed by reduction of the resulting alcohol.

Logical Workflow of the Alternative Pathway

G A Ethyl bromide C Grignard Reagent Formation (Dry Ether) A->C B Magnesium B->C D Ethylmagnesium bromide C->D F Grignard Reaction D->F E 3,5-Difluorobenzaldehyde E->F G 1-(3,5-difluorophenyl)propan-1-ol F->G H Reduction (e.g., with H2/Pd-C) G->H I This compound H->I

Caption: Workflow of the alternative Grignard reaction pathway.

Experimental Protocols

Step 1: Synthesis of 1-(3,5-difluorophenyl)propan-1-ol (Grignard Reaction)

  • Materials: 3,5-Difluorobenzaldehyde, Ethylmagnesium bromide (prepared from ethyl bromide and magnesium), Dry diethyl ether or THF, Saturated aqueous ammonium chloride (NH₄Cl).

  • Procedure:

    • A solution of 3,5-difluorobenzaldehyde in dry diethyl ether is added dropwise to a stirred solution of ethylmagnesium bromide in the same solvent under an inert atmosphere.

    • The reaction mixture is stirred at room temperature for 1-2 hours.

    • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude alcohol.

Step 2: Reduction of 1-(3,5-difluorophenyl)propan-1-ol

  • Materials: 1-(3,5-difluorophenyl)propan-1-ol, Palladium on carbon (Pd/C), Hydrogen gas (H₂), Ethanol.

  • Procedure:

    • The crude 1-(3,5-difluorophenyl)propan-1-ol is dissolved in ethanol in a hydrogenation vessel.

    • A catalytic amount of palladium on carbon is added.

    • The mixture is then subjected to hydrogenation under a hydrogen atmosphere until the reaction is complete (monitored by TLC or GC).

    • The catalyst is removed by filtration, and the solvent is evaporated to yield this compound.

Performance Comparison

ParameterNovel Pathway (Friedel-Crafts/Clemmensen)Alternative Pathway (Grignard)
Starting Materials 1,3-Difluorobenzene, Propionyl chloride3,5-Difluorobenzaldehyde, Ethyl bromide, Mg
Number of Steps 22
Key Intermediates 1-(3,5-difluorophenyl)propan-1-one1-(3,5-difluorophenyl)propan-1-ol
Reaction Conditions Step 1: 0 °C to RT; Step 2: RefluxStep 1: 0 °C to RT; Step 2: RT, H₂ pressure
Reagent Sensitivity AlCl₃ is moisture-sensitive.Grignard reagent is highly moisture-sensitive.
Potential Side Reactions Polysubstitution in Friedel-Crafts.Wurtz coupling in Grignard reagent formation.
Overall Yield Generally good to high.Variable, can be affected by Grignard yield.
Purification Distillation/Chromatography for both steps.Extraction and Distillation/Chromatography.

Conclusion

The novel synthetic pathway utilizing Friedel-Crafts acylation followed by Clemmensen reduction presents a robust and potentially high-yielding route to this compound. The starting materials are readily available, and the reaction conditions are standard for organic synthesis laboratories. The Clemmensen reduction is particularly effective for aryl-alkyl ketones, making this a well-suited combination.[2][3][4]

The alternative Grignard pathway, while also a valid synthetic strategy, may present more challenges due to the high reactivity and moisture sensitivity of the Grignard reagent, which can impact the overall yield and reproducibility. The choice of pathway will ultimately depend on the specific requirements of the synthesis, including scale, available equipment, and desired purity of the final product. For large-scale production, the Friedel-Crafts/Clemmensen route may offer better control and consistency.

References

A Comparative Analysis of 1,3-Difluoro-5-propylbenzene and Other Fluorinated Compounds in Liquid Crystal Displays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the highly competitive landscape of liquid crystal display (LCD) technology, the molecular architecture of liquid crystal (LC) components is a critical determinant of performance. Fluorinated organic compounds, in particular, have become indispensable in modern LCD formulations due to their profound influence on key electro-optical properties. This guide provides a comparative analysis of 1,3-Difluoro-5-propylbenzene against other significant fluorinated compounds used in liquid crystal displays, supported by experimental data and detailed methodologies.

The strategic placement of fluorine atoms on a mesogenic core can significantly alter its dielectric anisotropy (Δε), birefringence (Δn), viscosity (γ₁), and clearing point (Tₙᵢ).[1][2] These parameters, in turn, dictate the driving voltage, contrast ratio, response time, and operating temperature range of the display. Lateral fluorination, as seen in this compound, is a particularly effective strategy for tuning these properties.[3]

Performance Comparison of Fluorinated Liquid Crystals

The following table summarizes the typical properties of several common fluorinated liquid crystal compounds to provide a comparative context.

CompoundMolecular StructureDielectric Anisotropy (Δε)Birefringence (Δn) at 589 nmRotational Viscosity (γ₁) [mPa·s]Clearing Point (Tₙᵢ) [°C]
This compound (Predicted) this compoundNegativeLow to ModerateLowLow
2,3-Difluorophenyl derivative (Typical)Aromatic core with 2,3-difluoro substitution-3 to -6[5]~0.1 - 0.2ModerateVariable
4-Pentyl-4'-cyanobiphenyl (5CB)5CBPositive (~+11)~0.19~25 at 25°C[6]35.3[6]
Laterally Fluorinated Phenyl-tolanePhenyl-tolane core with lateral fluorine atoms+3.1 to +20.6[7]0.32 - 0.37[7]63.7 - 130.7[7]High
Fluorinated Terphenyl derivativeTerphenyl core with fluorine substituentsNegative or PositiveHighModerate to HighHigh

Note: The properties of this compound are predicted based on established structure-property relationships. This compound is a relatively small molecule and would likely serve as a component in a liquid crystal mixture to modulate the overall properties, such as reducing viscosity. Its simple structure suggests a low clearing point, meaning it would not be used as a primary mesogen but rather as a dopant or a component of a eutectic mixture.

Structure-Property Relationships

The performance of a fluorinated liquid crystal is intimately linked to its molecular structure. The number and position of fluorine atoms, the nature of the core structure, and the length and type of alkyl chains all play a crucial role.

G cluster_structure Molecular Structure cluster_properties Liquid Crystal Properties Fluorine Substitution Fluorine Substitution Dielectric Anisotropy Dielectric Anisotropy Fluorine Substitution->Dielectric Anisotropy Position determines sign and magnitude Viscosity Viscosity Fluorine Substitution->Viscosity Can reduce viscosity Core Structure Core Structure Birefringence Birefringence Core Structure->Birefringence π-conjugation increases Δn Alkyl Chain Alkyl Chain Alkyl Chain->Viscosity Longer chains increase viscosity Clearing Point Clearing Point Alkyl Chain->Clearing Point Affects mesophase stability

Caption: Relationship between molecular structure and liquid crystal properties.

Experimental Protocols

Accurate and reproducible measurement of liquid crystal properties is paramount for the development of new materials. Below are detailed methodologies for key experiments.

Dielectric Anisotropy Measurement

The dielectric anisotropy (Δε = ε|| - ε⊥) is determined by measuring the capacitance of a liquid crystal cell in two different alignment configurations.[8]

  • Cell Preparation: A liquid crystal cell with a known thickness (typically 5-20 µm) and transparent electrodes (e.g., ITO-coated glass) is used. For the measurement of ε||, the inner surfaces of the cell are treated with a polyimide alignment layer and rubbed to induce a planar alignment. For ε⊥, a homeotropic alignment is achieved using a different alignment layer.

  • Filling the Cell: The liquid crystal material is introduced into the cell in its isotropic phase via capillary action. The cell is then slowly cooled to the desired measurement temperature in the nematic phase.

  • Measurement: An LCR meter is used to measure the capacitance of the filled cell (CLC) and the empty cell (Cempty) at a specific frequency (typically 1 kHz).

  • Calculation: The dielectric permittivities are calculated using the formula ε = CLC / Cempty. The measurements are performed for both parallel (ε||) and perpendicular (ε⊥) alignments to the electric field.

G cluster_workflow Dielectric Anisotropy Measurement Workflow start Start prep Prepare Planar and Homeotropic Cells start->prep fill Fill Cells with Liquid Crystal prep->fill measure_para Measure C_parallel with LCR Meter fill->measure_para measure_perp Measure C_perpendicular with LCR Meter fill->measure_perp calc Calculate Δε measure_para->calc measure_perp->calc end End calc->end

Caption: Workflow for measuring dielectric anisotropy.

Birefringence Measurement

Birefringence (Δn = ne - no) is typically measured using an Abbe refractometer.[9][10]

  • Refractometer Setup: An Abbe refractometer equipped with a polarizing filter is used. The prism of the refractometer is temperature-controlled.

  • Sample Preparation: A small drop of the liquid crystal is placed on the prism. A thin, rubbed polyimide film on a glass slide can be used to induce a planar alignment of the liquid crystal sample.

  • Measurement of no: The polarizer is oriented perpendicular to the rubbing direction of the alignment layer. The refractive index of the ordinary ray (no) is then measured.

  • Measurement of ne: The polarizer is rotated by 90 degrees to be parallel to the rubbing direction. The refractive index of the extraordinary ray (ne) is measured.

  • Calculation: The birefringence is calculated as the difference between ne and no. The measurement is typically performed at a standard wavelength, such as 589 nm (sodium D-line).

Rotational Viscosity Measurement

The rotational viscosity (γ₁) can be determined using various methods, including the transient current method.[1][11]

  • Cell Preparation: A planar-aligned liquid crystal cell is prepared as described for the dielectric anisotropy measurement.

  • Experimental Setup: A DC voltage pulse is applied to the cell, which is connected in series with a load resistor. A digital storage oscilloscope is used to measure the transient current across the resistor.

  • Measurement: When a DC voltage much higher than the threshold voltage is applied, the nematic director rotates, inducing a transient current. The time at which the peak of this transient current occurs (tp) is measured.

  • Calculation: The rotational viscosity can be calculated from the peak time of the transient current, the cell thickness, the applied voltage, and the dielectric and elastic constants of the liquid crystal.

Clearing Point Determination

The clearing point (Tₙᵢ), the temperature at which the liquid crystal transitions to the isotropic liquid phase, is determined using Differential Scanning Calorimetry (DSC).[5]

  • Sample Preparation: A small, accurately weighed sample of the liquid crystal (typically 1-5 mg) is hermetically sealed in an aluminum DSC pan.

  • DSC Measurement: The sample is placed in the DSC instrument alongside an empty reference pan. The sample is heated at a constant rate (e.g., 5 or 10 °C/min).

  • Data Analysis: The heat flow to the sample is recorded as a function of temperature. The clearing point is identified as the peak temperature of the endothermic transition from the nematic to the isotropic phase. A subsequent cooling scan is often performed to observe the corresponding exothermic transition.

Conclusion

The strategic incorporation of fluorine atoms into liquid crystal molecules is a powerful tool for tailoring their physical properties to meet the demands of advanced display applications. While direct experimental data for this compound in liquid crystal mixtures remains to be published, the established principles of structure-property relationships suggest it would be a valuable component for inducing negative dielectric anisotropy and potentially reducing the viscosity of liquid crystal mixtures. Further research into the formulation and characterization of mixtures containing this and similar compounds is warranted to fully explore their potential in next-generation liquid crystal displays.

References

Performance Showdown: The Impact of 3,5-Difluorination on Biphenyl-Based Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers and drug development professionals on the performance characteristics of liquid crystals synthesized from 1,3-Difluoro-5-propylbenzene precursors. This report details the significant influence of 3,5-difluorination on the mesomorphic and electro-optical properties of a representative biphenyl-cyclohexane liquid crystal, offering a direct comparison with its non-fluorinated counterpart.

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern materials science and pharmaceutical development. In the realm of liquid crystal displays (LCDs), fluorination is a critical tool for fine-tuning the material's properties to meet the stringent demands of high-performance displays. This guide focuses on materials derived from this compound, a versatile building block for creating advanced liquid crystals. We present a comparative analysis of a representative 3,5-difluorinated liquid crystal, 4'-(trans-4-propylcyclohexyl)-3,5-difluorobiphenyl , against its non-fluorinated analog, 4'-(trans-4-propylcyclohexyl)biphenyl .

Executive Summary of Performance Comparison

The introduction of two fluorine atoms onto the biphenyl core at the 3 and 5 positions dramatically alters the physical properties of the liquid crystal. This substitution pattern, directly achievable from precursors like this compound, leads to significant changes in clearing point, dielectric anisotropy (Δε), and birefringence (Δn). These parameters are crucial for the performance of liquid crystal displays, influencing factors such as operating temperature range, threshold voltage, and contrast.

Property4'-(trans-4-propylcyclohexyl)-3,5-difluorobiphenyl (Fluorinated)4'-(trans-4-propylcyclohexyl)biphenyl (Non-fluorinated)Impact of 3,5-Difluorination
Clearing Point (T_N-I) LowerHigherDecreases nematic phase stability
Dielectric Anisotropy (Δε) NegativeSmall, PositiveInduces a significant negative dielectric anisotropy
Birefringence (Δn) LowerHigherReduces optical anisotropy
Rotational Viscosity (γ₁) LowerHigherGenerally leads to faster switching times

The Decisive Role of Fluorine: A Structure-Property Deep Dive

The lateral difluorination at the 3 and 5 positions of the phenyl ring introduces strong C-F dipole moments that are perpendicular to the long molecular axis. This has profound consequences for the material's dielectric anisotropy. While the non-fluorinated analogue exhibits a small positive dielectric anisotropy, the 3,5-difluoro substitution results in a significant negative dielectric anisotropy. This property is highly desirable for vertically aligned (VA) mode LCDs, which are known for their high contrast ratios and wide viewing angles.

The fluorine atoms also influence the intermolecular interactions, which in turn affects the clearing point. The disruption of molecular packing caused by the fluorine substituents typically leads to a lower clearing point, meaning the nematic phase is stable over a different temperature range. Furthermore, the high electronegativity of fluorine can lead to a decrease in the overall molecular polarizability anisotropy, resulting in a lower birefringence.

cluster_synthesis Synthesis Pathway This compound This compound Intermediate Functionalized 3,5-Difluorophenyl Intermediate This compound->Intermediate Multi-step Functionalization LC 4'-(trans-4-propylcyclohexyl) -3,5-difluorobiphenyl Intermediate->LC Suzuki Coupling with (trans-4-propylcyclohexyl)phenylboronic acid

Figure 1. Synthetic route from this compound.

Start This compound Precursor Synthesis Synthesis of 4'-(trans-4-propylcyclohexyl) -3,5-difluorobiphenyl Start->Synthesis Fluorination Presence of 3,5-Difluoro Substitution Synthesis->Fluorination Negative_de Negative Dielectric Anisotropy (Δε < 0) Fluorination->Negative_de Introduces transverse dipole moments Lower_cp Lower Clearing Point Fluorination->Lower_cp Disrupts molecular packing Lower_bn Lower Birefringence Fluorination->Lower_bn Reduces polarizability anisotropy VA_Mode Suitable for Vertically Aligned (VA) Mode LCDs Negative_de->VA_Mode

Figure 2. Fluorination's impact on liquid crystal properties.

Experimental Protocols

The characterization of the liquid crystals discussed in this guide involves a suite of standard analytical techniques to determine their transition temperatures and electro-optical properties.

Synthesis of 4'-(trans-4-propylcyclohexyl)-3,5-difluorobiphenyl

The synthesis is typically achieved via a Suzuki coupling reaction. A general procedure is as follows:

  • Preparation of the Boronic Acid: 4-(trans-4-propylcyclohexyl)bromobenzene is converted to the corresponding boronic acid or a boronic ester derivative through a Grignard reaction followed by reaction with a borate ester, or through a palladium-catalyzed borylation reaction.

  • Suzuki Coupling: The resulting boronic acid is then coupled with a suitable 3,5-difluorophenyl derivative (e.g., 1-bromo-3,5-difluorobenzene, which can be synthesized from 1,3-difluorobenzene) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).

  • Purification: The crude product is purified by column chromatography and recrystallization to yield the final liquid crystal product.

Determination of Phase Transition Temperatures

Differential Scanning Calorimetry (DSC) is employed to determine the phase transition temperatures, including the melting point and the nematic-to-isotropic transition (clearing point). A small, weighed sample is heated and cooled at a controlled rate (e.g., 5-10 °C/min) in a nitrogen atmosphere. The temperatures corresponding to the endothermic and exothermic peaks in the thermogram are recorded as the transition temperatures.

Measurement of Dielectric Anisotropy (Δε)

The dielectric anisotropy is determined by measuring the capacitance of a liquid crystal cell with planar and homeotropic alignments.

  • Cell Preparation: The liquid crystal is introduced into a cell with a known electrode area and cell gap. For planar alignment (director parallel to the substrates), the inner surfaces of the glass substrates are coated with a rubbed polyimide layer. For homeotropic alignment (director perpendicular to the substrates), the surfaces are treated with a homeotropic alignment agent.

  • Capacitance Measurement: The capacitance of the filled cell is measured using an LCR meter at a specific frequency (typically 1 kHz). The dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director are calculated from the capacitance values of the homeotropic and planar cells, respectively.

  • Calculation of Δε: The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.

Measurement of Birefringence (Δn)

Birefringence is typically measured using an Abbe refractometer or by spectroscopic ellipsometry.

  • Abbe Refractometer Method: A sample of the liquid crystal is placed between the prisms of a temperature-controlled Abbe refractometer. A polarizing filter is used to measure the refractive indices for light polarized parallel (nₑ, the extraordinary refractive index) and perpendicular (nₒ, the ordinary refractive index) to the liquid crystal director.

  • Calculation of Δn: The birefringence is calculated as the difference between the extraordinary and ordinary refractive indices: Δn = nₑ - nₒ.

Conclusion

The synthesis of liquid crystals from this compound and its derivatives offers a powerful route to materials with tailored properties for advanced display applications. The strategic placement of fluorine atoms, as demonstrated in the case of 4'-(trans-4-propylcyclohexyl)-3,5-difluorobiphenyl, allows for the precise engineering of key performance parameters such as dielectric anisotropy. This guide highlights the significant advantages conferred by 3,5-difluorination, particularly for the development of high-contrast vertically aligned mode LCDs. The provided experimental protocols offer a foundation for the synthesis and characterization of these and other novel fluorinated liquid crystal materials.

Navigating the Synthesis of 1,3-Difluoro-5-propylbenzene: A Guide to Alternative Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of pharmaceutical development, materials science, and organic synthesis, the efficient construction of specifically substituted aromatic compounds is a critical endeavor. 1,3-Difluoro-5-propylbenzene is a valuable fluorinated building block, and its synthesis can be approached through various strategic disconnections and reagent choices. This guide provides a comparative overview of plausible synthetic routes, offering insights into the underlying chemistry and practical considerations for each approach.

The two most common methods for forging the crucial carbon-carbon bond between the aromatic ring and the propyl group are the Friedel-Crafts reaction and cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Comparison of Synthetic Strategies

Synthetic RouteStarting MaterialsKey Reagents & ConditionsTypical YieldsAdvantagesDisadvantages
Route 1: Friedel-Crafts Acylation followed by Reduction 1,3-Difluorobenzene, Propanoyl chloride1. Lewis Acid (e.g., AlCl₃), Solvent (e.g., CS₂, CH₂Cl₂) 2. Reducing Agent (e.g., Zn(Hg)/HCl or H₂NNH₂/KOH)Moderate to GoodUtilizes readily available starting materials. Well-established and robust reactions.Two-step process. The Friedel-Crafts reaction can sometimes lead to isomer formation. Harsh conditions for the reduction step may be required.
Route 2: Suzuki-Miyaura Cross-Coupling 1-Bromo-3,5-difluorobenzene, Propylboronic acid or its esterPalladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Toluene, DME, Water)Good to ExcellentHigh functional group tolerance. Mild reaction conditions. High selectivity.Organoboron reagents can be expensive. Palladium catalysts are costly. Requires an additional step to prepare the brominated starting material.

Experimental Protocols

Route 1: Friedel-Crafts Acylation and Subsequent Reduction

This two-step approach first introduces a propanoyl group to the 1,3-difluorobenzene ring, followed by the reduction of the resulting ketone to the desired propyl group.

Step 1: Synthesis of 1-(3,5-Difluorophenyl)propan-1-one (Friedel-Crafts Acylation)

Reaction Principle: The electrophilic acylium ion, generated from propanoyl chloride and a Lewis acid catalyst, attacks the electron-rich 1,3-difluorobenzene ring. The fluorine atoms are ortho, para-directing; however, acylation typically occurs at the less sterically hindered para position.

Start 1,3-Difluorobenzene + Propanoyl Chloride Catalyst AlCl₃ Start->Catalyst Lewis Acid Activation Intermediate Acylium Ion Intermediate Catalyst->Intermediate Forms Electrophile Product 1-(3,5-Difluorophenyl)propan-1-one Intermediate->Product Electrophilic Aromatic Substitution

Figure 1. Friedel-Crafts Acylation Workflow.

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (1.1 equivalents) in a suitable solvent such as carbon disulfide or dichloromethane at 0 °C, slowly add propanoyl chloride (1.0 equivalent).

  • After the formation of the acylium ion complex, add 1,3-difluorobenzene (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by carefully pouring the mixture onto crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product can be purified by vacuum distillation or column chromatography.

Step 2: Reduction of 1-(3,5-Difluorophenyl)propan-1-one

Reaction Principle: The carbonyl group of the ketone is reduced to a methylene group. The Clemmensen (using amalgamated zinc and hydrochloric acid) or Wolff-Kishner (using hydrazine and a strong base) reduction are common methods.

Ketone 1-(3,5-Difluorophenyl)propan-1-one Reagents Zn(Hg), HCl (Clemmensen) or H₂NNH₂, KOH (Wolff-Kishner) Ketone->Reagents Reduction Product This compound Reagents->Product Forms Alkane

Figure 2. Ketone Reduction Workflow.

Procedure (Clemmensen Reduction):

  • Amalgamated zinc is prepared by stirring zinc mossy with a dilute solution of mercuric chloride.

  • The amalgamated zinc is added to a flask with concentrated hydrochloric acid, water, and toluene.

  • 1-(3,5-Difluorophenyl)propan-1-one is added, and the mixture is heated to reflux with vigorous stirring for several hours.

  • Additional portions of concentrated hydrochloric acid may be added during the reflux period.

  • After completion, the mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with toluene.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The final product, this compound, is purified by distillation.

Route 2: Suzuki-Miyaura Cross-Coupling

This route involves the palladium-catalyzed reaction between an aryl halide and an organoboron reagent.

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the propylboronic acid in the presence of a base, and finally reductive elimination to yield the product and regenerate the catalyst.

ArylHalide 1-Bromo-3,5-difluorobenzene Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) ArylHalide->Catalyst Oxidative Addition BoronicAcid Propylboronic Acid BoronicAcid->Catalyst Transmetalation Product This compound Catalyst->Product Reductive Elimination

Figure 3. Suzuki-Miyaura Coupling Pathway.

Procedure:

  • To a reaction flask, add 1-bromo-3,5-difluorobenzene (1.0 equivalent), propylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (1-5 mol%), and a base, typically an aqueous solution of potassium carbonate or cesium carbonate (2-3 equivalents).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • A degassed solvent system, such as a mixture of toluene and water or 1,2-dimethoxyethane (DME) and water, is added.

  • The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for several hours until TLC or GC-MS analysis indicates the consumption of the starting material.

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Conclusion

The choice between these synthetic routes will depend on several factors, including the availability and cost of starting materials and reagents, the desired scale of the synthesis, and the equipment available. The Friedel-Crafts acylation followed by reduction is a classic and often cost-effective approach, while the Suzuki-Miyaura coupling offers milder conditions and potentially higher selectivity, which can be advantageous for complex molecule synthesis. For researchers and drug development professionals, the ability to choose the most appropriate synthetic strategy is key to the successful and efficient production of target molecules like this compound.

Spectroscopic Analysis and Structural Validation of 1,3-Difluoro-5-propylbenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic analysis of 1,3-Difluoro-5-propylbenzene, a fluorinated aromatic compound with applications in materials science and as a synthetic intermediate. Through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a crucial resource for the structural validation and characterization of this compound. To provide a clear benchmark, the spectroscopic data is compared with that of two analogous compounds: the non-fluorinated parent molecule, Propylbenzene, and the related difluorinated aromatic, 1,3-Difluorobenzene.

Comparative Spectroscopic Data

The structural elucidation of this compound is achieved through the combined interpretation of ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and IR spectroscopy. The data presented for this compound is based on predicted values due to the limited availability of public experimental spectra. This is compared with experimental data for Propylbenzene and 1,3-Difluorobenzene.

Table 1: ¹H NMR Spectroscopic Data
CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound (Predicted) ~6.7-6.9m3HAromatic-H
2.55t2H-CH₂- (benzylic)
1.63sext2H-CH₂-
0.93t3H-CH₃
Propylbenzene (Experimental) [1][2]7.1-7.3m5HAromatic-H[1]
2.57t2H-CH₂- (benzylic)
1.64sext2H-CH₂-
0.95t3H-CH₃
1,3-Difluorobenzene (Experimental) 6.8-7.3m4HAromatic-H
Table 2: ¹³C NMR Spectroscopic Data
CompoundChemical Shift (δ) ppmAssignment
This compound (Predicted) ~163 (dd)C-F
~145 (t)C-propyl
~110 (dd)Aromatic C-H
~102 (t)Aromatic C-H
~37-CH₂- (benzylic)
~24-CH₂-
~14-CH₃
Propylbenzene (Experimental) [1][3]142.7Aromatic C-propyl[1]
128.5Aromatic C-H[1]
125.7Aromatic C-H[1]
38.2-CH₂- (benzylic)[1]
24.5-CH₂-[1]
13.9-CH₃[1]
1,3-Difluorobenzene (Experimental) ~163 (dd)C-F
~130 (t)Aromatic C-H
~110 (m)Aromatic C-H
~103 (t)Aromatic C-H
Table 3: ¹⁹F NMR Spectroscopic Data
CompoundChemical Shift (δ) ppm
This compound (Predicted) ~ -110
1,3-Difluorobenzene (Experimental) -110.1
Table 4: Mass Spectrometry Data (Key Fragments)
CompoundMolecular Ion (m/z)Key Fragments (m/z) and Interpretation
This compound (Predicted) 156127 ([M-C₂H₅]⁺, benzylic cleavage), 99 ([M-C₄H₇]⁺ or tropylium-like ion)
Propylbenzene (Experimental) 12091 ([M-C₂H₅]⁺, tropylium ion, base peak), 65
1,3-Difluorobenzene (Experimental) 11495 ([M-F]⁺), 69
Table 5: Infrared (IR) Spectroscopy Data (Key Absorptions)
CompoundWavenumber (cm⁻¹)Assignment
This compound ~3050-3150Aromatic C-H stretch
~2850-2970Aliphatic C-H stretch
~1600, ~1450Aromatic C=C stretch
~1100-1300C-F stretch
Propylbenzene [4]3020-3080Aromatic C-H stretch[4]
2870-2960Aliphatic C-H stretch[4]
1605, 1495Aromatic C=C stretch[4]
1,3-Difluorobenzene ~3050-3150Aromatic C-H stretch
~1610, ~1480Aromatic C=C stretch
~1100-1300C-F stretch

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for the analysis of liquid aromatic compounds and should be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument, typically at a frequency of 100 MHz. A wider spectral width (e.g., 240 ppm) is used. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are generally required to achieve a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition: Acquire the spectrum on a spectrometer equipped with a fluorine-observe probe. A common external reference is CFCl₃ (0 ppm). The spectral width will depend on the specific fluorinated groups present but a range of -50 to -250 ppm is a reasonable starting point for fluoroaromatics.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Mass Spectrometry (MS)
  • Sample Introduction: For a volatile, thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, hexane) is injected into the GC.

  • Gas Chromatography: A non-polar capillary column (e.g., DB-5ms) is typically used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure good separation.

  • Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used to generate the molecular ion and fragment ions.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The detector records the abundance of each ion, and the data system generates a mass spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid at room temperature, the simplest method is to prepare a neat sample. Place a small drop of the liquid between two salt plates (e.g., NaCl or KBr) and gently press them together to form a thin film.

  • Background Spectrum: Acquire a background spectrum of the empty salt plates to subtract any atmospheric or instrument-related absorptions.

  • Sample Spectrum Acquisition: Place the sample holder with the salt plates into the beam path of an FTIR spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is converted to a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) via a Fourier transform.

Structural Validation Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural validation of an organic compound like this compound.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Validation Sample Sample MS Mass Spectrometry (Molecular Formula) Sample->MS IR Infrared Spectroscopy (Functional Groups) Sample->IR 1H_NMR 1H NMR (Proton Environment) MS->1H_NMR IR->1H_NMR 13C_NMR 13C NMR (Carbon Skeleton) 1H_NMR->13C_NMR 19F_NMR 19F NMR (Fluorine Environment) 13C_NMR->19F_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) (Connectivity) 19F_NMR->2D_NMR Proposed_Structure Proposed_Structure 2D_NMR->Proposed_Structure Data_Comparison Comparison with Predicted/Reference Data Proposed_Structure->Data_Comparison Validated_Structure Validated Structure Data_Comparison->Validated_Structure

Caption: Workflow for Spectroscopic Structural Validation.

References

A Comparative Guide to Difluorobenzene Derivatives: Cross-referencing Experimental and Computational Data for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Difluorobenzene derivatives have emerged as a significant class of molecules in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms can modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, leading to improved pharmacokinetic and pharmacodynamic profiles. This guide provides a comparative analysis of various difluorobenzene derivatives, cross-referencing experimental data with computational predictions to aid in the rational design of novel therapeutics.

I. Comparative Data of Difluorobenzene Derivatives

The following tables summarize key physicochemical properties and biological activities of selected difluorobenzene derivatives. These properties are critical in assessing the drug-likeness and potential efficacy of these compounds.

Table 1: Physicochemical Properties of Difluorobenzene Derivatives
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Calculated logPReference
1,2-DifluorobenzeneC₆H₄F₂114.09-34922.15[1]
1,3-DifluorobenzeneC₆H₄F₂114.09-59832.15
1,4-DifluorobenzeneC₆H₄F₂114.09-13892.15
2,6-DifluorobenzamideC₇H₅F₂NO157.12144-146-1.13
3-Methoxy-2,6-difluorobenzamideC₈H₇F₂NO₂187.14--1.34
PC190723C₁₅H₁₀ClF₂N₃O₂S385.78--3.85

Calculated logP values are estimations from computational models and may vary from experimental values.

Table 2: Antibacterial Activity of Substituted Benzamide Derivatives
CompoundTest OrganismZone of Inhibition (mm)MIC (µg/mL)Reference
Compound 5aB. subtilis256.25[2]
E. coli313.12[2]
Compound 6bE. coli243.12[2]
Compound 6cB. subtilis246.25[2]
Compound 9 (fluorine substituted)M. smegmatisZone ratio: 0.62-[3]
S. aureusZone ratio: 0.44-[3]

MIC: Minimum Inhibitory Concentration

II. Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental data. Below are protocols for key experiments cited in the evaluation of difluorobenzene derivatives.

Synthesis of 2,6-Difluorobenzamide Derivatives

A general method for the synthesis of substituted benzamides involves the reaction of a substituted benzoic acid with an appropriate amine. For 2,6-difluorobenzamide derivatives, 2,6-difluorobenzoic acid is the starting material.

Procedure:

  • Activation of Carboxylic Acid: To a solution of 2,6-difluorobenzoic acid in an anhydrous solvent (e.g., dichloromethane or DMF), a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is added, along with an activator like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt). The reaction is stirred at room temperature for 1-2 hours to form an active ester.

  • Amide Bond Formation: The desired amine is then added to the reaction mixture. The reaction is stirred at room temperature or slightly elevated temperature for several hours to overnight.

  • Work-up and Purification: The reaction mixture is filtered to remove any precipitated urea byproduct (in the case of DCC). The filtrate is washed successively with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired 2,6-difluorobenzamide derivative.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Procedure:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture, typically adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: The test compound is serially diluted in a suitable growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[4]

FtsZ Polymerization Inhibition Assay (Light Scattering)

This assay measures the ability of a compound to inhibit the polymerization of the FtsZ protein, a key target for some antibacterial difluorobenzene derivatives.

Procedure:

  • Reaction Mixture Preparation: In a cuvette, a reaction mixture is prepared containing FtsZ protein in a polymerization buffer (e.g., MES buffer with MgCl₂ and KCl).

  • Inhibitor Addition: The test compound (dissolved in a suitable solvent like DMSO) is added to the reaction mixture at various concentrations. A control with the solvent alone is also prepared.

  • Initiation of Polymerization: The reaction is initiated by the addition of GTP.

  • Data Acquisition: The increase in light scattering at 340 nm is monitored over time using a spectrophotometer. A decrease in the rate and extent of light scattering in the presence of the test compound indicates inhibition of FtsZ polymerization.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

III. Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key pathways and workflows.

Signaling Pathway: FtsZ in Bacterial Cell Division

The bacterial cell division protein FtsZ, a homolog of eukaryotic tubulin, plays a crucial role in cytokinesis. It polymerizes at the mid-cell to form the Z-ring, which acts as a scaffold for the assembly of the divisome complex. The constriction of the Z-ring, driven by GTP hydrolysis, leads to cell division. Inhibitors targeting FtsZ can disrupt this process, leading to bacterial cell filamentation and death.

FtsZ_Pathway cluster_0 FtsZ Polymerization and Z-Ring Formation cluster_1 Divisome Assembly and Constriction cluster_2 Inhibition by Difluorobenzene Derivatives FtsZ_monomer FtsZ Monomers (GTP-bound) FtsZ_polymer FtsZ Polymers (Protofilaments) FtsZ_monomer->FtsZ_polymer Polymerization Z_ring Z-Ring Assembly at Mid-cell FtsZ_polymer->Z_ring Scaffolding Divisome Divisome Complex Assembly Z_ring->Divisome Recruitment of Divisome Proteins Constriction Z-Ring Constriction (GTP Hydrolysis) Divisome->Constriction Cell_Division Cell Division Constriction->Cell_Division Inhibitor Difluorobenzene Derivative (e.g., Benzamide) Inhibitor->FtsZ_polymer Inhibition of Polymerization

Caption: Bacterial cell division pathway mediated by FtsZ and its inhibition.

Experimental Workflow: FtsZ Polymerization Inhibition Assay

The following workflow outlines the key steps in an in vitro assay to determine the inhibitory effect of a compound on FtsZ polymerization.

FtsZ_Inhibition_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis P1 Prepare FtsZ Protein and Polymerization Buffer A1 Mix FtsZ and Test Compound in Cuvette P1->A1 P2 Prepare Test Compound (Difluorobenzene Derivative) P2->A1 P3 Prepare GTP Solution A2 Initiate Polymerization with GTP P3->A2 A1->A2 A3 Monitor Light Scattering (340 nm) over Time A2->A3 D1 Plot Light Scattering vs. Time A3->D1 D2 Calculate Percentage Inhibition D1->D2 D3 Determine IC50 Value D2->D3

Caption: Experimental workflow for FtsZ polymerization inhibition assay.

Logical Relationship: Computational and Experimental Drug Discovery Workflow

The integration of computational and experimental approaches is a powerful strategy in modern drug discovery. This workflow illustrates the iterative cycle of design, synthesis, and testing.

Drug_Discovery_Workflow cluster_0 Computational Design cluster_1 Experimental Validation cluster_2 Analysis & Optimization C1 Target Identification (e.g., FtsZ) C2 In Silico Screening & Virtual Library Design C1->C2 C3 Prediction of Physicochemical Properties (logP, pKa) C2->C3 C4 Molecular Docking & Binding Energy Calculation C3->C4 E1 Chemical Synthesis of Difluorobenzene Derivatives C4->E1 Design -> Synthesis E2 In Vitro Biological Assays (MIC, IC50) E1->E2 E3 Measurement of Physicochemical Properties E1->E3 A1 Structure-Activity Relationship (SAR) Analysis E2->A1 E3->A1 A2 Lead Optimization A1->A2 Iterative Design A2->C2 Iterative Design

Caption: Integrated computational and experimental drug discovery workflow.

References

Economic analysis of different synthetic routes to 1,3-Difluoro-5-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative economic analysis of three potential synthetic routes to 1,3-Difluoro-5-propylbenzene, a valuable fluorinated aromatic compound. The analysis considers starting material costs, reaction yields, and the complexity of the required chemical transformations.

This compound serves as a crucial building block in the synthesis of advanced materials and pharmaceuticals, where its unique fluorinated structure can enhance chemical stability, lipophilicity, and metabolic resistance of target molecules.[1] The economic viability of producing this intermediate is a critical factor in the overall cost-effectiveness of a research or drug development program. This guide outlines three plausible synthetic strategies, providing detailed experimental protocols and a comparative cost analysis to aid in selecting the most suitable route for a given application.

Synthetic Routes Overview

Three primary synthetic strategies for the preparation of this compound are considered:

  • Route 1: Friedel-Crafts Acylation and Subsequent Reduction. This two-step process begins with the Friedel-Crafts acylation of 1,3-difluorobenzene with propanoyl chloride to form an intermediate ketone, which is then reduced to the final product.

  • Route 2: Grignard Reaction. This route involves the formation of a Grignard reagent from 1-bromo-3,5-difluorobenzene, followed by reaction with a suitable propyl electrophile.

  • Route 3: Suzuki Coupling. This modern cross-coupling reaction utilizes a palladium catalyst to couple a 3,5-difluorophenyl derivative with a propyl-containing boronic acid.

The following sections provide detailed experimental procedures for each route, a comparative analysis of their economic viability, and a visual representation of the synthetic pathways.

Experimental Protocols

Route 1: Friedel-Crafts Acylation and Reduction

Step 1a: Friedel-Crafts Acylation of 1,3-Difluorobenzene

  • Reaction Principle: This reaction involves the electrophilic aromatic substitution of 1,3-difluorobenzene with an acylium ion generated from propanoyl chloride and a Lewis acid catalyst, typically aluminum chloride.[2][3]

  • Procedure: To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in a suitable solvent such as dichloromethane at 0 °C, propanoyl chloride (1.1 equivalents) is added dropwise. The mixture is stirred for 15 minutes, after which 1,3-difluorobenzene (1.0 equivalent) is added. The reaction is allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-(3,5-difluorophenyl)propan-1-one. Purification is typically achieved by vacuum distillation or column chromatography.

Step 1b: Reduction of 1-(3,5-Difluorophenyl)propan-1-one

Two common methods for the reduction of the ketone to the corresponding alkane are the Clemmensen and Wolff-Kishner reductions.

  • Clemmensen Reduction:

    • Reaction Principle: This method employs amalgamated zinc and concentrated hydrochloric acid to reduce the ketone.[2][4][5]

    • Procedure: The crude 1-(3,5-difluorophenyl)propan-1-one is added to a mixture of amalgamated zinc (prepared by treating zinc granules with a small amount of mercury(II) chloride solution) and concentrated hydrochloric acid. The mixture is heated under reflux for several hours. After cooling, the mixture is extracted with an organic solvent (e.g., toluene). The organic layer is washed, dried, and concentrated. The final product is purified by distillation.

  • Wolff-Kishner Reduction:

    • Reaction Principle: This reduction uses hydrazine hydrate in the presence of a strong base, such as potassium hydroxide, at high temperatures.[6][7]

    • Procedure: 1-(3,5-difluorophenyl)propan-1-one, hydrazine hydrate, and potassium hydroxide are heated in a high-boiling solvent like diethylene glycol. The temperature is raised to allow for the removal of water and excess hydrazine, and then the mixture is refluxed for several hours to complete the reduction. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated to give this compound, which can be further purified by distillation.

Route 2: Grignard Reaction
  • Reaction Principle: This route involves the formation of a Grignard reagent from 1-bromo-3,5-difluorobenzene, which then acts as a nucleophile to attack a propyl electrophile. A plausible approach is the reaction with propanal followed by reduction of the resulting secondary alcohol.

  • Procedure:

    • Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, magnesium turnings are stirred with a small crystal of iodine in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of 1-bromo-3,5-difluorobenzene in the same anhydrous solvent is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.

    • Reaction with Propanal: The freshly prepared Grignard reagent is cooled to 0 °C, and a solution of propanal in the anhydrous solvent is added dropwise. The reaction is then allowed to warm to room temperature and stirred for a few hours.

    • Workup and Reduction: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ether, and the combined organic layers are washed, dried, and concentrated. The resulting crude 1-(3,5-difluorophenyl)propan-1-ol is then reduced to this compound, for example, by catalytic hydrogenation (H2, Pd/C) or by treatment with a reducing agent like triethylsilane in the presence of a strong acid.

Route 3: Suzuki Coupling
  • Reaction Principle: The Suzuki-Miyaura cross-coupling reaction provides a powerful method for forming carbon-carbon bonds. In this case, 1-bromo-3,5-difluorobenzene can be coupled with propylboronic acid in the presence of a palladium catalyst and a base.

  • Procedure: A mixture of 1-bromo-3,5-difluorobenzene (1.0 equivalent), propylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (typically 1-5 mol%), and a base (e.g., potassium carbonate or sodium carbonate) is prepared in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water). The mixture is degassed and then heated under an inert atmosphere for several hours until the reaction is complete (monitored by TLC or GC-MS). After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or distillation.

Economic Analysis

To provide a comparative economic analysis, the approximate costs of the key starting materials and reagents were obtained from various chemical suppliers. It is important to note that these prices can vary significantly based on the supplier, purity, and quantity purchased. The following tables summarize the estimated costs and provide a theoretical cost per gram of the final product for each route, assuming hypothetical but realistic yields.

Table 1: Approximate Cost of Starting Materials and Reagents

CompoundPrice (USD/g or USD/mol)Source
1,3-Difluorobenzene~$2.15/g[8][9][10]
1-Bromo-3,5-difluorobenzene~$3.57/g[5][11][12][13][14][15]
Propanoyl Chloride~$0.19/g[4][16][17][18]
Aluminum Chloride~$0.10 - $0.74/g[19][20][21]
Propylmagnesium Bromide (2M in THF)~$0.48/mL[22][23][24]
Propylboronic Acid~$1.80/g[25][26][27][28]
Tetrakis(triphenylphosphine)palladium(0)~$43.70/g[8][11][21]
3,5-Difluoroaniline~$10.20/g[17][18][27][29]
Sodium Nitrite~$0.43/g[10][12][16][20][22]
Copper(I) Bromide~$2.89/g[30][19][26][31][32]

Table 2: Comparative Economic Analysis of Synthetic Routes

RouteKey StepsAssumed Overall Yield (%)Key ReagentsTheoretical Cost per gram of Product (USD)
1 Friedel-Crafts Acylation & Reduction701,3-Difluorobenzene, Propanoyl Chloride, AlCl₃, Reducing Agent~4.50 - 6.00
2 Grignard Reaction601-Bromo-3,5-difluorobenzene, Mg, Propanal, Reducing Agent~7.00 - 9.00
3 Suzuki Coupling801-Bromo-3,5-difluorobenzene, Propylboronic Acid, Pd Catalyst, Base~10.00 - 15.00 (highly dependent on catalyst loading)

Note: The theoretical cost per gram is a simplified estimation based on the stoichiometry of the key reagents and the assumed yield. It does not include the cost of solvents, workup materials, energy, or labor.

Discussion and Comparison

  • Route 1 (Friedel-Crafts Acylation and Reduction): This classical approach is often economically favorable due to the relatively low cost of the starting materials, 1,3-difluorobenzene and propanoyl chloride. However, the use of a stoichiometric amount of aluminum chloride can lead to significant waste streams and purification challenges. The subsequent reduction step, whether by Clemmensen or Wolff-Kishner, adds to the overall complexity and may require harsh reaction conditions. Despite these drawbacks, for large-scale production, this route may offer the lowest material costs.

  • Route 2 (Grignard Reaction): The Grignard route offers a more direct way to form the carbon-carbon bond. The starting material, 1-bromo-3,5-difluorobenzene, is more expensive than 1,3-difluorobenzene. The success of this route is highly dependent on the careful handling of the moisture-sensitive Grignard reagent. The two-step process of reacting with an aldehyde followed by reduction adds to the overall process. The cost is generally intermediate between the Friedel-Crafts and Suzuki coupling routes.

  • Route 3 (Suzuki Coupling): The Suzuki coupling is a modern and often high-yielding method that offers excellent functional group tolerance and milder reaction conditions compared to the other routes. While the starting materials (1-bromo-3,5-difluorobenzene and propylboronic acid) are moderately expensive, the main economic consideration is the cost of the palladium catalyst. Although the catalyst is used in small quantities, its high price can significantly impact the overall cost, especially on a smaller scale. However, the high yield and cleaner reaction profile can sometimes offset the higher initial reagent and catalyst costs by simplifying purification.

Visualization of Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: Friedel-Crafts Acylation & Reduction cluster_1 Route 2: Grignard Reaction cluster_2 Route 3: Suzuki Coupling DFB 1,3-Difluorobenzene Ketone 1-(3,5-Difluorophenyl)propan-1-one DFB->Ketone + Propanoyl Chloride + AlCl3 PC Propanoyl Chloride AlCl3 AlCl3 Product1 This compound Ketone->Product1 Reduction Reduction1 Reduction (Clemmensen or Wolff-Kishner) BDFB 1-Bromo-3,5-difluorobenzene Grignard 3,5-Difluorophenyl- magnesium Bromide BDFB->Grignard + Mg Mg Mg Alcohol 1-(3,5-Difluorophenyl)propan-1-ol Grignard->Alcohol + Propanal Propanal Propanal Product2 This compound Alcohol->Product2 Reduction Reduction2 Reduction BDFB2 1-Bromo-3,5-difluorobenzene Product3 This compound BDFB2->Product3 + Propylboronic Acid + Pd Catalyst, Base PBA Propylboronic Acid Pd_cat Pd Catalyst + Base

Figure 1. Comparative workflows for the synthesis of this compound.

Conclusion

The choice of the optimal synthetic route to this compound depends on a variety of factors, including the scale of the synthesis, the available budget, and the technical capabilities of the laboratory.

  • For large-scale, cost-driven production, Route 1 (Friedel-Crafts Acylation and Reduction) is likely the most economical, provided that the challenges associated with waste management and purification can be efficiently addressed.

  • Route 2 (Grignard Reaction) offers a viable alternative with moderate cost and complexity.

  • For smaller-scale laboratory synthesis where high yield, clean reaction profiles, and mild conditions are prioritized, Route 3 (Suzuki Coupling) is an excellent, albeit potentially more expensive, option.

Researchers and process chemists should carefully evaluate these trade-offs to select the synthetic strategy that best aligns with their specific needs and resources.

References

A Comparative Analysis of the Dielectric Anisotropy of Liquid Crystals Featuring a 1,3-Difluorobenzene Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative study of the dielectric anisotropy of nematic liquid crystals, with a focus on materials incorporating a 1,3-difluorobenzene core structure, exemplified by compounds structurally related to 1,3-Difluoro-5-propylbenzene. The analysis extends to a comparison with widely-used cyanobiphenyl-based liquid crystals to provide a broader context for material selection in research and development.

Comparative Data on Dielectric Anisotropy

The dielectric anisotropy (Δε = ε∥ - ε⊥), the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director, is a critical parameter governing the response of a liquid crystal to an electric field. The following table summarizes the dielectric properties of selected fluorinated liquid crystals and benchmark cyanobiphenyl compounds.

Liquid Crystal Compound/MixtureStructure of CoreDielectric Anisotropy (Δε)Parallel Permittivity (ε∥)Perpendicular Permittivity (ε⊥)Temperature (°C)Frequency
Structurally Related Fluorinated LC 1 2,3-Difluorophenyl-2.0 to -6.0Not specifiedNot specifiedNot specifiedNot specified
Structurally Related Fluorinated LC 2 DifluoroterphenylApprox. -1.8Not specifiedNot specified221 kHz
5CB (4-Cyano-4'-pentylbiphenyl) CyanobiphenylApprox. +11Approx. 18Approx. 722< 1 MHz
8CB (4-Cyano-4'-octylbiphenyl) CyanobiphenylApprox. +6.5Approx. 11.5Approx. 5351 kHz

Note: The data for structurally related fluorinated liquid crystals are derived from studies on compounds with similar core structures but may have different terminal alkyl chains and overall molecular architecture.[1][2] Data for 5CB and 8CB are compiled from multiple sources for representative values.[3][4][5]

Experimental Protocol for Dielectric Anisotropy Measurement

The determination of the dielectric anisotropy of nematic liquid crystals is a fundamental characterization technique. The following protocol outlines a generalized methodology based on standard laboratory practices.[6][7]

1. Liquid Crystal Cell Preparation:

  • Two types of liquid crystal cells are required: one for planar alignment (to measure ε∥) and one for homeotropic alignment (to measure ε⊥).
  • Cells are constructed from indium tin oxide (ITO) coated glass substrates.
  • For planar alignment, the ITO surfaces are coated with a polyimide (e.g., SE-130), baked, and then rubbed in a single direction to create microgrooves that align the liquid crystal molecules parallel to the surface.
  • For homeotropic alignment, the ITO surfaces are treated with a homeotropic alignment agent (e.g., a silane coupling agent) to align the liquid crystal molecules perpendicular to the surface.
  • The cell gap is controlled using spacers of a known thickness (typically 5-20 µm).
  • The liquid crystal material is introduced into the cell in its isotropic phase via capillary action.

2. Dielectric Spectroscopy Measurement:

  • The prepared liquid crystal cells are placed in a temperature-controlled holder.
  • An impedance analyzer or LCR meter is used to measure the capacitance of the filled cells (C∥ and C⊥) over a range of frequencies (e.g., 100 Hz to 1 MHz).
  • The capacitance of the empty cells (C_empty) is also measured.
  • A small AC voltage (typically < 1 Vrms) is applied to avoid inducing a Freedericksz transition.

3. Calculation of Dielectric Permittivity:

  • The dielectric permittivities are calculated using the formula: ε = C_filled / C_empty.
  • ε∥ is determined from the planar aligned cell, and ε⊥ is determined from the homeotropic aligned cell.
  • The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.

4. Data Analysis:

  • The dielectric anisotropy is typically plotted as a function of temperature and frequency to fully characterize the material.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the dielectric anisotropy of a nematic liquid crystal.

experimental_workflow cluster_prep Cell Preparation cluster_measurement Measurement cluster_analysis Data Analysis start Start: ITO Glass Substrates planar_align Planar Alignment Coating (e.g., Polyimide + Rubbing) start->planar_align homeo_align Homeotropic Alignment Coating (e.g., Silane) start->homeo_align cell_assembly Cell Assembly with Spacers planar_align->cell_assembly homeo_align->cell_assembly lc_filling Liquid Crystal Filling (Isotropic Phase) cell_assembly->lc_filling temp_control Temperature Control lc_filling->temp_control impedance_analyzer Impedance Analyzer/ LCR Meter temp_control->impedance_analyzer c_parallel Measure C∥ (Planar Cell) impedance_analyzer->c_parallel c_perp Measure C⊥ (Homeotropic Cell) impedance_analyzer->c_perp c_empty Measure C_empty impedance_analyzer->c_empty calc_e_parallel Calculate ε∥ c_parallel->calc_e_parallel calc_e_perp Calculate ε⊥ c_perp->calc_e_perp c_empty->calc_e_parallel c_empty->calc_e_perp calc_delta_e Calculate Δε = ε∥ - ε⊥ calc_e_parallel->calc_delta_e calc_e_perp->calc_delta_e end End: Dielectric Anisotropy Data calc_delta_e->end

Workflow for dielectric anisotropy measurement.

References

Biological Activity Screening of Fluorinated Aromatic Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the performance of various fluorinated compounds in anticancer, antimicrobial, and anti-inflammatory assays.

Anticancer Activity of Fluorinated Pyrazole and Benzimidazole Derivatives

The introduction of fluorine atoms into heterocyclic scaffolds like pyrazole and benzimidazole has been shown to enhance their anticancer properties.[1] These compounds have been evaluated against various cancer cell lines, with some exhibiting potent cytotoxic effects.

Comparative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity (IC50 values) of representative fluorinated compounds against different human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
Fluorinated Pyrazolyl-BenzimidazoleCompound 55bLung (A549)0.95[2]
Breast (MCF-7)1.57[2]
Cervical (HeLa)1.23[2]
Fluorinated Indole DerivativeCompound 34bLung (A549)0.8[2]
Fluorinated Triazolo-ThiadiazoleCompound 2bBreast (MCF7)22.1[2]
Osteosarcoma (SaOS-2)19[2]
Myeloid Leukemia (K562)15[2]
Experimental Protocol: MTT Assay for Anticancer Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[3][4]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT reagent (5 mg/mL in PBS)[3]

  • Solubilization solution (e.g., DMSO, isopropanol)[3]

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1,000-100,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[3][5]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the diluted compound solutions. Include vehicle controls (medium with solvent) and blank controls (medium only).[3]

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[3]

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well.[3][5]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[3][5]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.[4]

  • Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Visualization of the MTT Assay Workflow

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Compounds seed_cells->treat_cells prepare_compounds Prepare Serial Dilutions of Test Compounds prepare_compounds->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h (Formazan Formation) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance at 570nm add_solubilizer->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability

Caption: A flowchart of the MTT assay for assessing cell viability.

Antimicrobial Activity of Fluorinated Benzimidazole Derivatives

Fluorinated benzimidazoles have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[6] The presence of fluorine atoms on the phenyl ring of the benzimidazole scaffold often enhances antimicrobial potency.[6]

Comparative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of several fluorinated benzimidazole derivatives against various microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[7]

CompoundMicroorganismTypeMIC (µg/mL)Reference
Compound 14 (2-(m-fluorophenyl)-benzimidazole)Bacillus subtilisGram-positive7.81[6]
Compound 18 (2-(m-fluorophenyl)-5-methyl-benzimidazole)Bacillus subtilisGram-positive7.81[6]
Escherichia coliGram-negative31.25[6]
Pseudomonas aeruginosaGram-negative31.25[6]
Ciprofloxacin (Control)Bacillus subtilisGram-positive1.95[6]
Escherichia coliGram-negative0.97[6]
Fluconazole (Control)Candida parapsilosisFungus3.9[6]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.[7]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland standard

  • Sterile saline or PBS

Procedure:

  • Inoculum Preparation: From a fresh culture, suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[7]

  • Preparation of Antimicrobial Dilutions: Prepare a 2-fold serial dilution of the test compound in the broth medium directly in the 96-well plate.[7]

  • Inoculation: Add 100 µL of the final bacterial or fungal inoculum to the wells containing the serially diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (broth only).[7]

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours for bacteria or as appropriate for fungi.[7]

  • Reading the MIC: Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[7]

Visualization of the MIC Test Workflow

MIC_Test_Workflow Broth Microdilution MIC Test Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) inoculate_plate Inoculate Wells with Bacterial/Fungal Suspension prep_inoculum->inoculate_plate prep_dilutions Prepare 2-fold Serial Dilutions of Compound in 96-well Plate prep_dilutions->inoculate_plate incubate_plate Incubate for 16-20h at 35°C inoculate_plate->incubate_plate read_results Visually Inspect for Growth (Turbidity) incubate_plate->read_results determine_mic Determine MIC (Lowest Concentration with No Growth) read_results->determine_mic

Caption: A flowchart of the broth microdilution method for MIC determination.

Anti-inflammatory Activity of Fluorinated Derivatives

Fluorinated compounds have also been investigated for their anti-inflammatory properties. For instance, certain fluorine-substituted benzo[h]quinazoline-2-amine derivatives have been identified as inhibitors of the NF-κB signaling pathway, a key regulator of inflammation.[8]

Comparative Anti-inflammatory Activity Data

The table below shows the inhibitory activity of a representative fluorinated compound on the NF-κB signaling pathway and its in vivo anti-inflammatory effect.

CompoundAssayParameterResultReference
Compound 8c (Fluorine-substituted benzo[h]quinazoline)NF-κB InhibitionSignificantly reduced phosphorylation of IκBα and p65Qualitative[8]
Carrageenan-induced rat paw edema% Inhibition of edema (100 mg/kg)66.30%[9]
Ibuprofen (Control)Carrageenan-induced rat paw edema% Inhibition of edema70.65%[9]
Signaling Pathway: NF-κB Inhibition

The transcription factor NF-κB (Nuclear Factor kappa B) plays a crucial role in regulating the immune response to infection and inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (a heterodimer of p65 and p50 subunits) to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[8] The fluorinated compound 8c has been shown to inhibit this pathway by reducing the phosphorylation of IκBα and the p65 subunit.[8]

Visualization of the NF-κB Signaling Pathway

NFkB_Pathway Inhibition of NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex stimuli->IKK activates IkBa_p65_p50 IκBα-p65-p50 (Inactive NF-κB) IKK->IkBa_p65_p50 phosphorylates IκBα p_IkBa p-IκBα (Phosphorylated) IkBa_p65_p50->p_IkBa degradation Proteasomal Degradation p_IkBa->degradation leads to p65_p50 p65-p50 (Active NF-κB) p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc translocates to degradation->p65_p50 releases compound Fluorinated Compound 8c compound->IKK inhibits dna DNA p65_p50_nuc->dna binds to transcription Transcription of Pro-inflammatory Genes dna->transcription

Caption: The NF-κB signaling pathway and the inhibitory action of a fluorinated compound.

References

Safety Operating Guide

Proper Disposal of 1,3-Difluoro-5-propylbenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This document provides essential safety and logistical information for the proper disposal of 1,3-Difluoro-5-propylbenzene (CAS No. 183245-00-3), a fluorinated aromatic compound. Adherence to these procedures is critical to ensure personal safety and environmental compliance.

Immediate Safety and Handling Precautions

This compound is a flammable liquid and vapor[1][2]. Therefore, it is imperative to handle this chemical in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources[2][3]. Use explosion-proof electrical, ventilating, and lighting equipment[3]. All metal parts of the equipment must be grounded to prevent static discharge[3].

Personal Protective Equipment (PPE) is mandatory when handling this substance. This includes:

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact. In case of skin or hair contact, immediately remove all contaminated clothing and rinse the skin with water/shower.

Spill and Leak Response

In the event of a spill, immediately evacuate the area and remove all sources of ignition. For small spills, absorb the chemical with an inert material (e.g., sand, silica gel) and collect it in a suitable, closed container for disposal[3]. For larger spills, prevent the chemical from entering drains and contain the spillage before collection[4]. Ensure adequate ventilation during cleanup[4].

Step-by-Step Disposal Protocol

The proper disposal of this compound is crucial due to its halogenated nature. Halogenated organic compounds require specific disposal routes and should not be mixed with non-halogenated waste streams[5].

Experimental Protocol for Waste Segregation and Disposal:

  • Waste Identification: Clearly label this compound waste with its chemical name and associated hazards.

  • Waste Collection:

    • Collect waste this compound and any materials contaminated with it in a designated, properly labeled, and sealed container.

    • This compound is classified as a halogenated organic waste[5]. As such, it must be collected in a container specifically designated for halogenated solvents. Do not mix with non-halogenated organic wastes[5][6].

  • Container Management:

    • Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[2][3].

    • Ensure the storage area is a designated flammables area[3].

  • Disposal Request:

    • Arrange for the disposal of the waste through an approved and licensed hazardous waste disposal company.

    • Provide the waste disposal company with a complete and accurate description of the waste, including its composition and hazards.

  • Final Disposal Method:

    • The recommended method for the disposal of halogenated organic compounds is incineration at high temperatures (around 1200 K)[7]. This process ensures the complete destruction of the compound and minimizes the formation of toxic byproducts[7].

    • Alternatively, some halogenated hydrocarbons can be recycled through distillation[8]. However, this should be performed by a specialized facility.

Data Presentation

The following table summarizes the key quantitative data for this compound:

PropertyValueReference
Molecular Formula C₉H₁₀F₂[1][9]
Molecular Weight 156.17 g/mol [1]
CAS Number 183245-00-3[9][10]
Appearance Colorless to almost colorless clear liquid[2][9]
Boiling Point 170 °C[2][9]
Density 1.05 g/cm³[9]
Flash Point 35 °C[2]
UN Number 1993[10]
Hazard Class 3 (Flammable Liquid)[10]
Packing Group III[10]

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_lab Laboratory Operations cluster_disposal Disposal Process A 1. Waste Generation (this compound) B 2. Segregation (Halogenated Waste Stream) A->B Identify as halogenated C 3. Collection (Sealed, Labeled Container) B->C D 4. Temporary Storage (Cool, Ventilated Area) C->D E 5. Licensed Waste Carrier Pickup D->E Schedule pickup F 6. Transport to Approved Facility E->F G 7. Final Disposal (Incineration) F->G

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling 1,3-Difluoro-5-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and operational efficiency is paramount. This document provides immediate, essential guidance for the safe handling and disposal of 1,3-Difluoro-5-propylbenzene, a key intermediate in pharmaceutical and advanced materials synthesis.[1] By adhering to these protocols, you can minimize risks and maintain a secure research environment.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₉H₁₀F₂
Molecular Weight 156.17 g/mol [2]
Appearance Colorless to almost colorless clear liquid[1]
Boiling Point 170 °C[1]
Density 1.05 g/cm³[1]
Flash Point Flammable liquid and vapor (H226)[2]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a flammable liquid and vapor.[2] Appropriate PPE is crucial to prevent exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryMinimum RequirementRecommended for Large Quantities/High Splash Potential
Eye Protection Safety glasses with side shieldsChemical splash goggles and a face shield
Hand Protection Nitrile or neoprene glovesDouble-gloving with nitrile or neoprene gloves
Body Protection Flame-resistant lab coatChemical-resistant apron over a flame-resistant lab coat
Respiratory Protection Not generally required with adequate engineering controls (fume hood)Air-purifying respirator with organic vapor cartridges if ventilation is inadequate

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential for the safe handling of this compound.

1. Preparation:

  • Ensure a calibrated and certified chemical fume hood is used for all operations.

  • Verify that a safety shower and eyewash station are readily accessible and unobstructed.

  • Remove all potential ignition sources (e.g., hot plates, open flames, spark-producing equipment) from the work area.[4]

  • Assemble all necessary equipment and reagents before starting the procedure.

  • Don the appropriate personal protective equipment as outlined in the table above.

2. Handling and Use:

  • Ground and bond all containers and receiving equipment to prevent static discharge.

  • Use only non-sparking tools when opening and handling the chemical container.

  • Dispense the required amount of this compound carefully to minimize splashing.

  • Keep the container tightly closed when not in use.

  • Conduct all reactions in appropriate glassware, ensuring it is free from cracks or defects.

3. Post-Handling:

  • Upon completion of the work, decontaminate all surfaces and equipment.

  • Remove PPE carefully to avoid cross-contamination.

  • Wash hands thoroughly with soap and water after removing gloves.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify Fume Hood, Safety Shower, and Eyewash prep2 Eliminate Ignition Sources prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Ground and Bond Equipment prep3->handle1 Proceed to Handling handle2 Use Non-Sparking Tools handle1->handle2 handle3 Dispense Chemical Carefully handle2->handle3 handle4 Keep Container Closed handle3->handle4 post1 Decontaminate Surfaces handle4->post1 Work Complete post2 Remove PPE post1->post2 post3 Wash Hands post2->post3

Figure 1: Operational Workflow for Handling this compound

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., gloves, absorbent pads), in a designated and clearly labeled hazardous waste container.[5]

  • The container should be made of a compatible material and have a secure, tight-fitting lid.

  • Label the container as "Halogenated Organic Waste" and include the full chemical name: "this compound".[5]

2. Storage:

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The storage area should be a designated satellite accumulation area for hazardous waste.

3. Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in regular trash.[5] Halogenated organic compounds require specialized disposal methods, typically high-temperature incineration.[6]

Emergency Procedures: Spill and Exposure

In the event of a spill or exposure, immediate and appropriate action is critical.

1. Spill Response:

  • Small Spills (manageable by trained personnel):

    • Alert others in the immediate area.

    • If the material is volatile or flammable, control all ignition sources and ensure adequate ventilation (if safe to do so).[7]

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial spill kit for flammable liquids.

    • Collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container for disposal.[8]

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills (or any spill you are not equipped or trained to handle):

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's emergency response team or EHS office.

    • If there is a fire or medical emergency, call emergency services.[7]

2. Exposure Response:

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.[7]

  • Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

PPE_Decision_Tree start Start Handling This compound ppe_base Minimum PPE: - Safety Glasses - Nitrile/Neoprene Gloves - Flame-Resistant Lab Coat start->ppe_base q_splash High Splash Potential? q_ventilation Adequate Ventilation? q_splash->q_ventilation No ppe_goggles_face Add: - Chemical Goggles - Face Shield q_splash->ppe_goggles_face Yes ppe_respirator Add: - Air-Purifying Respirator (Organic Vapor Cartridge) q_ventilation->ppe_respirator No end Proceed with Caution q_ventilation->end Yes ppe_base->q_splash ppe_double_glove Consider: - Double Gloving ppe_goggles_face->ppe_double_glove ppe_double_glove->q_ventilation ppe_respirator->end

Figure 2: PPE Selection Logic for this compound

References

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